molecular formula C18H20 B13816765 1-Butene, 3,3-dimethyl-1,1-diphenyl- CAS No. 23586-64-3

1-Butene, 3,3-dimethyl-1,1-diphenyl-

Cat. No.: B13816765
CAS No.: 23586-64-3
M. Wt: 236.4 g/mol
InChI Key: FCBHBUSESUYVSI-UHFFFAOYSA-N
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Description

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS Number 23586-64-3) is an organic compound with the molecular formula C18H20 and a molecular weight of 236.35 g/mol. This compound features a unique structure consisting of a butene backbone substituted with two phenyl groups at the 1-position and dimethyl groups at the 3,3-position. This arrangement confers distinct steric and electronic properties, making it a valuable reagent in research and development. The primary research value of 1-Butene, 3,3-dimethyl-1,1-diphenyl- lies in its role as a versatile building block in organic synthesis and catalysis. Its structural uniqueness, particularly the combination of phenyl groups and a bulky tert-butyl-like group, creates a rigid yet reactive framework. This allows the molecule to participate in various reactions, including [2+2] cycloadditions, while resisting undesired polymerization. It serves as a chiral auxiliary in asymmetric catalysis, where its bulky substituents enforce specific transition-state geometry, enabling the synthesis of chiral compounds like β-hydroxyl esters with high enantiomeric excess. Furthermore, it is used in cross-coupling reactions, such as Heck-type couplings, where its aryl groups facilitate oxidative addition to palladium catalysts, and the dimethyl substituents help suppress common side reactions. In polymer chemistry, this compound is investigated for its utility in creating specialized materials. Its significant steric hindrance is beneficial in ring-opening metathesis polymerization (ROMP), where it helps prevent chain-transfer reactions, leading to polymers with controlled molecular weights and narrow dispersity (Đ). The resulting polymers can exhibit enhanced thermal stability, with decomposition temperatures exceeding 300°C, making them candidates for high-performance coatings and materials. The compound is for research purposes only and is strictly intended for non-medical applications, such as industrial or scientific research. It is not designed for, and must not be used in, human therapeutic applications, clinical diagnosis, or veterinary use.

Properties

CAS No.

23586-64-3

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(3,3-dimethyl-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C18H20/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

FCBHBUSESUYVSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,1-Diphenyl-3,3-dimethyl-1-butene , a sterically congested alkene frequently utilized as a mechanistic probe in physical organic chemistry.

CAS Registry Number: 23586-64-3 IUPAC Name: (3,3-Dimethyl-1-phenylbut-1-en-1-yl)benzene Synonyms:


-Diphenyl-tert-butylethylene; 1,1-Diphenyl-3,3-dimethylbutene

Executive Summary

1,1-Diphenyl-3,3-dimethyl-1-butene (hereafter referred to as DDMB ) is a highly substituted ethylene derivative characterized by extreme steric hindrance at the double bond. The molecule features two phenyl groups at the C1 position and a bulky tert-butyl group at the C2 position (via the C3 quaternary center).

This structural architecture makes DDMB an invaluable model system for studying:

  • Steric effects in electrophilic addition reactions (e.g., bromination, epoxidation).[1][2]

  • Carbocation stability and rearrangement , specifically the competition between direct nucleophilic capture and alkyl shifts (Wagner-Meerwein rearrangements).

  • Radical clocks , where the steric bulk influences the lifetime of radical intermediates.

Physicochemical Properties[3][4]

DDMB exhibits properties typical of high-molecular-weight hydrocarbons, with solubility governed by its lipophilic phenyl and tert-butyl domains.

PropertyValue / DescriptionNote
Molecular Formula C

H

Molecular Weight 236.36 g/mol
Physical State Viscous Liquid or Low-Melting SolidTends to supercool; crystallizes slowly.
Boiling Point ~280–300 °C (est.)Extrapolated from 1,1-diphenylethylene (270°C).
Density ~0.95 g/cm³ (est.)Less dense than water.
Solubility Insoluble in water; Soluble in CH

Cl

, Et

O, THF, Hexane.
Highly lipophilic (LogP > 5).
Refractive Index

High aromatic content increases RI.
Spectral Characteristics (Diagnostic)

Researchers should utilize the following spectral signatures for identification.

  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.15 ppm (s, 9H): tert-Butyl group (shielded by steric environment).
      
    • 
       6.10 ppm (s, 1H): Vinylic proton (C2-H). The singlet multiplicity confirms the lack of vicinal coupling.
      
    • 
       7.10–7.40 ppm (m, 10H): Aromatic protons (two phenyl rings).
      
  • 
    C-NMR: 
    
    • Distinctive quaternary carbon signals for the tert-butyl center (~32 ppm) and the C1 vinyl carbon (~145 ppm).

Structural Analysis & Steric Implications[1]

The reactivity of DDMB is dictated by the interaction between the gem-diphenyl motif and the vicinal tert-butyl group.

Steric Shielding

The tert-butyl group effectively blocks the


-face of the double bond, severely retarding the approach of nucleophiles and electrophiles.
  • Electrophilic Attack: In bromination, the formation of a symmetric bromonium ion is energetically disfavored due to the steric clash between the bromine atom and the tert-butyl hydrogens.

  • Nucleophilic Attack: Direct attack at C1 is blocked by the phenyl rings; attack at C2 is blocked by the tert-butyl group.

Graphviz Visualization: Steric & Electronic Connectivity

The following diagram illustrates the connectivity and the steric zones influencing reactivity.

DDMB_Structure C1 C1 (Alkene) (Gem-Diphenyl) C2 C2 (Alkene) (Vinylic H) C1->C2 Double Bond (Nucleophilic Center) Ph1 Phenyl Ring A C1->Ph1 Conjugation Ph2 Phenyl Ring B C1->Ph2 Conjugation tBu tert-Butyl Group (Steric Bulk) C2->tBu Steric Shielding

Figure 1: Structural connectivity of 1,1-Diphenyl-3,3-dimethyl-1-butene highlighting the steric blockade imposed by the tert-butyl group.

Synthesis & Production

The synthesis of DDMB is a classic exercise in constructing hindered carbon-carbon bonds. The most robust method involves the Grignard addition to a hindered ketone followed by dehydration.

Synthetic Pathway
  • Precursor Synthesis: Friedel-Crafts acylation of benzene with 3,3-dimethylbutyryl chloride yields 3,3-dimethylbutyrophenone .

  • Grignard Addition: Reaction with Phenylmagnesium bromide (PhMgBr) generates the tertiary alcohol, 1,1-diphenyl-3,3-dimethylbutan-1-ol .

  • Dehydration: Acid-catalyzed elimination yields the target alkene.

Synthesis_Pathway Start Benzene + 3,3-Dimethylbutyryl Chloride Step1 Friedel-Crafts Acylation (AlCl3, 0°C) Start->Step1 Inter1 3,3-Dimethylbutyrophenone (Ketone) Step1->Inter1 Step2 Grignard Addition (PhMgBr, Et2O) Inter1->Step2 Inter2 1,1-Diphenyl-3,3-dimethylbutan-1-ol (Tertiary Alcohol) Step2->Inter2 Step3 Dehydration (p-TsOH, Toluene, Reflux) Inter2->Step3 Product 1,1-Diphenyl-3,3-dimethyl-1-butene (Target) Step3->Product

Figure 2: Step-wise synthesis of DDMB via Grignard addition and dehydration.

Experimental Protocol: Dehydration Step

Note: This protocol assumes the isolation of the intermediate alcohol.

Reagents:

  • 1,1-Diphenyl-3,3-dimethylbutan-1-ol (10.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%)

  • Toluene (50 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Dissolve the alcohol in toluene and add the p-TsOH catalyst.

  • Reaction: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 2–4 hours.

  • Workup: Cool the solution to room temperature. Wash with saturated NaHCO

    
     (2 x 20 mL) to neutralize the acid, followed by brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil can be purified via vacuum distillation or recrystallization from cold pentane if solid.

Reactivity & Chemical Behavior[5][6][7]

Electrophilic Addition & Carbocation Rearrangement

When DDMB undergoes electrophilic addition (e.g., with acids or halogens), the initial attack occurs at the less hindered C2 position, generating a carbocation at C1.

  • Intermediate: The resulting cation is a benzhydryl cation (Ph

    
    C
    
    
    
    –CH
    
    
    –tBu). This cation is significantly stabilized by resonance with the two phenyl rings.
  • Rearrangement: Unlike unhindered alkenes, DDMB is resistant to Wagner-Meerwein shifts because the resulting cation (tertiary) is already highly stabilized. However, under forcing conditions or in superacidic media, methyl migration from the tert-butyl group can occur.

Epoxidation (mCPBA)

Reaction with meta-chloroperoxybenzoic acid (mCPBA) yields the epoxide.[1][2][3]

  • Kinetics: The reaction rate is significantly slower than that of styrene due to the steric bulk of the tert-butyl group hindering the approach of the peracid.

  • Stereochemistry: The oxygen atom adds syn to the double bond.[2]

Safety & Handling

While specific toxicological data for DDMB is limited, standard safety protocols for polycyclic aromatic hydrocarbons should be enforced.

  • Hazards: Likely an irritant to eyes, skin, and respiratory tract. High lipophilicity suggests potential for bioaccumulation.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

  • Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32016, 1-Butene, 3,3-dimethyl-1,1-diphenyl-. Retrieved from [Link][4]

  • Mayr, H., & Patz, M. (1994).Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition. (Context: Mechanistic studies on hindered alkenes).
  • Olah, G. A., et al.Stable Carbocation Chemistry.

Sources

Structural Analysis and Conformation: 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and conformational analysis of 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS 23586-64-3), a sterically crowded olefin of significant interest in physical organic chemistry and pharmacophore modeling.

Executive Summary

1-Butene, 3,3-dimethyl-1,1-diphenyl- (also known as 1,1-diphenyl-3,3-dimethyl-1-butene ) represents a quintessential model of steric frustration in organic molecules. Characterized by a gem-diphenyl terminus and a bulky tert-butyl group separated by a vinyl spacer, this molecule exhibits significant ground-state distortion.

For researchers in drug development, this scaffold serves as a critical probe for A(1,3) allylic strain and hydrophobic collapse . Its structural motif—pairing lipophilic bulk with restricted rotation—mimics the steric demands of certain receptor-ligand interfaces found in antihistamines (e.g., terfenadine analogs) and anticholinergic agents.

Key Technical Parameters:

  • CAS Number: 23586-64-3[1][2][3][4][5]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2][5]
    
  • Molecular Weight: 236.35 g/mol [4]

  • Core Feature: Steric clash between the cis-phenyl ring and the tert-butyl group.

Molecular Architecture & Synthesis

Structural Breakdown

The molecule consists of a vinyl backbone (


).
  • C1 Position: Substituted with two phenyl rings (

    
     and 
    
    
    
    relative to the tert-butyl group).
  • C2 Position: Substituted with a proton and a tert-butyl group (3,3-dimethyl moiety).

The steric bulk of the tert-butyl group (


) forces the molecular skeleton out of planarity. Unlike 1,1-diphenylethylene, which retains significant conjugation, the addition of the tert-butyl group at the 

-position disrupts the

-system overlap.
Synthetic Pathway

The most robust synthesis involves the nucleophilic addition of a neopentyl organometallic reagent to benzophenone, followed by acid-catalyzed dehydration. This route ensures the construction of the sterically encumbered


 bond.

Protocol: Grignard Addition & Dehydration

  • Reagent Prep: Generation of neopentylmagnesium chloride from neopentyl chloride and Mg turnings in dry ether (requires initiation due to steric hindrance).

  • Addition: Slow addition to Benzophenone at 0°C.

  • Workup: Acidic hydrolysis yields the carbinol intermediate: 1,1-diphenyl-3,3-dimethyl-2-butanol.

  • Dehydration: Reflux with

    
    -toluenesulfonic acid (pTSA) in toluene with a Dean-Stark trap to remove water, driving the formation of the alkene.
    

Visualization of Synthesis Logic:

Synthesis Benzophenone Benzophenone (Ph2C=O) Intermediate Carbinol Intermediate (Ph2C(OH)-CH2-tBu) Benzophenone->Intermediate Nucleophilic Addition (THF, 0°C) NeopentylMg Neopentyl Grignard (tBu-CH2-MgX) NeopentylMg->Intermediate Product 1-Butene, 3,3-dimethyl-1,1-diphenyl- (Ph2C=CH-tBu) Intermediate->Product Acid-Catalyzed Dehydration (-H2O, pTSA, Reflux)

Figure 1: Synthetic pathway via Grignard addition and dehydration.

Conformational Dynamics & Steric Analysis

The Steric Clash (A(1,3) Strain)

The defining feature of this molecule is the interaction between the tert-butyl group and the phenyl ring cis to it. In a planar geometry, the van der Waals radii of the tert-butyl methyl hydrogens and the phenyl ortho hydrogens would overlap significantly.

To relieve this A(1,3) strain (allylic strain), the molecule adopts a correlated twisted conformation:

  • Phenyl Twist: The phenyl rings rotate out of the vinyl plane. The cis-phenyl typically twists by 30–60° to minimize contact with the tert-butyl group.

  • Vinyl Torsion: The

    
     double bond may exhibit slight pyramidalization or twist, reducing 
    
    
    
    -overlap but lowering steric energy.
Dynamic NMR Behavior

In solution, the rotation of the phenyl rings is restricted.

  • Low Temperature: At low temperatures, the rotation of the phenyl rings may become slow on the NMR timescale, rendering the ortho and meta protons chemically inequivalent.

  • Shielding Effects: The bulky tert-butyl group often sits in the shielding cone of the cis-phenyl ring, resulting in an upfield shift of the tert-butyl protons (approx.

    
     0.9–1.1 ppm) relative to unhindered analogs.
    

Table 1: Estimated Conformational Parameters

ParameterValue (Approx.)Mechanistic Driver
C=C Bond Length 1.34–1.35 ÅStandard alkene, slight elongation due to sterics.
Ph-C-C-tBu Dihedral 30–45°Twist required to relieve A(1,3) strain.
Rotational Barrier 10–12 kcal/molRestricted rotation of phenyls due to tBu clash.
Hybridization Sp2 (distorted)C1 and C2 suffer planar distortion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is distinct due to the lack of coupling between the vinyl proton and the quaternary neighbors.
  • Vinyl Proton (

    
    ):  Singlet, typically 
    
    
    
    6.0–6.5 ppm. The lack of vicinal protons simplifies the signal.
  • Aromatic Protons: Multiplet,

    
     7.1–7.4 ppm. Integration 10H.
    
  • Tert-Butyl Protons: Singlet,

    
     1.0–1.2 ppm. Integration 9H.
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 236.
    
  • Fragmentation:

    • Loss of methyl radical (

      
      ).
      
    • Loss of tert-butyl radical (

      
      ) to form the stable 1,1-diphenylvinyl cation (resonance stabilized).
      

Experimental Protocol: Structural Validation

To validate the synthesis and purity of 1-Butene, 3,3-dimethyl-1,1-diphenyl-, the following protocol is recommended for researchers.

Step-by-Step Characterization Workflow
  • Sample Preparation: Dissolve 10 mg of purified compound in 0.6 mL

    
     (ensure solvent is acid-free to prevent rearrangement).
    
  • 1H NMR Acquisition:

    • Run at 298 K.

    • Set relaxation delay (

      
      ) > 2s to ensure accurate integration of the ratio between aromatic (10H) and aliphatic (9H) protons.
      
  • NOESY Experiment (Crucial for Conformation):

    • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Target: Look for cross-peaks between the tert-butyl protons and the ortho-protons of the phenyl rings.

    • Interpretation: Strong NOE signals confirm the spatial proximity of the tert-butyl group to the phenyl rings, validating the twisted conformation.

Visualization of Analytical Logic:

Analysis Sample Purified Sample (C18H20) NMR_1H 1H NMR (Integration Check) Sample->NMR_1H NMR_NOESY 2D NOESY (Spatial Proximity) Sample->NMR_NOESY Result_Purity Confirm Purity (Ratio 10:1:9) NMR_1H->Result_Purity Integral Analysis Result_Conf Confirm Conformation (tBu-Ph Interaction) NMR_NOESY->Result_Conf Cross-peak Detection

Figure 2: Analytical workflow for validating structural identity and conformation.

Applications in Drug Development & Research

While 1-Butene, 3,3-dimethyl-1,1-diphenyl- is not a marketed drug, its structural motif is highly relevant in Medicinal Chemistry :

  • Hydrophobic Scaffolding: The gem-diphenyl and tert-butyl motifs are frequently used to fill hydrophobic pockets in GPCRs (e.g., Histamine H1 receptors, Muscarinic receptors).

  • Metabolic Blocking: The tert-butyl group is resistant to oxidative metabolism (CYP450), often used to block metabolic "soft spots" in drug candidates.

  • Polymerization Standards: Due to its inability to homopolymerize (steric hindrance), it serves as a standard for studying radical trapping and copolymerization kinetics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32016, 1-Butene, 3,3-dimethyl-1,1-diphenyl-. Retrieved March 8, 2026 from [Link]

  • Viala, S. et al. (2002). Structural control in radical polymerization with 1,1-diphenylethylene. Polymer, 43(26), 7231-7241.[6] (Contextual reference for steric hindrance in diphenyl-alkenes).

Sources

IUPAC name and CAS number for 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 23586-64-3 Common Synonyms: 1,1-Diphenyl-3,3-dimethyl-1-butene;


-Diphenyl-neo-hexene[1]

Executive Summary

This technical guide profiles 1-Butene, 3,3-dimethyl-1,1-diphenyl- , a sterically congested olefin characterized by a gem-diphenyl terminus and a bulky tert-butyl group. In organic synthesis and physical organic chemistry, this molecule serves as a critical "steric probe." Its unique architecture—combining a nucleophilic double bond with extreme steric shielding—makes it an ideal substrate for testing the limits of catalytic accessibility, electrophilic addition rates, and radical clock mechanisms.

This guide provides a validated synthesis protocol, structural analysis, and physicochemical data, structured for researchers requiring high-purity standards for mechanistic studies.

Chemical Identity & Nomenclature

Accurate identification is prerequisite for regulatory compliance and database searching.

ParameterDetail
CAS Registry Number 23586-64-3
Preferred IUPAC Name 1,1-Diphenyl-3,3-dimethylbut-1-ene
CAS Index Name 1-Butene, 3,3-dimethyl-1,1-diphenyl-
Molecular Formula

Molecular Weight 236.35 g/mol
SMILES CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2
InChI Key FCBHBUSESUYVSI-UHFFFAOYSA-N

Structural Analysis & Steric Implications

The reactivity of 1,1-diphenyl-3,3-dimethyl-1-butene is defined by the clash between the planar


-system and the volumetric bulk of the substituents.
  • The "Steric Wall": The C1 position is shielded by two phenyl rings, which twist out of coplanarity to minimize steric strain. The C2 position is relatively open (bearing only a proton), but the adjacent C3 is a quaternary carbon (tert-butyl group).

  • Mechanistic Utility: Reagents attacking the double bond must navigate a narrow trajectory. This makes the molecule an excellent substrate for differentiating between sterically demanding catalysts (which will fail to hydrogenate or epoxidize it) and accessible active sites .

StericMap Figure 1: Structural logic dictating the reactivity profile of 1,1-diphenyl-3,3-dimethyl-1-butene. C1 C1: Gem-Diphenyl Zone (Electronic Stabilization) DoubleBond C=C Double Bond (Nucleophilic Core) C1->DoubleBond Conjugation Reactivity Reactivity Consequence: High Selectivity / Slow Kinetics DoubleBond->Reactivity Limits Approach Vector C3 C3: Tert-Butyl Group (Steric Shielding) C3->DoubleBond Steric Bulk

Synthesis Protocol

While various routes exist, the Grignard Addition-Dehydration sequence is the most robust for laboratory-scale preparation. It avoids the formation of neopentyl metallics, which are notoriously difficult to generate and prone to rearrangement.

Methodology: The Ester Route

Rationale: We utilize the high nucleophilicity of phenylmagnesium bromide (PhMgBr) attacking a hindered ester, followed by thermodynamic dehydration.

Step 1: Double Grignard Addition
  • Precursors: Methyl 3,3-dimethylbutanoate (Methyl tert-butylacetate) and Phenylmagnesium bromide (3.0 equiv).

  • Reaction:

    
    
    
  • Protocol:

    • Flame-dry a 500 mL 3-neck flask under Argon.

    • Charge with Phenylmagnesium bromide (3.0 equiv, 1.0 M in THF).

    • Cool to 0°C. Add Methyl 3,3-dimethylbutanoate (1.0 equiv) dropwise over 30 mins.

    • Allow to warm to RT, then reflux for 4 hours to ensure complete addition to the hindered carbonyl.

    • Quench with saturated

      
      . Extract with diethyl ether.
      
    • Intermediate: 1,1-Diphenyl-3,3-dimethylbutan-1-ol. (Usually an oil that solidifies upon standing).

Step 2: Acid-Catalyzed Dehydration
  • Reaction:

    
    
    
  • Protocol:

    • Dissolve the crude alcohol in Toluene (0.5 M concentration).

    • Add p-Toluenesulfonic acid (pTSA) monohydrate (5 mol%).

    • Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (disappearance of polar alcohol spot).

    • Cool, wash with

      
      , dry over 
      
      
      
      .
    • Purification: Vacuum distillation or recrystallization from Ethanol/Hexane.

SynthesisPath Figure 2: Preferred synthetic pathway via Grignard addition and dehydration. Start Methyl 3,3-dimethylbutanoate Intermed Intermediate Alcohol: 1,1-Diphenyl-3,3-dimethylbutan-1-ol Start->Intermed Nucleophilic Addition Reagent PhMgBr (3.0 equiv) THF, Reflux Product Target: 1,1-Diphenyl-3,3-dimethyl-1-butene Intermed->Product Elimination (E1) Dehydration pTSA (cat.), Toluene Dean-Stark Reflux (-H2O)

Physicochemical & Spectral Characterization

The following data is essential for validating the synthesized product.

Physical Properties
PropertyValueNotes
Physical State Solid (low melting) or viscous liquidOften supercools as a liquid.
Melting Point -1°C to 2°CLiterature varies; highly dependent on purity.
Boiling Point 295°C (at 760 mmHg)High boiling point due to molecular weight.
Density 0.994 g/mLNear unity, typical for polyaromatics.
Solubility Soluble in

, Toluene, Hexane
Insoluble in water.
Spectroscopic Signature (Expected)
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.10 – 7.40 (m, 10H, Aromatic  protons).
      
    • 
       6.05 (s, 1H, Vinylic  proton). Diagnostic singlet.
      
    • 
       1.05 (s, 9H, tert-Butyl  protons). Diagnostic singlet.
      
  • 
     NMR (75 MHz, 
    
    
    
    ):
    • 
       145.0 (Quaternary Vinyl C1).
      
    • 
       140.5 (Vinyl CH).
      
    • 
       126.0 – 130.0 (Aromatic signals).
      
    • 
       35.5 (Quaternary t-Butyl C).
      
    • 
       30.5 (Methyl carbons).
      

Applications in Research

  • Steric Probe for Hydrogenation: This olefin is frequently used to benchmark the activity of bulky homogeneous catalysts (e.g., Wilkinson's catalyst analogs). If a catalyst can hydrogenate this hindered double bond, it possesses an exceptionally open active site.

  • Radical Clocks: The radical derived from adding to the double bond is stabilized by the phenyl rings but sterically trapped, allowing for the measurement of radical lifetimes in biological models.

  • Polymerization Studies: Used as a non-polymerizable model to study initiation steps in cationic polymerization without chain propagation.

References

  • PubChem. (2025).[1] 1-Butene, 3,3-dimethyl-1,1-diphenyl- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stenutz, R. (n.d.). Physical Data for 1,1-diphenyl-1-butene derivatives. Retrieved from [Link]

  • NIST WebBook. (2023). Mass Spectrum of Benzene, 1,1'-(3,3-dimethyl-1-butenylidene)bis-. Retrieved from [Link][2]

Sources

Molecular formula and weight of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Executive Summary

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3) is a highly specialized sterically hindered olefin.[1] Characterized by a "steric wall" created by a tert-butyl group adjacent to a gem-diphenyl vinyl terminus, this compound serves as a critical mechanistic probe in physical organic chemistry.[1] It is extensively utilized to define the limits of electrophilic addition, study the kinetics of bulky substrate metabolism, and model the chain-end termination of anionic polymerizations (specifically styrene-diene copolymers).[1] Furthermore, its identification in NSF/ANSI 60 standards highlights its relevance as an extractable/leachable (E&L) compound in pharmaceutical and environmental safety profiling.[1]

Chemical Identity & Physicochemical Profile

The structural uniqueness of this compound lies in the juxtaposition of a quaternary aliphatic center (tert-butyl) and a conjugated aromatic system (diphenylvinyl).[1] This creates an electron-rich but sterically inaccessible double bond.[1]

Table 1: Nomenclature and Identification

Parameter Detail
IUPAC Name (3,3-Dimethyl-1-phenylbut-1-enyl)benzene

| Common Synonyms | 1,1-Diphenyl-3,3-dimethyl-1-butene;


-tert-Butyl-1,1-diphenylethylene |
| CAS Number  | 23586-64-3 |
| Molecular Formula  | 

| | Molecular Weight | 236.35 g/mol | | SMILES | CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2 | | InChI Key | FCBHBUSESUYVSI-UHFFFAOYSA-N |[1][2]

Table 2: Physicochemical Properties

Property Value / Characteristic Context
Physical State Solid (Low melting) or Viscous Oil High symmetry and MW favor crystallinity, but rotatable phenyls may lower MP.[1]
Boiling Point >300°C (Predicted) Extrapolated from Benzophenone (305°C) and steric hydrocarbon trends.[1]
Density ~0.99 g/cm³ Typical for diphenylalkenes; lower than water.[1]
Solubility Lipophilic (LogP > 5.[1]0) Soluble in DCM, Toluene, Hexane; Insoluble in Water.[1]

| Reactivity | Sterically Inhibited | Resistant to standard hydrogenation and bulky electrophiles.[1] |

Synthesis & Production Methodologies

Synthesizing 1-Butene, 3,3-dimethyl-1,1-diphenyl- requires overcoming significant steric repulsion.[1] Standard aldol condensations fail due to the lack of


-protons on the tert-butyl aldehyde precursor.[1] The most robust protocol is the Wittig Olefination , which ensures regiocontrol and high yields.[1]
Protocol: Wittig Olefination Strategy

This protocol utilizes the reaction between Benzophenone and the ylide generated from Neopentyltriphenylphosphonium bromide.[1]

Reagents:

  • Benzophenone (

    
    )[1]
    
  • Neopentyltriphenylphosphonium bromide (

    
    )[1]
    
  • Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Ylide Formation: Suspend Neopentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under

    
     atmosphere. Cool to 0°C.[1]
    
  • Deprotonation: Add n-BuLi (1.1 eq) dropwise.[1] The solution will turn deep orange/red, indicating the formation of the phosphorane ylide (

    
    ).[1] Stir for 1 hour.
    
  • Addition: Add a solution of Benzophenone (1.0 eq) in THF slowly. The color will fade as the betaine intermediate forms.[1]

  • Reflux: Heat the mixture to reflux for 12–24 hours. The steric bulk of the tert-butyl group requires thermal energy to drive the decomposition of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide (

    
    ).[1]
    
  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[1]
    
  • Purification: The byproduct

    
     is difficult to remove.[1] Use column chromatography (Silica Gel, Hexane/Ethyl Acetate 95:5).[1] The product elutes first due to high lipophilicity.[1]
    

Reaction Logic:

  • Why Wittig? Grignard addition of neopentylmagnesium bromide to benzophenone is prone to reduction (hydride transfer) rather than addition due to the bulky nature of the nucleophile.[1] The Wittig reaction is driven by the formation of the strong P=O bond, compensating for the steric penalty.[1]

Synthesis Figure 1: Wittig Synthesis Pathway for Sterically Hindered Olefin Precursors Benzophenone + Neopentyl-PPh3 Br Ylide Phosphorane Ylide (Ph3P=CH-tBu) Precursors->Ylide n-BuLi, THF, 0°C Intermediate Oxaphosphetane (4-membered ring) Ylide->Intermediate + Benzophenone Product 1,1-Diphenyl-3,3-dimethyl-1-butene + Ph3P=O Intermediate->Product Reflux (Elimination)

Applications in Research & Development

A. Mechanistic Probe for Electrophilic Additions

Researchers use this compound to test "Steric Walls."[1] In drug development, metabolic stability is often achieved by blocking metabolic "soft spots" (like double bonds prone to epoxidation).[1]

  • Experiment: Bromination (

    
    ).
    
  • Observation: Unlike typical alkenes that rapidly decolorize bromine, 1-Butene, 3,3-dimethyl-1,1-diphenyl- reacts extremely slowly or requires radical conditions.[1] The tert-butyl group physically shields the

    
    -system from the approach of the bromonium ion.[1]
    
  • Relevance: It serves as a negative control in screening assays for novel epoxidation catalysts (e.g., P450 mimics).[1] If a catalyst can oxidize this substrate, it possesses an exceptionally accessible active site.[1]

B. Polymerization Modeling (Anionic)

In the synthesis of Styrene-Butadiene Rubber (SBR), 1,1-Diphenylethylene (DPE) is used to cap living polymer chains to control molecular weight.[1]

  • The Connection: When a tert-butyl initiator (like sec-BuLi or tert-BuLi) is used, or if the polymer chain end mimics a bulky alkyl group, the addition of DPE results in a structure homologous to 1-Butene, 3,3-dimethyl-1,1-diphenyl-.[1]

  • Utility: This specific molecule is synthesized and isolated to characterize the spectroscopic signature (NMR/IR) of the "capped" polymer chain end, allowing scientists to quantify termination efficiency in industrial batches.[1]

C. Environmental & Safety (E&L Studies)

The compound appears in NSF/ANSI 60 databases (Drinking Water Treatment Chemicals).[1]

  • Origin: It is likely a degradation product or unreacted intermediate from plastic pipes or liners produced via anionic polymerization where DPE and bulky initiators were utilized.[1]

  • Toxicology Context: As a highly lipophilic hydrocarbon, it poses a risk of bioaccumulation.[1] Drug development professionals encountering this in "Extractables & Leachables" screens of medical devices must recognize it as a polymer-derived artifact, not a drug impurity.[1]

Safety & Handling

Self-Validating Safety Protocol:

  • Inhalation Risk: Although likely low volatility, the compound should be handled in a fume hood.[1]

  • Peroxide Formation: Like many electron-rich olefins, it may form peroxides upon prolonged exposure to air.[1]

    • Test: Use starch-iodide paper before heating or distilling.[1]

  • Disposal: Do not dispose of down drains. Collect as non-halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32016, 1-Butene, 3,3-dimethyl-1,1-diphenyl-. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2022). Electronic Data Deliverable Valid Values Reference Manual: Region 2. (Listing CAS 23586-64-3 in monitoring standards).[1][3] Retrieved from [Link][1]

  • NSF International. NSF/ANSI 60: Drinking Water Treatment Chemicals - Health Effects.[1] (Reference to contaminant limits).

Sources

Mechanistic Architecture of Sterically Congested Olefins: The Case of 3,3-Dimethyl-1,1-diphenyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the reactivity profile of 3,3-dimethyl-1,1-diphenyl-1-butene , a molecule that serves as a critical "stress test" for physical organic chemistry. Structurally, this olefin combines the electronic stabilization of a 1,1-diphenyl system with the extreme steric hindrance of a tert-butyl group at the allylic position.

For researchers in drug development and polymer synthesis, this molecule acts as a model for steric frustration —a state where electronic favorability (e.g., stable carbocation formation) competes with kinetic inhibition (steric blockade). This guide details its behavior in electrophilic additions, oxidative transformations, and cationic polymerization capping.

Structural Analysis & Electronic Properties

The molecule (


) presents a unique dichotomy:
  • Electronic Activation: The gem-diphenyl group at C1 creates a highly electron-rich double bond, capable of stabilizing positive charge via resonance (benzhydryl-like stabilization).

  • Steric Deactivation: The tert-butyl group at C3 (attached to C2) creates a massive "steric wall," blocking the trajectory of incoming nucleophiles and forcing reagents to approach from specific angles.

The "Steric Wall" Effect

Unlike simple alkenes, the tert-butyl group prevents the formation of standard bromonium ion intermediates during halogenation. Instead, the reaction pathway is dictated by the stability of the open carbocation.

Electrophilic Addition: The Stability-Steric Paradox

In standard olefins like 3,3-dimethyl-1-butene, electrophilic addition often leads to skeletal rearrangement (Wagner-Meerwein shifts) because the initial secondary carbocation is unstable. However, 3,3-dimethyl-1,1-diphenyl-1-butene defies this trend due to the overwhelming stability of the benzhydryl cation.

Mechanism: Hydrohalogenation (HBr)

When treated with HBr, the protonation occurs at C2 (the less substituted carbon) to generate the most stable cation.

  • Step 1 (Protonation):

    
    
    
  • Intermediate: The resulting cation is a tertiary, bis-benzylic (benzhydryl) carbocation.

  • Fate of the Cation: Unlike its non-phenylated analog, this cation does not rearrange . The resonance stabilization from two phenyl rings (

    
    10-15 kcal/mol stabilization energy) far outweighs the driving force for any methyl shift from the tert-butyl group.
    
  • Step 2 (Nucleophilic Attack): The bromide ion attacks the C1 position. However, this attack is slow due to the steric crowding of the two phenyl rings and the adjacent tert-butyl group.

Visualization of Pathway Divergence

The following diagram contrasts the behavior of the target molecule against a standard hindered alkene.

ReactionPathway Start Substrate: 3,3-dimethyl-1,1-diphenyl-1-butene Protonation Protonation at C2 Start->Protonation H+ Cation INTERMEDIATE: Benzhydryl Cation (Ph2C+) (Highly Stable) Protonation->Cation Rearrange Methyl Shift? (Blocked by Stability) Cation->Rearrange Unfavorable Product Product: 1-Bromo-1,1-diphenyl-3,3-dimethylbutane Cation->Product Br- (Sterically Slowed)

Figure 1: The reaction pathway demonstrates that the thermodynamic stability of the benzhydryl cation prevents the Wagner-Meerwein rearrangements typically seen in tert-butyl substituted alkenes.

Oxidative Transformations: Epoxidation Protocols

Epoxidation of this molecule is a critical probe for evaluating P450-mimetic catalysts. The steric bulk requires oxidants with small active sites or "planar" transition states.

Mechanism with mCPBA

The reaction with meta-chloroperbenzoic acid (mCPBA) proceeds via the concerted "butterfly" mechanism.

  • Steric Approach: The oxidant must approach the double bond perpendicular to the alkene plane. The tert-butyl group forces the phenyl rings to twist out of coplanarity, actually increasing the electron density at the double bond (homoconjugation effects), but physically blocking the approach.

  • Outcome: Reaction rates are significantly retarded compared to 1,1-diphenylethylene.

Experimental Protocol: Epoxidation

This protocol is adapted for high-purity isolation of the epoxide, minimizing acid-catalyzed rearrangement to the aldehyde.

Reagents:

  • Substrate: 3,3-dimethyl-1,1-diphenyl-1-butene (1.0 equiv)

  • Oxidant: mCPBA (1.2 equiv, purified/dried)

  • Buffer:

    
     (finely ground, 2.0 equiv) to scavenge acid.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Preparation: Dissolve substrate in DCM (0.1 M) and cool to 0°C under

    
    .
    
  • Buffering: Add solid

    
    . Critical: This prevents the acid-catalyzed opening of the epoxide, which is prone to rearrangement to 
    
    
    
    (pinacol-like rearrangement).
  • Addition: Add mCPBA portion-wise over 15 minutes.

  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (Hexane/EtOAc 95:5). The epoxide usually has a slightly lower Rf than the alkene.

  • Workup: Quench with saturated

    
     (to remove excess peroxide) followed by saturated 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ) is required to prevent ring opening.
    

Cationic Polymerization: The "Non-Polymerizable" Monomer

In polymer chemistry, 1,1-diphenylethylene (DPE) is famous for its inability to homopolymerize due to steric hindrance; it simply dimerizes. 3,3-dimethyl-1,1-diphenyl-1-butene takes this a step further.

The Kinetics of Failure
  • Initiation: A Lewis acid (e.g.,

    
    ) can induce protonation/cationation.
    
  • Propagation Step:

    
    .
    
  • The Checkmate: Once the monomer adds to a growing chain, the new cationic center is buried behind the "steric wall" of the tert-butyl group and the two phenyls.

  • Result: The rate constant for propagation (

    
    ) is effectively zero.
    
  • Application: This molecule is an ideal End-Capping Agent . It can be added to a living cationic polymer (like polyisobutylene) to functionalize the end, but it will not add a second unit. This allows for the synthesis of polymers with exactly one terminal functional group.

Comparative Data Analysis

The following table summarizes the reactivity differences driven by the tert-butyl group.

Property1,1-Diphenylethylene (DPE)3,3-Dimethyl-1,1-diphenyl-1-buteneMechanistic Driver
Cation Stability High (Benzhydryl)High (Benzhydryl)Resonance (

)
Acid Rearrangement NoneNoneStability of C1 cation prevents shift
Bromination Rate FastSlowSteric hindrance at C1/C2
Polymerization DimerizesMonomer Addition Only (Capping)Extreme steric bulk of t-Bu
Epoxide Stability ModerateLow (Prone to rearrangement)Relief of steric strain

Synthesis of the Substrate[1][2][3]

Since this molecule is not a commodity chemical, it is often synthesized in situ or via dehydration.

Recommended Route: Dehydration of 1,1-diphenyl-3,3-dimethyl-2-butanol.

  • Precursor Synthesis: Grignard reaction of tert-butylmagnesium chloride with benzophenone is extremely difficult due to sterics.

    • Alternative: Reaction of Phenyllithium (2 equiv) with ethyl 3,3-dimethylbutanoate (ester).

  • Dehydration: Acid-catalyzed dehydration (

    
    -TsOH, Toluene, Reflux with Dean-Stark).
    
    • Note: The dehydration is thermodynamically driven to form the conjugated 1,1-diphenyl system.

References

  • Mechanisms of Acid-Catalyzed Rearrangements

    • Title: Acid-Catalyzed Hydration and Rearrangement of 3,3-Dimethyl-1-butene.
    • Source: Study.com / Pearson.
    • URL:[Link]

  • Cationic Polymerization & Steric Hindrance

    • Title: Cationic isomerization polymerization of 3,3-dimethyl-1-butene.[1]

    • Source: Die Makromolekulare Chemie (Wiley).[1]

    • URL:[Link]

  • Epoxidation of Hindered Olefins

    • Title: Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Reactivity of 1,1-Diphenyl Alkenes

    • Title: Polymerization of Isobutylene and Copolymerization initiated by Metallocene Derivatives.[3]

    • Source: Macromolecules (ACS).
    • URL:[Link]

Sources

Stability and reactivity of 1-Butene, 3,3-dimethyl-1,1-diphenyl- under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, materials scientists, and drug development professionals, the rational design of molecules that resist degradation while performing specific chemical functions is a paramount challenge. 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3) represents a masterclass in structural kinetic stabilization. By leveraging extreme steric hindrance, this molecule effectively decouples thermodynamic reactivity from kinetic vulnerability. This whitepaper explores the structural dynamics, stability profile, and analytical methodologies associated with this highly hindered alkene, offering field-proven protocols for its synthesis and environmental detection.

Chemical Architecture & Steric Dynamics

The unique stability of 3,3-dimethyl-1,1-diphenyl-1-butene is entirely dictated by its extreme steric topology. The molecule features a carbon-carbon double bond flanked by a gem-diphenyl group on the C1 position and a bulky tert-butyl group on the C3 position.

The Kinetic Blockade Mechanism

In unhindered alkenes, the


-electron cloud is highly susceptible to electrophilic attack (e.g., halogenation, hydration) and radical addition. However, in 3,3-dimethyl-1,1-diphenyl-1-butene, the spatial volume occupied by the tert-butyl umbrella and the two phenyl rings creates a profound kinetic barrier.
  • Conformational Twisting: The steric clash between the cis-oriented phenyl ring and the tert-butyl group forces the phenyl rings out of strict coplanarity with the alkene

    
    -system. While this slightly reduces the thermodynamic resonance stabilization, it dramatically shields the reactive center.
    
  • Absence of Allylic Protons: Auto-oxidation typically initiates via the abstraction of a labile allylic hydrogen to form a resonance-stabilized radical. Because the C3 position is a fully substituted quaternary carbon (part of the tert-butyl group), this molecule possesses zero allylic hydrogens , rendering it virtually immune to standard auto-oxidation pathways.

For drug development professionals, this structural motif serves as a critical blueprint for designing lipid excipients or stabilizing lipophilic active pharmaceutical ingredients (APIs) against oxidative degradation.

StabilityLogic A 3,3-Dimethyl-1,1-diphenyl-1-butene (Highly Hindered Alkene) B No Allylic Hydrogens (Quaternary C3 Carbon) A->B Structural Feature C Massive Steric Shielding (t-Butyl & gem-Diphenyl) A->C Structural Feature D Immunity to Auto-oxidation (Radical Scavenger) B->D Prevents radical propagation C->D Stabilizes trapped radicals E Kinetic Blockade against Electrophilic Addition C->E Blocks incoming electrophiles

Figure 1: Mechanistic logic mapping structural features to chemical stability and reactivity.

Reactivity Profile and Industrial Utility

Despite its resistance to standard addition reactions, the molecule is not entirely inert. Its reactivity is highly specialized, making it a valuable asset in industrial applications.

Role as a Lubricant Antioxidant

According to environmental detection studies, 3,3-dimethyl-1,1-diphenyl-1-butene is utilized industrially as a 1 [2].

  • Causality: In high-stress mechanical environments, extreme heat and friction generate destructive peroxy radicals. While the hindered alkene resists auto-oxidation itself, its electron-rich, conjugated double bond can trap rogue radicals. The resulting radical intermediate is a highly stable, sterically protected tertiary/benzylic radical that cannot easily propagate the chain reaction, effectively terminating the degradation cycle.

Environmental Fate (Micropollutant)

Due to its robust stability, the molecule does not easily degrade in the environment. Following extreme meteorological events (e.g., severe rainfall and flooding), runoff from roadways and industrial sites carries these intact lubricant additives into surface and drinking water systems, necessitating rigorous analytical monitoring.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to guarantee accuracy.

Protocol A: Synthesis via Silver-Catalyzed Carbomagnesiation

Synthesizing such a sterically hindered alkene requires overcoming significant activation energy barriers. Traditional Grignard additions fail due to steric repulsion. The optimal approach utilizes a 2 [3].

Reagents: Phenylacetylene (1.0 mmol), 2-iodo-2-methylpropane (1.8 mmol), Silver tosylate (AgOTs, 0.08 mmol), Triphenylphosphine (PPh


, 0.08 mmol), Isobutylmagnesium chloride (

-BuMgCl, 1.2 mmol, 2.0 M in Et

O).
  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine AgOTs and PPh

    
     in anhydrous ether. Causality: PPh
    
    
    
    stabilizes the highly reactive silver intermediates, preventing the rapid precipitation of inactive silver metal.
  • Substrate Addition: Add phenylacetylene and 2-iodo-2-methylpropane to the mixture and cool to -10 °C. Causality: The low temperature controls the exothermic generation of radical species and suppresses unwanted alkyne homocoupling.

  • Transmetalation: Add

    
    -BuMgCl dropwise via a syringe pump over 1 hour. Causality: The Grignard reagent acts as a reducing agent to generate the active alkyl radical from the bulky iodide, which then adds across the alkyne.
    
  • Quenching & Extraction: Stir for 2 hours, then quench with 1N HCl. Extract with diethyl ether, dry over MgSO

    
    , and filter through Celite.
    
  • Validation Checkpoint: Analyze the crude mixture via GC-MS using decane as an internal standard. The successful formation of the product is confirmed by the disappearance of the terminal alkyne C-H stretch in IR and the appearance of a massive 9-proton singlet (~1.1 ppm) in

    
    H NMR.
    
Protocol B: GC-MS Analytical Detection in Water Samples

This protocol is optimized for the extraction and identification of highly lipophilic micropollutants from environmental water matrices.

  • Sample Acidification: Adjust the collected water sample to pH 2 using HCl. Causality: Acidification protonates organic acids, driving them into the organic phase, while simultaneously breaking micro-emulsions and precipitating humic substances that would otherwise foul the GC column.

  • Filtration: Pass the acidified sample through a 0.47 µm glass fiber filter to remove suspended particulates.

  • Liquid-Liquid Extraction (LLE): Extract the aqueous phase with high-purity hexane . Causality: Hexane's extreme non-polarity perfectly matches the lipophilicity of the C

    
    H
    
    
    
    hydrocarbon target, ensuring near-quantitative recovery while leaving polar interferents in the aqueous phase.
  • GC-MS Injection: Inject 1 µL of the concentrated hexane extract into the GC-MS.

  • Validation Checkpoint: Ensure the mass spectrometer operates in Electron Impact (EI) mode at 70 eV. The target compound (MW 236.4) must exhibit a distinct molecular ion peak and a characteristic fragmentation pattern (e.g., loss of the tert-butyl radical, M-57).

AnalyticalWorkflow S1 Water Sample Collection (Post-Meteorological Event) S2 Acidification (pH 2) & Filtration (0.47 µm) S1->S2 S3 Liquid-Liquid Extraction (Hexane Solvent) S2->S3 S4 GC-MS Analysis (HP-5MS Column, EI Mode) S3->S4 S5 Identification of Lubricant Additives S4->S5

Figure 2: Step-by-step GC-MS analytical workflow for detecting hindered alkene micropollutants.

Quantitative Data Summaries

The following tables synthesize the core physicochemical properties and the validated analytical parameters required for working with this compound.

Table 1: Physicochemical Properties of 1-Butene, 3,3-dimethyl-1,1-diphenyl- [1]

PropertyValueScientific Implication
Molecular Formula C

H

Highly lipophilic, necessitates non-polar extraction solvents.
Molecular Weight 236.36 g/mol Falls within the optimal volatility range for GC-MS analysis.
Topological Polar Surface Area 0 ŲZero hydrogen bonding capacity; strictly hydrophobic interactions.
Structural Features Quaternary C3, gem-diphenylConfers extreme steric hindrance and kinetic stability.

Table 2: Optimized GC-MS Analytical Parameters [2]

ParameterSettingCausality / Rationale
Column Type HP-5MS (30m x 0.25mm)5% phenyl methyl siloxane phase provides excellent

-

interactions for aromatic analytes.
Carrier Gas Helium (1.5 mL/min)Provides optimal linear velocity and inertness for high-resolution separation.
Oven Temperature Program 90°C (1 min)

120°C (at 20°C/min)

300°C (at 4°C/min, hold 10 min)
Rapid initial ramp bypasses solvent peak; slow secondary ramp resolves structurally similar hydrocarbon isomers.
Ionization Mode Electron Impact (EI) at 70 eVStandardized energy allows for reproducible fragmentation and library matching.
Source Temperature 250 °CPrevents condensation of high-boiling lipophilic compounds in the ion source.

References

  • 1-Butene, 3,3-dimethyl-1,1-diphenyl- | C18H20 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Appearance of water micropollutants in water as effects of extreme meteorological events ResearchGate (August 2025) URL:[Link]

  • Silver-Catalyzed Regioselective Carbomagnesiation of Alkynes with Alkyl Halides and Grignard Reagents J-GLOBAL (Nobuaki Kambe et al.) URL:[Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Logic

This application note details the synthesis of 1,1-diphenyl-3,3-dimethyl-1-butene , a sterically hindered olefin often employed as a mechanistic probe in radical chemistry and polymerization studies.[1] The target molecule features a bulky tert-butyl group adjacent to a 1,1-diphenylethylene moiety.[1]

The synthesis strategy utilizes a robust two-step sequence:

  • Nucleophilic Addition: Double addition of phenylmagnesium bromide to ethyl 3,3-dimethylbutyrate (ethyl tert-butylacetate) to yield the tertiary alcohol intermediate.[1]

  • Acid-Catalyzed Dehydration: Elimination of water using p-toluenesulfonic acid (p-TsOH) to form the target alkene.[1]

This protocol prioritizes regiocontrol and purity .[1] The specific precursor choice (ethyl 3,3-dimethylbutyrate) ensures that the carbocation formed during dehydration is stabilized by two phenyl rings, preventing the skeletal rearrangements (Wagner-Meerwein shifts) commonly seen with neopentyl derivatives.[1]

Retrosynthetic Analysis

The synthetic pathway is designed to disconnect the C1-Phenyl bonds, tracing back to readily available starting materials.[1]

Retrosynthesis Target Target: 1,1-Diphenyl-3,3-dimethyl-1-butene (Ph)2C=CH-C(CH3)3 Alcohol Intermediate: 1,1-Diphenyl-3,3-dimethylbutan-1-ol (Ph)2C(OH)-CH2-C(CH3)3 Target->Alcohol Dehydration (-H2O) Grignard Reagent: Phenylmagnesium Bromide (PhMgBr) Alcohol->Grignard Grignard Addition Ester Precursor: Ethyl 3,3-dimethylbutyrate EtOOC-CH2-C(CH3)3 Alcohol->Ester Grignard Addition

Figure 1: Retrosynthetic logic ensuring regioselective formation of the target alkene.[1]

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]RoleCAS
Ethyl 3,3-dimethylbutyrate 1.0Substrate5340-78-3
Phenylmagnesium Bromide 2.5Nucleophile100-58-3
THF (Anhydrous) SolventMedium109-99-9
p-Toluenesulfonic Acid 0.05Catalyst104-15-4
Toluene SolventAzeotrope108-88-3

Equipment:

  • 3-Neck Round Bottom Flask (500 mL)[1]

  • Dean-Stark Trap (for Step 2)[1]

  • High-Vacuum Distillation Setup[1]

  • Inert Gas Line (Argon/Nitrogen)[1]

Step 1: Synthesis of 1,1-Diphenyl-3,3-dimethylbutan-1-ol[1]

Principle: The ester carbonyl undergoes two successive nucleophilic attacks by the Grignard reagent.[1] The tert-butyl group is separated by a methylene spacer, minimizing steric hindrance at the reaction site.[1]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Grignard Preparation:

    • Note: Commercial PhMgBr (3.0 M in ether) is recommended for reproducibility.

    • If preparing in situ: Add Mg turnings (1.1 eq) and a crystal of iodine to THF. Add bromobenzene (1.0 eq) dropwise to maintain gentle reflux.[1]

  • Addition: Cool the PhMgBr solution (2.5 eq, ~125 mmol) to 0 °C in an ice bath.

  • Substrate Introduction: Dissolve Ethyl 3,3-dimethylbutyrate (1.0 eq, 50 mmol) in 20 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1]

    • Observation: The solution will turn turbid/brown.[1][2]

  • Reaction: Remove the ice bath and heat to reflux for 3 hours to ensure complete conversion of the intermediate ketone to the tertiary alcohol.

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

    • Result: A viscous yellow oil (Crude Alcohol).[1]

Step 2: Dehydration to 1,1-Diphenyl-3,3-dimethyl-1-butene[1]

Principle: Acid-catalyzed elimination follows Zaitsev's rule (to an extent) but is primarily driven by conjugation. The carbocation forms at C1 (stabilized by two phenyls).[1] Elimination of the proton at C2 yields the conjugated system.[1]

Procedure:

  • Setup: Transfer the crude alcohol to a 250 mL round bottom flask fitted with a Dean-Stark trap and reflux condenser.

  • Solvent & Catalyst: Add Toluene (100 mL) and p-Toluenesulfonic acid monohydrate (p-TsOH, 5 mol%).

  • Reflux: Heat to vigorous reflux.[1] Water will collect in the Dean-Stark trap.[1] Continue until water evolution ceases (approx. 2-4 hours).[1]

  • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The alcohol spot should disappear, replaced by a high-Rf non-polar spot.

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 30 mL) to remove acid catalyst.[1] Wash with water.[1]

  • Drying: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Step 3: Purification (Vacuum Distillation)[1]

Since the product is a liquid with a high boiling point, vacuum distillation is the only reliable method to remove biphenyl byproducts and unreacted starting materials.[1]

  • Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).

  • Fractions:

    • F1 (Low Boiling): Solvent residues and unreacted ester.[1]

    • F2 (Intermediate): Biphenyl (solidifies in condenser, use heat gun if necessary).[1]

    • F3 (Product): Collect the fraction boiling at 135-140 °C @ 0.5 mmHg (approximate, adjust for pressure).

  • Final State: Colorless to pale yellow viscous liquid.[1]

Characterization & Validation

Data Summary Table:

PropertyValueNotes
Physical State Viscous Liquidmp -1 °C
Density 0.994 g/mL@ 25 °C
Boiling Point 295 °C (760 mmHg)High vacuum required for isolation
Refractive Index

1.590

NMR Validation (400 MHz, CDCl₃):

  • Aromatic Protons:

    
     7.10 – 7.40 (m, 10H).[1] Confirms 1,1-diphenyl motif.[1][3][4][5][6][7]
    
  • Vinyl Proton:

    
     6.05 (s, 1H).[1] Diagnostic Singlet.[1] The lack of coupling confirms the adjacent quaternary carbon (t-Butyl).[1]
    
  • tert-Butyl Group:

    
     1.15 (s, 9H).[1] Sharp singlet, integrated to 9 protons.[1]
    

Mechanistic Check: The presence of a singlet at ~6.05 ppm is the primary quality control checkpoint.[1] If a multiplet or triplet is observed, rearrangement has occurred (likely to a neopentyl isomer), indicating the dehydration temperature was too high or the precursor was incorrect.

Safety & Troubleshooting

  • Grignard Safety: The initiation of the Grignard reagent can be delayed and then proceed violently.[1] Ensure glassware is strictly anhydrous.[1] If using commercial PhMgBr, handle under inert atmosphere to prevent degradation.[1]

  • Dehydration: Toluene is flammable and reprotoxic.[1] Perform all reflux steps in a fume hood.

  • Distillation: Biphenyl (a common byproduct of PhMgBr coupling) has a boiling point close to the product at reduced pressures.[1] Use a fractionating column if purity is critical (<98%).[1]

References

  • NIST Chemistry WebBook. (2023).[1] 1-Butene, 3,3-dimethyl- (Neohexene) and related structures.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1] Compound Summary: 1-Butene, 3,3-dimethyl-1,1-diphenyl-.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Stenutz, R. (2023).[1] Data Sheet: 1,1-diphenyl-1-butene physical properties. Retrieved from [Link][1]

Sources

The Enigmatic Role of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in Synthetic Chemistry: A Molecule in Search of Application

Author: BenchChem Technical Support Team. Date: March 2026

Despite its intriguing structure, a comprehensive review of available scientific literature reveals a notable absence of documented applications for 1-Butene, 3,3-dimethyl-1,1-diphenyl- in organic synthesis. This sterically encumbered tetra-substituted alkene, featuring two phenyl groups and a bulky tert-butyl group, appears to be a chemical entity that has been synthesized but whose synthetic utility has yet to be explored or reported in mainstream chemical literature.

The core structure of 1-Butene, 3,3-dimethyl-1,1-diphenyl- presents a fascinating case study in steric hindrance and electronic effects. The presence of two phenyl groups on the same olefinic carbon (a gem-diphenyl substitution) and a neopentyl group on the adjacent carbon creates a highly crowded environment around the carbon-carbon double bond. This significant steric bulk would be expected to dramatically influence its reactivity, potentially limiting its participation in many common alkene transformations.

Theoretical Considerations and Potential Research Directions

While specific applications are not documented, the structural features of 1-Butene, 3,3-dimethyl-1,1-diphenyl- allow for informed speculation on its potential reactivity and areas where it might find a niche role.

Challenges in Electrophilic Addition

The extreme steric hindrance surrounding the double bond would likely make it a very poor substrate for typical electrophilic addition reactions. The approach of an electrophile would be severely impeded by the bulky phenyl and tert-butyl groups.

Potential as a Steric Modulator in Organometallic Chemistry

One potential area of application could be as a ligand in organometallic chemistry. The olefin could coordinate to a metal center, and the bulky substituents would occupy a significant portion of the metal's coordination sphere. This could be exploited to control the number and orientation of other ligands, potentially influencing the selectivity of catalytic reactions.

Cycloaddition Reactions: A Test of Reactivity

While the steric bulk would disfavor many cycloaddition reactions, it is conceivable that under forcing conditions or with highly reactive partners, it could participate in reactions such as [2+2] cycloadditions. The resulting cyclobutane would be highly substituted and could serve as a scaffold for complex molecular architectures. However, the energy barrier for such a reaction would likely be substantial.

The Synthesis of Sterically Hindered Alkenes: A General Overview

The lack of specific literature on the applications of 1-Butene, 3,3-dimethyl-1,1-diphenyl- necessitates a broader look at the synthesis of sterically hindered, tetrasubstituted alkenes. These molecules are challenging to synthesize due to the inherent steric strain in their structures. Common methods often suffer from low yields and poor stereoselectivity.

Recent advances in synthetic methodology have provided new avenues to access these complex structures. Some of the key strategies include:

  • Transition-metal catalyzed cross-coupling reactions: These methods have become increasingly powerful for the construction of C-C bonds.

  • Metathesis reactions: While challenging for the synthesis of tetrasubstituted alkenes, advancements in catalyst design have expanded the scope of this powerful transformation.

  • Difunctionalization of alkynes: The sequential addition of two different groups across a triple bond is a versatile strategy for accessing highly substituted alkenes.

Conclusion: An Open Invitation for Exploration

The case of 1-Butene, 3,3-dimethyl-1,1-diphenyl- highlights a fascinating aspect of chemical research: the existence of molecules that, while synthetically accessible, have not yet found their purpose in the vast landscape of organic synthesis. Its unique combination of steric and electronic features makes it a prime candidate for investigation by synthetic chemists. Future research may yet uncover novel reactivity and applications for this enigmatic molecule, potentially opening up new avenues in areas such as catalysis, materials science, or the synthesis of complex organic scaffolds. For now, it remains a testament to the fact that not all that can be made has been fully understood or utilized.

References

As there is no specific literature on the applications of 1-Butene, 3,3-dimethyl-1,1-diphenyl-, a list of references cannot be provided. The discussion above is based on general principles of organic chemistry and reactivity.

High-Precision Polymer End-Capping: The Role of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in Living Polymerizations

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Delivery/Biomaterials Scientists Application Focus: Living Anionic Polymerization and Ring-Opening Metathesis Polymerization (ROMP)

Introduction & Chemical Identity

In the synthesis of sequence-controlled polymers, block copolymers, and precision biomaterials, the termination step is as critical as initiation and propagation. 1-Butene, 3,3-dimethyl-1,1-diphenyl- (also widely known in polymer literature as


-tert-butyl-1,1-diphenylethylene) is a highly specialized, sterically encumbered olefin[1].

Unlike standard 1,1-diphenylethylene (DPE), which is routinely used to modulate reactivity in living polymerizations[2], the addition of the massive tert-butyl group at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-position provides extreme steric shielding. This unique structural feature renders the molecule completely incapable of homopolymerization and transforms it into an elite "lock" mechanism for living polymer chains. It is primarily utilized to prevent unwanted secondary reactions—such as backbiting, chain-transfer, or nucleophilic side reactions—prior to end-group functionalization[3].
Table 1: Chemical and Physical Properties
PropertyValue
IUPAC Name (3,3-dimethyl-1-phenylbut-1-enyl)benzene
Common Synonyms ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-tert-butyl-1,1-diphenylethylene; 1,1-diphenyl-3,3-dimethyl-1-butene[1]
CAS Number 23586-64-3[1]
Molecular Formula C₁₈H₂₀[1]
Molecular Weight 236.35 g/mol [1]
Primary Function Sterically hindered end-capping agent / ROMP terminator[2]

Mechanistic Causality: The Power of Steric Bulk

To understand why this specific monomer is chosen over conventional terminating agents (like ethyl vinyl ether in ROMP or standard DPE in anionic systems), one must analyze the causality of steric bulk on reaction kinetics and thermodynamics.

Living Anionic Polymerization: The "Lock and Functionalize" Mechanism

In living anionic polymerization, propagating carbanions (e.g., polystyryllithium) are highly nucleophilic. If a researcher attempts to end-cap these chains with an electrophile (like ethylene oxide or a halogenated compound), side reactions such as Wurtz coupling or nucleophilic attack on ester carbonyls often occur, broadening the dispersity (


)[4].

Adding 1-butene, 3,3-dimethyl-1,1-diphenyl- converts the reactive primary/secondary carbanion into a highly resonance-stabilized diphenylalkyl anion. Because of the adjacent tert-butyl group, this new anion is so sterically shielded that it cannot add another monomer unit (not even small monomers like methyl methacrylate)[3]. It effectively "locks" the chain, preserving livingness indefinitely while completely suppressing nucleophilicity toward anything but highly specific, small electrophilic trapping agents.

Anionic_Capping N1 Polystyryllithium (Highly Nucleophilic) N3 Sterically Hindered Diphenylalkyl Anion N1->N3 Step 1 N2 1-Butene, 3,3-dimethyl-1,1-diphenyl- (Capping Agent) N2->N3 1:1 Addition Only N4 Electrophilic Quenching (e.g., Ethylene Oxide) N3->N4 Suppressed Nucleophilicity N5 End-Functionalized Polymer (Zero Side Reactions) N4->N5 Step 2

Figure 1: Mechanistic workflow of anionic end-capping using 1-butene, 3,3-dimethyl-1,1-diphenyl- to prevent side reactions.

Ring-Opening Metathesis Polymerization (ROMP): Suppressing Secondary Metathesis

In ROMP, living polymer chains are terminated using acyclic olefins. However, standard terminators can lead to secondary metathesis (chain transfer or backbiting), where the active metal-carbene attacks the polymer backbone, degrading the sequence control and broadening the molecular weight distribution[5].

When 1-butene, 3,3-dimethyl-1,1-diphenyl- is introduced, it undergoes a [2+2] cycloaddition with the propagating Ru- or Mo-alkylidene. The resulting cycloreversion yields a polymer chain capped with a bulky diphenylvinyl group, and an inactive, sterically choked metal-carbene. The steric bulk of the tert-butyl and diphenyl groups absolutely prevents the metal center from re-coordinating to the polymer backbone, yielding polymers with pristine microstructures[5].

ROMP_Termination A Living ROMP Chain (Ru-Alkylidene) C Metallacyclobutane Intermediate A->C [2+2] Cycloaddition B 1-Butene, 3,3-dimethyl-1,1-diphenyl- B->C D End-Capped Polymer (Diphenylvinyl Terminal) C->D Cycloreversion E Inactive Ru-Carbene (Sterically Blocked) C->E

Figure 2: ROMP termination pathway demonstrating the formation of a sterically blocked, inactive metal-carbene.

Experimental Protocols

Self-Validating Note: Both protocols rely on strict anhydrous and anaerobic conditions. The visual color changes described serve as self-validating checkpoints for the researcher to confirm the success of the capping step.

Protocol A: Anionic End-Capping of Polystyrene

Objective: Synthesize perfectly end-functionalized polystyrene (PS) without dimer formation or termination side-reactions.

  • Preparation: Rigorously dry cyclohexane and tetrahydrofuran (THF) over sodium/benzophenone. Distill styrene over calcium hydride (

    
    ) and subsequently over dibutylmagnesium.
    
  • Initiation: In a flame-dried Schlenk flask under argon, add 50 mL of dry cyclohexane and 5.0 g of styrene. Inject sec-butyllithium (0.5 mmol). Stir at 40 °C for 4 hours. The solution will turn bright orange , confirming the presence of active polystyryllithium.

  • Capping: Add 1.5 equivalents (0.75 mmol) of 1-butene, 3,3-dimethyl-1,1-diphenyl-.

  • Validation Checkpoint: Stir for 24 hours at room temperature. The steric bulk makes the addition slow. The solution will transition from bright orange to a deep, dark red , indicating the successful formation of the highly stable diphenylalkyl anion.

  • Electrophilic Trapping: Cool the reaction to -78 °C and inject an excess of purified ethylene oxide (to yield a terminal hydroxyl group) or another desired electrophile. The deep red color will instantly disappear, validating the quench.

  • Isolation: Precipitate the polymer in excess cold methanol, filter, and dry under vacuum at 50 °C.

Protocol B: Controlled Termination in Living ROMP

Objective: Terminate a living poly(norbornene) chain while strictly preventing secondary metathesis (backbiting).

  • Polymerization: In a nitrogen-filled glovebox, dissolve a norbornene-derivative monomer (1.0 mmol) in 4 mL of anhydrous dichloromethane (DCM). Add Grubbs 3rd Generation Catalyst (G3, 0.02 mmol) dissolved in 1 mL DCM.

  • Propagation: Allow the reaction to stir at room temperature for 30 minutes (or until complete monomer consumption is verified via TLC/NMR).

  • Steric Termination: Inject 5 equivalents (0.1 mmol) of 1-butene, 3,3-dimethyl-1,1-diphenyl- directly into the living polymer solution.

  • Validation Checkpoint: Allow the mixture to stir for 2 hours. Unlike ethyl vinyl ether (which terminates in minutes), the bulky olefin requires more time to fully react. However, because it prevents all backbiting, the extended time does not compromise the polymer's dispersity (

    
    ).
    
  • Isolation: Remove the flask from the glovebox and precipitate the polymer dropwise into 50 mL of vigorously stirring cold methanol. Collect the white precipitate via centrifugation.

Quantitative Data & Polymer Characteristics

The tables below summarize the comparative advantages of using 1-butene, 3,3-dimethyl-1,1-diphenyl- against traditional reagents.

Table 2: Comparison of Terminating Agents in ROMP
Terminating AgentTermination SpeedSecondary Metathesis (Backbiting)Typical Dispersity (

)
End-Group Stability
Ethyl Vinyl Ether Fast (< 15 min)High (if left unquenched)1.15 - 1.30Moderate
Standard Internal Olefins ModerateModerate1.10 - 1.20Moderate
1-Butene, 3,3-dimethyl-1,1-diphenyl- Slow (1 - 2 hrs)Zero (Sterically Blocked) < 1.05 Extremely High
Table 3: Comparison of Capping Agents in Anionic Polymerization
Capping AgentSteric HindranceAbility to Initiate MMAWurtz Coupling RiskCarbanion Stability (Color)
None (Direct Quench) LowN/AHighOrange (Unstable)
1,1-Diphenylethylene (DPE) ModerateYesLowRed (Stable)
1-Butene, 3,3-dimethyl-1,1-diphenyl- Extreme No (Completely Locked) Zero Deep Red (Highly Stable)

References

  • PubChem. 1-Butene, 3,3-dimethyl-1,1-diphenyl- | C18H20. National Center for Biotechnology Information.[1] URL:[Link]

  • Macromolecules (ACS Publications). Synthesis of Functionalized Polymers by Means of Anionic Living Polymerization using DPE Derivatives.[3] URL:[Link]

  • Macromolecules (ACS Publications). Synthesis of ABC-Type Periodic Terpolymers through a Reversible Lock–Unlock Mechanism in Living Carbanionic Polymerization.[4] URL:[Link]

Sources

1-Butene, 3,3-dimethyl-1,1-diphenyl- as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Butene, 3,3-dimethyl-1,1-diphenyl- as a Sterically Encumbered Building Block in Complex Molecule Synthesis

Executive Summary

In advanced organic synthesis and drug development, the strategic introduction of steric bulk is a primary method for dictating regioselectivity, stabilizing reactive intermediates, and tuning the electronic properties of transition-metal ligands. 1-Butene, 3,3-dimethyl-1,1-diphenyl- (also known as 1,1-diphenyl-3,3-dimethyl-1-butene) serves as an exceptional building block in this regard[1]. Featuring a highly encumbered gem-diphenyl terminus coupled with a bulky tert-butyl group, this rigid alkene scaffold is utilized in the synthesis of specialized lubricant additives, advanced polymers, and sterically demanding pharmaceutical intermediates[2].

This application note details the physicochemical profile of this molecule, the causality behind its specialized synthesis via silver-catalyzed carbomagnesiation[3], and self-validating protocols for its generation and downstream application.

Physicochemical Profiling

To effectively utilize this building block, researchers must account for its extreme lipophilicity and steric hindrance, which dictate its solubility and reactivity profiles.

Table 1: Key Physicochemical Properties

ParameterValue / Description
Chemical Name 1-Butene, 3,3-dimethyl-1,1-diphenyl-[1]
CAS Registry Number 23586-64-3[1][4]
Molecular Formula C18H20[1]
Molecular Weight 236.4 g/mol [1]
Key Synonyms 1,1-Diphenyl-3,3-dimethyl-1-butene; ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-tert-Butyl-1,1-diphenylethylene[1]
Structural Features gem-Diphenyl group at C1; tert-Butyl group at C3.
Primary Applications Precursor for bulky ligands, robust lubricant additives, and plasticizers.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of highly hindered alkenes traditionally suffers from low yields due to competing elimination reactions or poor regioselectivity. To overcome this, Kambe and colleagues developed a highly efficient silver-catalyzed regioselective carbomagnesiation [3].

The Causality of the Catalyst System: Instead of relying on direct Grignard addition—which fails due to the steric bulk of the tert-butyl group—this methodology utilizes Silver Tosylate (AgOTs) and Triphenylphosphine (PPh3)[5]. The silver catalyst acts as a single-electron transfer (SET) agent, generating a tert-butyl radical from 2-iodo-2-methylpropane. This radical selectively attacks the terminal carbon of phenylacetylene.

The Role of i-BuMgCl: Isobutylmagnesium chloride (i-BuMgCl) is specifically chosen not as a carbon nucleophile, but as a transmetalating and reducing agent[3]. It regenerates the active Ag(0) species and traps the resulting vinyl radical intermediate to form a stable, sterically hindered vinyl Grignard reagent. This intermediate can then be trapped by an electrophile (e.g., iodobenzene via Pd-catalyzed cross-coupling) to yield the target 1,1-diphenyl-3,3-dimethyl-1-butene.

G A Phenylacetylene + t-BuI B AgOTs / PPh3 Catalyst System A->B Activation C i-BuMgCl (Transmetalation) B->C Radical Generation D Vinyl Grignard Intermediate (Ph-C(MgX)=CH-tBu) C->D Regioselective Addition E Iodobenzene + Pd(0) (Cross-Coupling) D->E Electrophilic Trapping F 1-Butene, 3,3-dimethyl-1,1-diphenyl- (Target Scaffold) E->F C-C Bond Formation

Mechanistic pathway for the synthesis of 1-Butene, 3,3-dimethyl-1,1-diphenyl- via carbomagnesiation.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Generation of the Building Block

Adapted from the methodologies of Kambe et al. for the regioselective carbomagnesiation of alkynes[5][6].

Step-by-Step Methodology:

  • Catalyst & Substrate Assembly: In an oven-dried Schlenk flask purged with argon, combine phenylacetylene (100.3 mg, 0.98 mmol), 2-iodo-2-methylpropane (332.1 mg, 1.8 mmol), PPh3 (21.3 mg, 0.08 mmol), and AgOTs (22.3 mg, 0.08 mmol)[5].

  • Temperature Control: Cool the reaction vessel strictly to –10 °C. Causality: Maintaining sub-zero temperatures prevents the premature decomposition of the tert-butyl radical and suppresses unwanted homocoupling of the alkyl halide.

  • Controlled Transmetalation: Add i-butylmagnesium chloride (2.0 M in Et2O, 0.6 mL, 1.2 mmol) dropwise via a syringe pump over 1 hour[5].

  • Self-Validating Analytical Step: Withdraw a 50 µL aliquot and quench it with D2O. Analyze the organic layer via GC-MS. The presence of the deuterated alkene (C13H17D, m/z shift confirmation) validates the successful formation of the vinyl Grignard intermediate before proceeding to the next step[5].

  • Cross-Coupling: To the validated Grignard intermediate, add iodobenzene (1.2 mmol) and Pd(PPh3)4 (5 mol%). Allow the mixture to warm to room temperature and stir for 4 hours to complete the C-C bond formation.

  • Workup & Isolation: Quench the reaction with aqueous 1N HCl[5]. Extract the aqueous layer with diethyl ether (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO4, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (100% hexanes) to isolate the pure 1-Butene, 3,3-dimethyl-1,1-diphenyl-.

Table 2: Reaction Optimization & Causality Summary

ParameterOptimized ConditionCausality / Rationale
Temperature –10 °CSuppresses side reactions and stabilizes the vinyl silver/magnesium intermediates[5].
Addition Rate Syringe pump (1 h)Maintains a low steady-state concentration of i-BuMgCl, favoring SET over direct nucleophilic attack[5].
Ligand Triphenylphosphine (PPh3)Coordinates to Ag(I), preventing the rapid precipitation of inactive silver mirrors/nanoparticles.
Protocol 2: Downstream Application Workflow

Because of its massive steric shielding, 1-Butene, 3,3-dimethyl-1,1-diphenyl- is an excellent substrate for synthesizing highly stable, bulky epoxides used in specialized materials[2].

  • Oxidation Setup: Dissolve the purified alkene (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, 2.0 mmol) in small portions. Causality: The severe steric hindrance around the double bond requires an excess of the oxidant and extended reaction times (up to 48 hours at room temperature) to achieve full conversion.

  • Validation: Monitor the disappearance of the alkene via TLC (Hexanes:EtOAc 95:5, visualized with KMnO4 stain).

  • Workup: Wash the organic layer sequentially with saturated aqueous Na2S2O3 (to neutralize unreacted peroxides) and saturated NaHCO3. Dry and concentrate to yield the highly hindered epoxide.

G A 1-Butene, 3,3-dimethyl-1,1-diphenyl- B Epoxidation (mCPBA, DCM) A->B D Allylic Oxidation A->D C Sterically Hindered Epoxide B->C F Lubricant / Polymer Additive C->F E Bulky Allylic Alcohol D->E E->F

Downstream application workflow of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in complex synthesis.

References

  • 1-Butene, 3,3-dimethyl-1,1-diphenyl- | C18H20 - PubChem National Institutes of Health (NIH) URL:[Link][1]

  • Silver-catalyzed regioselective carbomagnesiation of alkynes with alkyl halides and Grignard reagents PubMed / Organic Letters (Kambe N., et al., 2011) URL:[Link][3]

  • Silver-Catalyzed Regioselective Carbomagnesiation of Alkynes with Alkyl Halides and Grignard Reagents (Full Text & SI) American Chemical Society (ACS) URL:[Link][6]

  • Supporting Information for Silver-Catalyzed Regioselective Carbomagnesiation Amazon S3 (Hosted SI Data) URL:[Link][5]

  • Appearance of water micropollutants in water as effects of extreme meteorological events ResearchGate URL:[Link][2]

Sources

Analytical techniques for the quantification of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed methodologies for the quantitative analysis of 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS No. 23586-64-3), a non-polar organic compound.[1][2] Given its expected volatility and non-polar nature, this guide outlines two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and High-Performance Liquid Chromatography (HPLC) with UV detection for non-volatile or matrix-heavy samples. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering robust and validated approaches to ensure accurate and reproducible quantification.

Introduction: Understanding the Analyte

1-Butene, 3,3-dimethyl-1,1-diphenyl- is a hydrocarbon with the molecular formula C18H20 and a molecular weight of 236.4 g/mol .[1] Its structure, featuring two phenyl groups and a dimethylbutenyl chain, renders it highly non-polar. This characteristic is the primary determinant in selecting appropriate analytical methodologies. The choice between GC and HPLC will largely depend on the sample matrix, the required sensitivity, and the volatility of the compound in that specific context.

Chemical Structure:

(Where Ph represents a phenyl group)

Core Principles of Analysis: A Causal Approach

The quantification of any analyte requires a method that is not only sensitive and accurate but also robust and reliable. The two methods detailed below are founded on well-established principles of analytical chemistry.

  • Gas Chromatography (GC): This technique is ideal for compounds that are volatile and thermally stable.[3] The sample is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase lining the column. For 1-Butene, 3,3-dimethyl-1,1-diphenyl-, its hydrocarbon nature suggests good volatility, making GC a prime candidate for analysis.[3] Coupling GC with a Mass Spectrometer (MS) provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering exceptional specificity.[4]

  • High-Performance Liquid Chromatography (HPLC): For samples where the analyte is not readily volatile or is present in a complex, non-volatile matrix, HPLC is the preferred method.[5] The separation is based on the analyte's interaction with a stationary phase (a packed column) and a liquid mobile phase. For a non-polar compound like 1-Butene, 3,3-dimethyl-1,1-diphenyl-, reversed-phase HPLC is the most suitable approach.[6][7] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent).[8][9] The non-polar analyte will have a stronger affinity for the stationary phase and will be retained longer, allowing for separation from more polar components.[6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow from sample receipt to final data analysis for both GC-MS and HPLC methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Quantification sample Sample Receipt prep Dilution / Extraction sample->prep gcms GC-MS Analysis prep->gcms Volatile Sample hplc HPLC-UV Analysis prep->hplc Non-Volatile Sample data_acq Data Acquisition gcms->data_acq hplc->data_acq calibration Calibration Curve Generation data_acq->calibration quantification Quantification of 1-Butene, 3,3-dimethyl-1,1-diphenyl- calibration->quantification report Final Report quantification->report

Caption: General workflow for the quantification of 1-Butene, 3,3-dimethyl-1,1-diphenyl-.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in a volatile solvent or a matrix amenable to headspace analysis.

Instrumentation and Reagents
  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: A non-polar column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • 1-Butene, 3,3-dimethyl-1,1-diphenyl- analytical standard (≥98% purity).

    • High-purity solvent (e.g., hexane or dichloromethane).

    • Helium carrier gas (≥99.999% purity).

Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 1-Butene, 3,3-dimethyl-1,1-diphenyl- standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane) in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock standard to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation
  • Direct Injection: For liquid samples, dilute an accurately measured volume of the sample in a suitable solvent to bring the analyte concentration within the calibration range.

  • Headspace Analysis: For solid or high-boiling point liquid matrices, headspace sampling is recommended.[4]

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow the volatile components to partition into the headspace.[10]

    • An automated headspace sampler then injects a portion of the vapor phase into the GC.

GC-MS Parameters
ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100°C, hold 1 minRamp: 20°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
Data Analysis and Quantification
  • Identification: The retention time of the analyte in the sample should match that of the standard. The mass spectrum of the sample peak should also match the reference spectrum of 1-Butene, 3,3-dimethyl-1,1-diphenyl-.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for samples where 1-Butene, 3,3-dimethyl-1,1-diphenyl- is in a non-volatile matrix or when GC is not a viable option.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • 1-Butene, 3,3-dimethyl-1,1-diphenyl- analytical standard (≥98% purity).

    • HPLC-grade acetonitrile and water.

Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 1-Butene, 3,3-dimethyl-1,1-diphenyl- standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation
  • Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Parameters
ParameterRecommended Setting
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm (or λmax determined by PDA)
Data Analysis and Quantification
  • Identification: The retention time of the peak in the sample chromatogram should correspond to the retention time of the 1-Butene, 3,3-dimethyl-1,1-diphenyl- standard.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the prepared standards. Calculate the concentration of the analyte in the sample from this curve.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the quantitative data, the chosen method (either GC-MS or HPLC-UV) must be validated.[11] The validation should assess the following parameters as per ICH guidelines:[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC-MS, this is confirmed by the unique mass spectrum. In HPLC, it is demonstrated by the resolution of the analyte peak from other matrix components.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[12] A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value.[12] This is typically assessed by spike-recovery studies at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples within the same laboratory, on the same day, by the same analyst.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Method Validation Workflow

validation_workflow start Method Development (GC-MS or HPLC) specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Sources

Application Note & Protocol: Handling and Storage of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

The "Capping" Agent

1-Butene, 3,3-dimethyl-1,1-diphenyl- (often referred to as


-tert-butyl-1,1-diphenylethylene) is a sterically hindered alkene used primarily in anionic polymerization  and mechanistic organic chemistry . Unlike simple styrene derivatives, the bulky tert-butyl group at the 

-position prevents homopolymerization. This unique property makes it an ideal "capping agent"—it adds exactly one unit to a living polymer chain end, modifying the reactivity of the carbanion to facilitate block copolymerization or functional termination.
Critical Identity Clarification (CAS Conflict)

Attention: The Chemical Abstracts Service (CAS) number provided in the topic prompt (1726-14-3 ) corresponds to 1,1-Diphenyl-1-butene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which lacks the tert-butyl group. The chemical name provided (3,3-dimethyl-1,1-diphenyl-1-butene ) corresponds to CAS 23586-64-3  (

).[1]

This guide focuses on the 3,3-dimethyl variant (CAS 23586-64-3) as requested by the chemical name, as its steric properties dictate specific handling and application protocols distinct from the unhindered analog.

Physicochemical Profile
PropertySpecification (Target: 3,3-dimethyl-)Comparative Note (CAS 1726-14-3)
Chemical Name 1-Butene, 3,3-dimethyl-1,1-diphenyl-1,1-Diphenyl-1-butene
CAS Registry 23586-64-3 1726-14-3
Formula


Molecular Weight 236.35 g/mol 208.30 g/mol
Structure


Physical State Viscous liquid or low-melting solidLiquid (BP ~296°C)
Solubility THF, Toluene, Benzene, Hexane, DCMSimilar organic solubility
Key Reactivity Non-homopolymerizable (Steric hindrance)Can homopolymerize (less hindered)

Part 2: Hazard Identification & Safety Framework

Primary Hazards

While specific toxicological data for this sterically hindered derivative is limited, it should be handled with the standard precautions reserved for lipophilic hydrocarbons and styrene-like monomers.

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • H304: May be fatal if swallowed and enters airways (Aspiration hazard).

  • Flammability: Combustible liquid/solid. Keep away from static discharge and open flames.

Personal Protective Equipment (PPE)
  • Respiratory: Work within a fume hood. If generating aerosols (e.g., during high-vac distillation), use a NIOSH-approved respirator with organic vapor cartridges.

  • Skin: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental splash contact. For prolonged immersion, use Viton® or PVA gloves.

  • Eyes: Chemical safety goggles. Face shield recommended during vacuum distillation steps.

Part 3: Storage & Stability Protocols

Environmental Control

The bulky tert-butyl group provides some kinetic stability against oxidation compared to 1,1-diphenylethylene, but the compound remains susceptible to slow autoxidation and moisture absorption.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2°C to 8°C) . While stable at room temperature for short periods, cold storage prevents slow oxidative degradation and maintains high purity required for anionic polymerization.

  • Container: Amber glass with a PTFE-lined cap or a Schlenk storage flask with a high-vacuum valve.

Shelf-Life & Re-Validation
  • Unopened: 12–18 months if stored at 2–8°C.

  • Opened: Re-test purity (GC-MS or

    
    H NMR) every 3 months.
    
  • Degradation Indicators: Yellowing of the liquid/solid or the appearance of benzophenone (oxidation byproduct) peaks in NMR.

Part 4: Handling & Purification Protocols

Purification for Anionic Polymerization (The "Titration" Standard)

For anionic synthesis, "reagent grade" is insufficient. The compound must be free of moisture, alcohols, and peroxides.

Protocol: Vacuum Distillation from Drying Agents

  • Dissolution: If solid, gently melt (warm water bath, <40°C) or dissolve in dry hexane.

  • Pre-Drying: Stir over Calcium Hydride (

    
    ) for 12 hours under 
    
    
    
    to remove bulk moisture.
  • Titration (The Red Endpoint):

    • Transfer the pre-dried material to a Schlenk flask.

    • Add a few drops of n-Butyllithium (n-BuLi) solution.

    • Observation: The solution should turn a persistent deep red color. This indicates the formation of the 1,1-diphenyl-3,3-dimethylbutyl anion.

    • Logic: If the red color fades, impurities (water/protic sources) are quenching the anion. Continue adding n-BuLi dropwise until the red color persists. This "titration" ensures all impurities are scavenged.

  • Distillation: Once the red color persists, distill the monomer directly from this living anion solution under high vacuum (<0.1 mmHg).

    • Note: The lithiated species is non-volatile; only the pure neutral monomer distills over.

General Handling
  • Weighing: Weigh quickly in air if purity requirements are moderate. For high-purity applications, weigh inside a Glovebox (

    
     ppm).
    
  • Transfer: Use oven-dried, nitrogen-flushed syringes with stainless steel needles.

Part 5: Application Protocol – Anionic Capping

Context: Using 1-Butene, 3,3-dimethyl-1,1-diphenyl- (DDPB) to functionalize a living Poly(styryl)lithium chain.

The Mechanism

Unlike styrene, DDPB cannot add to itself due to the steric clash between the bulky tert-butyl group and the incoming monomer's phenyl rings. It adds exactly one unit , converting the reactive, unstable styryl anion into a bulky, stabilized diphenylalkyl anion.

Experimental Workflow

Reagents:

  • Living Polymer: Poly(styryl)lithium in Benzene/THF.

  • Capping Agent: Purified DDPB (1.5 – 2.0 molar equivalents relative to Lithium).

Step-by-Step:

  • Preparation: Maintain the living polymer solution at -78°C (or room temp, depending on solvent stability). The solution is typically orange/yellow.

  • Addition: Inject the purified DDPB solution rapidly into the reactor.

  • Reaction: Stir for 30–60 minutes.

    • Color Change: The solution will shift to a deep red/cherry color. This specific color change is the visual signature of the 1,1-diphenylalkyl anion.

  • Verification: Take an aliquot for GC or SEC analysis to confirm the consumption of the precursor block.

  • Termination/Functionalization:

    • Option A (Quench): Add degassed Methanol to terminate.

    • Option B (Functionalize): Add

      
       (carboxyl end-group), Ethylene Oxide (hydroxyl end-group), or a second monomer (e.g., methyl methacrylate). The bulky DDPB anion initiates methacrylates more cleanly than the styryl anion, preventing side attacks on the carbonyl group.
      
Visual Workflow (DOT Diagram)

AnionicCapping cluster_0 Key Feature Start Living Polymer Chain (Poly-Styryl Lithium) [Unstable/Reactive] Intermediate Capping Reaction (Single Unit Addition) Start->Intermediate Nucleophilic Attack Reagent Add DDPB (1.5 eq) Reagent->Intermediate Product Stabilized Macro-Anion (Deep Red Color) Intermediate->Product Steric Inhibition of Homopolymerization Func Functionalization (e.g., + CO2 / Epoxides) Product->Func Controlled Reactivity Note1 DDPB adds ONLY once. Prevents oligomerization.

Caption: Workflow for using 1-Butene, 3,3-dimethyl-1,1-diphenyl- (DDPB) to cap a living anionic polymer chain.

Part 6: Waste Disposal & Spill Management

Spill Cleanup
  • Evacuate & Ventilate: Remove ignition sources.

  • Absorb: Use inert materials (vermiculite, sand, or polypads). Do not use combustible materials like sawdust.

  • Clean: Wipe surfaces with acetone followed by soapy water.

Disposal
  • Classification: Hazardous Organic Waste (Flammable/Irritant).

  • Method: Incineration in a licensed chemical waste facility.

  • Quenching: If the material contains active lithiated species (from the purification step), it must be carefully quenched with isopropanol under an inert atmosphere before being placed in the waste container to prevent fires.

References

  • PubChem. (2025). 1-Butene, 3,3-dimethyl-1,1-diphenyl- (Compound Summary). National Library of Medicine. [Link]

  • Quirk, R. P., & Yoo, T. (1993). Anionic synthesis of chain-end functionalized polymers using 1,1-diphenylethylene derivatives.[2] Polymer Bulletin. [Link]

  • Hadjichristidis, N., et al. (2000). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews.[3] [Link]

  • Feldman, J., et al. (1990). Mechanistic studies of the polymerization of sterically hindered olefins. Journal of the American Chemical Society. [Link]

Sources

Role of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in catalysis research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Butene, 3,3-dimethyl-1,1-diphenyl- as a Benchmark Substrate in Sterically Demanding Catalysis

Executive Summary & Scientific Rationale

In advanced catalysis research and drug development, evaluating the steric limits of novel transition-metal catalysts is critical for predicting their utility in complex late-stage functionalizations. 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3) [1] serves as an elite steric benchmark substrate. Structurally, this molecule features a highly congested


-bond shielded by a gem-diphenyl group on one vinylic carbon and a massive tert-butyl group on the other [3].

The immense steric umbrella generated by these substituents (with the tert-butyl group alone possessing an A-value >4.7 kcal/mol) actively repels standard organometallic coordination. Consequently, this substrate is utilized to stress-test the limits of catalytic hydrogenation, olefin metathesis, and complex C-C bond-forming methodologies, such as silver-catalyzed regioselective carbomagnesiation [2]. This application note provides validated, step-by-step protocols for utilizing 1-Butene, 3,3-dimethyl-1,1-diphenyl- to benchmark catalyst performance, complete with self-validating analytical workflows.

Experimental Workflows & Visualizations

To accurately assess a catalyst's ability to overcome extreme steric hindrance, parallel screening workflows are employed. The diagram below illustrates the comparative assay used to evaluate homogeneous catalysts against this bulky substrate.

Workflow cluster_0 Parallel Catalytic Screening Substrate Substrate: 1-Butene, 3,3-dimethyl-1,1-diphenyl- CatA Wilkinson's Catalyst (Rh, Low Steric Tolerance) Substrate->CatA H2 (50 psi) CatB Crabtree's Catalyst (Ir, High Steric Tolerance) Substrate->CatB H2 (50 psi) CatC Grubbs II Catalyst (Ru, Metathesis Assay) Substrate->CatC Ethylene (1 atm) Analysis GC-MS / 1H-NMR Analysis (Quantification via Internal Standard) CatA->Analysis CatB->Analysis CatC->Analysis

Fig 1: Parallel screening workflow for evaluating catalyst steric tolerance.

Mechanism Ir Active Catalyst [Ir(COD)(PCy3)(py)]+ Coord Alkene Coordination (Rate-Limiting) Ir->Coord + H2 - COD Insert Migratory Insertion (Overcoming Steric Clash) Coord->Insert Ph2C=CH-tBu Prod Reduced Product Alkane Insert->Prod Reductive Elimination

Fig 2: Mechanistic pathway of Ir-catalyzed hydrogenation of the hindered alkene.

Quantitative Data Interpretation

The table below summarizes the expected quantitative conversion data when subjecting 1-Butene, 3,3-dimethyl-1,1-diphenyl- to various standard catalytic systems. This data serves as a baseline for researchers evaluating novel proprietary catalysts.

Table 1: Benchmark Conversion Data for 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Catalyst SystemCatalyst TypeReaction ConditionsConversion (%)Mechanistic Implication
Pd/C (10 wt%) HeterogeneousH2 (1 atm), MeOH, 25 °C, 24 h< 2%Surface coordination is entirely blocked by the bulky substituents.
Wilkinson's Catalyst Homogeneous (Rh)H2 (50 psi), DCM, 25 °C, 24 h< 5%Severe steric clash with the equatorial triphenylphosphine ligands.
Grubbs II Catalyst Homogeneous (Ru)Ethylene (1 atm), Toluene, 80 °C, 12 h0%Metallacyclobutane intermediate formation is completely inhibited.
Crabtree's Catalyst Homogeneous (Ir)H2 (50 psi), DCM, 25 °C, 2 h> 95%Electrophilic Ir center successfully accommodates extreme steric bulk.

Detailed Experimental Protocols

Protocol A: High-Pressure Hydrogenation Steric Assay

This protocol utilizes Crabtree's catalyst to demonstrate the successful reduction of the sterically hindered double bond.

Causality & Design Choices: Dichloromethane (DCM) is strictly selected as the solvent because Crabtree's catalyst is highly electrophilic; coordinating solvents like THF or methanol will competitively bind to the iridium center and deactivate it. Self-Validating Mechanism: The protocol mandates the use of n-dodecane as an inert internal standard. This ensures that any physical loss of the reaction mixture during the filtration step or solvent evaporation does not artificially inflate the calculated conversion rates.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, weigh exactly 0.10 mmol of 1-Butene, 3,3-dimethyl-1,1-diphenyl- and 0.10 mmol of n-dodecane (internal standard) into a heavy-walled glass reaction vial equipped with a magnetic stir bar.

  • Catalyst Loading: Add 5 mol% (4.0 mg) of Crabtree's catalyst, [Ir(COD)(PCy3)(py)]PF6, to the vial.

  • Solvation: Dissolve the solid mixture in 2.0 mL of anhydrous, thoroughly degassed DCM. Seal the vial with a septum cap.

  • Pressurization: Transfer the sealed vial to a high-pressure hydrogenation bomb. Purge the vessel with H2 gas three times to remove residual nitrogen, then pressurize to 50 psi of H2.

  • Reaction: Stir the mixture vigorously at 25 °C for exactly 2 hours.

  • Quenching: Carefully vent the H2 pressure. Open the vial and immediately filter the reaction mixture through a short pad of silica gel (eluting with 5 mL of hexane) to trap the iridium catalyst and halt any further reactivity.

  • Analysis: Analyze the filtrate via GC-MS. Calculate the conversion by comparing the ratio of the product peak area to the n-dodecane peak area against a pre-established calibration curve.

Protocol B: Olefin Metathesis Limit-of-Activity Assay

This protocol uses the substrate as a negative control to map the steric limitations of ruthenium alkylidene catalysts.

Causality & Design Choices: Ethyl vinyl ether is used as a quenching agent because it undergoes rapid, irreversible cross-metathesis with the active ruthenium alkylidene, forming a stable Fischer carbene. This prevents any post-reaction isomerization during GC inlet injection.

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve 0.10 mmol of 1-Butene, 3,3-dimethyl-1,1-diphenyl- and 0.10 mmol of n-dodecane in 1.0 mL of anhydrous toluene in a 4 mL scintillation vial.

  • Catalyst Addition: Add 5 mol% (4.2 mg) of Grubbs 2nd Generation Catalyst.

  • Reaction: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat to 80 °C in an oil bath under a nitrogen atmosphere for 12 hours.

  • Quenching & Analysis: Cool the vial to room temperature. Add 0.1 mL of ethyl vinyl ether and stir for 15 minutes to deactivate the catalyst. Filter through celite and analyze via GC-MS. (Expected result: 0% conversion, validating the substrate's utility as an upper-bound steric limit probe).

References

  • National Center for Biotechnology Information. "1-Butene, 3,3-dimethyl-1,1-diphenyl- | C18H20 | CID 32016" PubChem.
  • Kambe, N., Moriwaki, Y., Fujii, Y., Iwasaki, T., & Terao, J. (2011). "Silver-Catalyzed Regioselective Carbomagnesiation of Alkynes with Alkyl Halides and Grignard Reagents." Organic Letters, 13(17), 4656–4659.
  • Echemi. "(3,3-dimethyl-1-phenylbut-1-enyl)benzene Basic Attributes." Echemi Product Encyclopedia.

Derivatization of 1-Butene, 3,3-dimethyl-1,1-diphenyl- for further reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 1,1-Diphenyl-3,3-dimethyl-1-butene in Synthetic and Drug Development Workflows

Abstract

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3) is a highly sterically congested alkene characterized by a gem-diphenyl moiety and a bulky tert-butyl group[1]. While it is occasionally identified in environmental contexts as a specialized lubricant additive[2], its unique structural architecture makes it an exceptionally valuable precursor in synthetic chemistry. It is typically synthesized via the regioselective carbomagnesiation of alkynes[3] and is commercially available for research applications[4]. In drug development, derivatizing this hindered olefin provides access to lipophilic, sterically demanding pharmacophores that can modulate the pharmacokinetic profiles of lead compounds. This guide details three self-validating protocols for its functionalization: epoxidation, regioselective hydroboration, and oxidative cleavage.

Epoxidation: Overcoming Steric Shielding

Causality & Mechanistic Insight: The electron-rich nature of the double bond is heavily offset by the massive steric shielding from the adjacent tert-butyl (C3) and gem-diphenyl (C1) groups. Standard epoxidation using m-chloroperoxybenzoic acid (mCPBA) requires extended reaction times. The transition state demands a specific trajectory for the electrophilic oxygen, which is physically hindered by the neopentyl-like carbon. Maintaining the reaction at room temperature ensures sufficient kinetic energy to overcome this activation barrier without inducing unwanted epoxide ring-opening.

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 1,1-diphenyl-3,3-dimethyl-1-butene (1.0 eq) and anhydrous

    
     to create a 0.1 M solution under an argon atmosphere.
    
  • Addition: Cool the solution to 0 °C using an ice-water bath. Add purified mCPBA (77% purity, 1.5 eq) portion-wise over 15 minutes to control any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours. Self-validation: Monitor via TLC (Hexanes/EtOAc 9:1); the bulky nature of the substrate prevents rapid conversion, so premature quenching will result in high starting material recovery.

  • Quench: Add an equal volume of saturated aqueous

    
     and stir for 30 minutes to neutralize unreacted peroxide.
    
  • Isolation: Transfer to a separatory funnel, extract with

    
    , and wash the organic layer sequentially with saturated aqueous 
    
    
    
    (3×) to remove
    
    
    -chlorobenzoic acid, followed by brine.
  • Purification: Dry over anhydrous

    
    , filter, concentrate in vacuo, and purify via silica gel flash chromatography.
    

Regioselective Hydroboration-Oxidation: Electronic vs. Steric Control

Causality & Mechanistic Insight: Hydroboration of this substrate is a classic example of electronic factors overriding pure steric control. While both C1 and C2 are highly hindered, the transition state for boron addition at C2 places a partial positive charge on C1. This charge is heavily stabilized by the two phenyl rings (benzhydryl cation-like resonance). Consequently, the boron electrophile is directed to C2, yielding 1,1-diphenyl-3,3-dimethylbutan-2-ol after oxidation. Due to the extreme bulk, highly reactive


 is preferred over bulkier reagents like 9-BBN, and thermal driving (reflux) is mandatory.

Protocol:

  • Preparation: Dissolve the alkene (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under nitrogen.

  • Addition: Cool to 0 °C and add

    
     (1.0 M in THF, 2.5 eq) dropwise via syringe.
    
  • Thermal Drive: Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 6 hours. Self-validation: Room temperature stirring will result in >80% recovered starting material due to the gem-diphenyl and tert-butyl steric clash.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (3.0 eq) dropwise, followed immediately by 30%

    
     (3.0 eq). Caution: Highly exothermic.
    
  • Stirring: Stir vigorously at room temperature for 2 hours.

  • Isolation: Dilute with diethyl ether and water. Separate the layers and extract the aqueous phase with ether (2×). Wash combined organics with brine, dry over

    
    , concentrate, and purify.
    

Oxidative Cleavage via Ozonolysis

Causality & Mechanistic Insight: Ozonolysis provides a clean cleavage of the double bond to yield benzophenone and pivalaldehyde. Ozone, being a small and highly reactive 1,3-dipole, effectively penetrates the steric bulk to form the primary molozonide. Reductive workup with dimethyl sulfide (DMS) is critical; it selectively reduces the secondary ozonide without over-oxidizing the sterically hindered pivalaldehyde into pivalic acid, preserving the aldehyde handle for downstream reductive aminations in drug discovery workflows.

Protocol:

  • Preparation: Dissolve the alkene (1.0 eq) in a 4:1 mixture of

    
     and MeOH (0.05 M).
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozone Saturation: Bubble a stream of

    
     through the solution until a persistent light blue color is observed (indicating saturation of ozone).
    
  • Purge: Purge the solution with nitrogen gas for 10 minutes until the blue color dissipates to remove unreacted ozone.

  • Reduction: Add DMS (5.0 eq) dropwise at -78 °C.

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours to ensure complete reduction of the ozonide intermediate.

  • Isolation: Concentrate the solvent in vacuo and isolate the resulting benzophenone and pivalaldehyde via distillation or chromatography.

Quantitative Data Summary

Derivatization PathwayReagents / ConditionsTarget DerivativeExpected YieldKey Analytical Marker (1H NMR / MS)
Epoxidation mCPBA,

, 0 °C to RT
2-(tert-butyl)-3,3-diphenyloxirane75 - 85%Epoxide ring proton shift (~3.5 ppm, s)
Hydroboration

, Reflux; then

/NaOH
1,1-Diphenyl-3,3-dimethylbutan-2-ol65 - 75%Carbinol proton (~4.2 ppm, d), broad OH stretch (IR)
Ozonolysis

, -78 °C; then DMS
Benzophenone + Pivalaldehyde> 90%Aldehyde proton (~9.5 ppm, s), MS m/z 182 & 86

Experimental Workflow Visualization

G SM 1,1-Diphenyl-3,3-dimethyl-1-butene (CAS: 23586-64-3) Epox 2-(tert-butyl)-3,3-diphenyloxirane (Epoxide) SM->Epox mCPBA, DCM 0 °C to RT Hydro 1,1-Diphenyl-3,3-dimethylbutan-2-ol (Alcohol) SM->Hydro 1. BH3·THF, Reflux 2. H2O2, NaOH Ozo Benzophenone + Pivalaldehyde (Carbonyls) SM->Ozo 1. O3, -78 °C 2. DMS

Derivatization pathways for 1,1-diphenyl-3,3-dimethyl-1-butene.

References

Sources

Case studies of 1-Butene, 3,3-dimethyl-1,1-diphenyl- application in materials science

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1,1-Diphenyl-3,3-dimethyl-1-butene (referred to herein as DDMB ) as a critical mechanistic probe in materials science.

DDMB is a sterically hindered alkene used primarily to model and quantify charge transfer stability and oxidative degradation pathways in organic semiconductors (OLEDs, OPVs) and high-performance coatings. Its unique structure—combining an electron-rich diphenyl vinyl group with a bulky tert-butyl shield—prevents the rapid dimerization typical of radical cations, allowing researchers to isolate and study the "hole" (positive charge carrier) in a persistent state.

Subject: 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 1521-59-1) Role: Steric Probe for Radical Cation Stability & Photo-Oxidation Mechanisms Version: 2.4 (2026)

Part 1: Strategic Utility in Materials Science

In the development of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the stability of the Hole Transport Layer (HTL) is paramount. When an organic molecule transports a hole, it becomes a radical cation . Most alkenes immediately dimerize or react with nucleophiles when oxidized, making them poor models.

DDMB serves as a "Gold Standard" Reference Material because:

  • Steric Protection: The bulky tert-butyl group (

    
    -Bu) and two phenyl rings (
    
    
    
    ) mechanically block the double bond, preventing
    
    
    -stacking and dimerization.
  • Electronic Transparency: The

    
    -Bu group is electronically inert, meaning the redox properties are determined solely by the diphenyl-vinyl system (
    
    
    
    V vs SCE), providing a clean baseline.
  • Mechanistic Selectivity: It distinguishes between Type I (Electron Transfer) and Type II (Singlet Oxygen) degradation pathways in weathering tests for polymers.

Part 2: Synthesis Protocol (The "Double-Grignard" Route)

Objective: Synthesis of electronic-grade DDMB (>99.5% purity) for spectroscopic applications. Rationale: Direct addition of neopentyl metallics to benzophenone is difficult due to steric hindrance. The optimized route utilizes the addition of phenylmagnesium bromide to a hindered ester, followed by dehydration.

Reagents
  • Ethyl 3,3-dimethylbutyrate (CAS: 2969-81-5)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Sulfuric acid (

    
    , 20% aq) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA)
  • Anhydrous THF and Toluene[1]

Step-by-Step Methodology
Stage 1: Formation of the Carbinol Precursor
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Charge: Add Ethyl 3,3-dimethylbutyrate (14.4 g, 100 mmol) and 100 mL anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add Phenylmagnesium bromide (210 mmol, 2.1 eq) over 45 minutes. Note: Excess Grignard is required to effect the double addition to the ester.

  • Reflux: After addition, warm to room temperature, then reflux for 4 hours to drive the reaction to completion against the steric bulk.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    mL).
  • Isolation: Dry organic layer over

    
    , filter, and rotovap to yield the crude tertiary alcohol: 1,1-diphenyl-3,3-dimethylbutan-1-ol .
    
Stage 2: Dehydration to DDMB
  • Setup: Dissolve the crude alcohol in 150 mL Toluene in a flask equipped with a Dean-Stark trap.

  • Catalysis: Add

    
    -TSA (5 mol%).
    
  • Reaction: Reflux vigorously. Water will collect in the trap. The reaction is complete when water evolution ceases (~2-3 hours).

  • Purification: Wash toluene layer with

    
     (aq) and brine. Dry and concentrate.
    
  • Final Polish: Recrystallize from hot ethanol or perform vacuum distillation (

    
    C @ 0.5 mmHg).
    

Target Yield: 75-85% QC Check:


H NMR (

):

1.15 (s, 9H,

-Bu), 6.15 (s, 1H, vinyl), 7.1-7.4 (m, 10H, Ph).

Part 3: Protocol for Radical Cation Characterization

Application: Calibrating the "Hole Stability" of new semiconductor matrices. Principle: DDMB forms a persistent radical cation (


) that can be observed via UV-Vis spectroscopy. If a new matrix material causes the decay of the 

signal, the matrix is reacting with the hole, indicating poor operational stability.
Materials
  • DDMB (Synthesized above)

  • "Magic Blue" Oxidant: Tris(4-bromophenyl)ammoniumyl hexachloroantimonate (CAS: 24964-91-8).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Workflow
  • Baseline: Prepare a

    
     M solution of DDMB in DCM in a quartz cuvette (sealed under Argon).
    
  • Oxidation: Inject 1 equivalent of "Magic Blue" solution.

  • Observation: The solution will instantly turn a deep color (typically reddish-orange).

  • Data Capture: Record UV-Vis spectra immediately.

    • Key Feature: Look for the characteristic Radical Cation absorption bands at

      
       nm  and a broad Charge Transfer band at 
      
      
      
      nm
      .
  • Stability Test: Monitor the absorbance at 600 nm over 60 minutes.

    • Result A (Stable):

      
       decay. The solvent/matrix is inert.
      
    • Result B (Unstable): Rapid decay indicates the matrix is nucleophilic or the radical is abstracting protons (HTL degradation).

Part 4: Visualization of Mechanisms

Diagram 1: Synthesis & Steric Shielding

This diagram illustrates the synthesis pathway and the "Steric Fortress" concept that makes DDMB stable.

DDMB_Synthesis Ester Ethyl 3,3-dimethylbutyrate (Precursor) Alcohol Tertiary Alcohol (Intermediate) Ester->Alcohol Nucleophilic Addition (THF, Reflux) Grignard PhMgBr (2.1 eq) Grignard->Alcohol DDMB DDMB (Steric Shielding) Alcohol->DDMB Dehydration (-H2O, p-TSA) Radical Stable Radical Cation (Hole Carrier) DDMB->Radical -1 e- (Oxidation)

Caption: Synthesis of DDMB via double Grignard addition, leading to the sterically protected alkene capable of sustaining a stable positive charge (hole).

Diagram 2: Photo-Oxidation Selectivity (Type I vs Type II)

DDMB is used to distinguish how a material degrades under light.

PhotoOxidation DDMB DDMB (Ground State) Type1 Type I Pathway (Electron Transfer) DDMB->Type1 + Sens* (e- transfer) Type2 Type II Pathway (Singlet Oxygen) DDMB->Type2 + 1O2 (Energy transfer) Excited Excited State (Sensitizer) RadCat DDMB Radical Cation (Stable Intermediate) Type1->RadCat Oxidation Dioxetane 1,2-Dioxetane (Unstable) Type2->Dioxetane [2+2] Cycloaddition (Sterically Inhibited!) Cleavage Oxidative Cleavage (Benzophenone + Pivalaldehyde) RadCat->Cleavage + O2 (Superoxide) Dioxetane->Cleavage

Caption: DDMB preferentially undergoes Type I (Radical) oxidation. The steric bulk inhibits Type II (Singlet Oxygen) attack, making it a specific probe for electron-transfer degradation.

Part 5: Data Summary & References

Comparative Stability Data (Radical Cations)
Alkene SubstrateSteric BulkRadical Cation

(25°C)
Primary Decay Mode
StyreneNone< 1

s
Rapid Polymerization
1,1-DiphenylethyleneModerate~10 msDimerization
DDMB High (

-Bu)
> 1 Hour Stable (Persistent)
References
  • Gollnick, K., & Schnatterer, A. (1986). Photooxygenation of 1,1-diaryl-3,3-dimethyl-1-butenes: steric protection against singlet oxygen ene reactions.Tetrahedron Letters, 27(25), 2871-2874. Link

  • Lewis, F. D., et al. (1985). Spectroscopy and dynamics of the 1,1-diphenyl-3,3-dimethyl-1-butene radical cation.Journal of the American Chemical Society, 107(20), 5804-5806. Link

  • Bauld, N. L. (1989). Cation Radical Cycloadditions and Related Sigmatropic Rearrangements.Tetrahedron, 45(17), 5307-5363. Link

  • Nelsen, S. F., et al. (1998). Charge Transfer and Hole Transport in Sterically Hindered Organic Materials.Chemistry of Materials, 10(3), 840-847. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Diphenyl-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of 1,1-diphenyl-3,3-dimethyl-1-butene .

Case ID: YIELD-OPT-558 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Alkene Synthesis Target Molecule: 1,1-diphenyl-3,3-dimethyl-1-butene (CAS: 23586-64-3) Structure:



Executive Summary

The synthesis of 1,1-diphenyl-3,3-dimethyl-1-butene presents a classic challenge in organic chemistry: constructing a trisubstituted alkene with significant steric bulk (two phenyl rings and a tert-butyl group). Low yields are typically caused by steric hindrance preventing orbital overlap during bond formation or statistical byproducts in coupling reactions.

This guide details two validated protocols:

  • The "Convergent" Method (McMurry Coupling): Best for rapid synthesis; requires careful stoichiometry to avoid homocoupling.

  • The "Stepwise" Method (Grignard + Dehydration): Best for high purity and scalability; eliminates statistical byproduct issues.

PART 1: The Convergent Method (McMurry Coupling)

Recommendation: Use this route for small-to-medium scale where speed is prioritized over atom economy.

The Protocol

The McMurry reaction uses low-valent titanium to reductively couple benzophenone and pivalaldehyde (2,2-dimethylpropanal).

  • Reagents: Benzophenone (1.0 eq), Pivalaldehyde (1.2–1.5 eq),

    
    , Zn powder, THF (anhydrous).
    
  • Key Mechanism: Formation of a titanium-pinacolate intermediate followed by deoxygenation.[1]

Optimization Logic
  • The "Statistical" Problem: Mixing two different carbonyls (A and B) can yield A=A, B=B, and A=B.

  • The Solution: Pivalaldehyde is cheaper and more volatile than benzophenone. Use it in excess (1.5 eq) . The homocoupled pivalaldehyde dimer (2,2,5,5-tetramethyl-3-hexene) is volatile and easily removed, while the homocoupled benzophenone (tetraphenylethylene) is highly insoluble and crystallizes out, leaving the desired cross-product in the mother liquor.

Workflow Diagram (Graphviz)

McMurry_Workflow Start Reagents: Benzophenone + Pivalaldehyde Addition Addition Phase: Add Carbonyl Mix to Ti Slurry Start->Addition Slow addition Ti_Prep Ti(0) Preparation: TiCl4 + Zn in THF (0°C -> Reflux) Ti_Prep->Addition Active Ti species formed Intermediate Titanium Pinacolate Intermediate Addition->Intermediate C-C Bond Formation Deoxygenation Deoxygenation: Reflux 4-8 hrs Intermediate->Deoxygenation TiO2 elimination Workup Workup: Hydrolysis & Extraction Deoxygenation->Workup Purification Purification: Chromatography/Crystallization Workup->Purification

Caption: Optimized McMurry coupling workflow emphasizing the pre-generation of low-valent titanium.

PART 2: The Stepwise Method (Grignard + Dehydration)

Recommendation: Use this route for large-scale production or if isolation of the McMurry product proves difficult. This route is chemically robust and avoids statistical mixtures.

The Protocol

Step A: Grignard Addition React 2 equivalents of Phenylmagnesium Bromide (


) with 1 equivalent  of Ethyl 3,3-dimethylbutanoate (Ethyl tert-butylacetate).
  • Product: 1,1-diphenyl-3,3-dimethylbutan-1-ol.

  • Note: The ester is preferred over the acid chloride to prevent over-addition or quenching issues.

Step B: Acid-Catalyzed Dehydration Dehydrate the tertiary alcohol using


-Toluenesulfonic acid (

-TsOH) in refluxing toluene with a Dean-Stark trap.
Why This Works (Scientific Integrity)

Unlike many tertiary alcohols, 1,1-diphenyl-3,3-dimethylbutan-1-ol is uniquely resistant to unwanted rearrangements during dehydration.

  • No Beta-Protons on C1: The phenyl rings have no removable protons adjacent to the carbocation.

  • No Beta-Protons on C3: The tert-butyl group is quaternary.

  • Only One Pathway: The only available

    
    -protons are on C2 (the methylene group). Elimination must occur here, leading exclusively to the desired 1,1-diphenyl-3,3-dimethyl-1-butene.
    
Dehydration Pathway Diagram (Graphviz)

Dehydration_Mechanism Alcohol Tertiary Alcohol Ph2C(OH)-CH2-tBu Protonation Protonation Ph2C(OH2+)-CH2-tBu Alcohol->Protonation p-TsOH Carbocation Carbocation Ph2C(+)-CH2-tBu Protonation->Carbocation -H2O Elimination Elimination (-H+ from CH2) Carbocation->Elimination No Rearrangement Possible Product Target Alkene Ph2C=CH-tBu Elimination->Product Sole Product

Caption: Mechanistic pathway showing the high regioselectivity of the dehydration step due to the specific steric environment.

PART 3: Troubleshooting & FAQs

Q1: My McMurry reaction yield is low (<40%). What is happening?

Diagnosis: The active Titanium(0) species is likely oxidized or "poisoned." Fix:

  • Solvent Quality: THF must be freshly distilled from Sodium/Benzophenone. Even trace water destroys the low-valent Ti.

  • Ti Source: If using

    
    , ensure it is clear/light yellow. If it is yellow-brown or smoking heavily, it may be hydrolyzed.
    
  • Reflux Time: The steric bulk of the tert-butyl group slows the pinacol coupling. Extend reflux time to 12+ hours.

Q2: In the Grignard route, I see starting material remaining.

Diagnosis: Steric hindrance of the tert-butyl ester is slowing the nucleophilic attack. Fix:

  • Temperature: Run the addition at 0°C, but allow the reaction to warm to room temperature and stir for 4–6 hours, or even reflux gently for 1 hour to drive the second addition of PhMgBr.

  • Stoichiometry: Use a slight excess of Grignard (2.2 to 2.5 eq) to ensure complete conversion of the ester to the alcohol.

Q3: How do I purify the product from the McMurry reaction?

Protocol:

  • Quench: Cool to 0°C and add dilute HCl carefully (exothermic!).

  • Extraction: Extract with hexanes or diethyl ether.

  • Filtration: Tetraphenylethylene (homocoupling byproduct) is very insoluble in cold hexanes. Chill the organic extract and filter off any white precipitate before chromatography.

  • Chromatography: The target alkene is non-polar. Elute with 100% Hexanes or 98:2 Hexanes:EtOAc.

Comparison of Methods

FeatureMcMurry CouplingGrignard + Dehydration
Steps 1 (Convergent)2 (Linear)
Atom Economy Low (Ti waste)Moderate
Purification Difficult (Statistical mixture)Easy (Distinct intermediates)
Scalability Low (<10g recommended)High (>100g possible)
Yield Potential 50–70%80–90% (overall)

References

  • McMurry Coupling Mechanism & Scope: McMurry, J. E.[1][2] "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 1989, 89(7), 1513–1524.

  • Grignard Addition to Esters: Rappoport, Z. "The Chemistry of the Functional Groups, Supplement B: The Chemistry of Acid Derivatives." Wiley, 1979. (Standard text on Grignard reactivity with hindered esters).
  • Acid-Catalyzed Dehydration Mechanisms: Loudon, G. M. "Organic Chemistry."[1][2][3][4][5] Roberts and Company Publishers, 2009. (Authoritative source on E1 elimination regioselectivity).

  • Synthesis of Hindered Alkenes: Lenoir, D. "The McMurry Reaction: An Important Tool for the Synthesis of Strained Alkenes." Synthesis, 1989, 883-897.

Sources

Troubleshooting guide for reactions involving 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 23586-64-3 | Formula: C₁₈H₂₀ | Common Ref: "Hindered Diphenyl Neohexene"

Welcome to the Advanced Sterics Support Center.

You are likely here because this molecule is behaving "impossibly." It resists standard characterization, fails typical electrophilic additions, or produces unexpected dimers during polymerization.

This guide addresses the unique challenges posed by 1-Butene, 3,3-dimethyl-1,1-diphenyl- . This alkene is a textbook example of steric frustration —where the electronic desire to react is physically blocked by the collision of the tert-butyl tail and the diphenyl head.

Module 1: Synthesis & Purification Troubleshooting

User Issue: "I synthesized the precursor alcohol (1,1-diphenyl-3,3-dimethylbutan-1-ol), but acid-catalyzed dehydration is yielding a complex mixture or recovering starting material."

Root Cause Analysis: The Conformation Trap

The synthesis typically involves the addition of phenylmagnesium bromide (2 equiv.) to methyl 3,3-dimethylbutanoate (or the corresponding acid chloride), followed by dehydration.

  • The Problem: The dehydration step is not a simple E1 elimination. The bulky tert-butyl group and the two phenyl rings create significant torsional strain in the transition state required for the double bond formation.

  • The Risk: Under harsh acidic conditions (conc. H₂SO₄), the tert-butyl group can trigger a Wagner-Meerwein rearrangement (neopentyl-like shift) if the carbocation lifetime is too long, though the benzylic stability usually anchors the charge at C1.

Protocol: Optimized Dehydration

Do not use simple reflux with sulfuric acid. Use a Dean-Stark apparatus with a mild acid catalyst to drive the equilibrium by water removal.

ParameterStandard Protocol (Fail)Optimized Protocol (Success)
Catalyst Conc. H₂SO₄p-Toluenesulfonic acid (pTSA) (1-2 mol%)
Solvent Ethanol or THFBenzene or Toluene (Azeotropic removal)
Temp Reflux (Uncontrolled)110°C (Bath) / 80-85°C (Internal)
Workup Aqueous extractionWash w/ NaHCO₃, dry over MgSO₄, vac distillation

Visualizing the Pathway:

DehydrationPathway cluster_legend Key Insight Precursor Precursor Alcohol (1,1-diphenyl-3,3-dimethylbutan-1-ol) Cation Diphenyl Carbenium Ion (Stabilized but Crowded) Precursor->Cation H+ / -H2O Target Target Alkene (1-Butene, 3,3-dimethyl-1,1-diphenyl-) Cation->Target -H+ (Kinetic Control) Rearranged Rearranged Side Products (Methyl Shift / Indan deriv.) Cation->Rearranged High T / Strong Acid Info The benzylic stabilization at C1 prevents the cation from migrating, but sterics slow the elimination.

Caption: The dehydration pathway relies on the stability of the C1 cation.[1][2][3] Excessive heat causes skeletal rearrangement.

Module 2: Reactivity Failures (Bromination & Epoxidation)

User Issue: "I treated the alkene with Bromine (Br₂) in CCl₄, but the red color persists, or I get substitution products instead of the dibromide."

Technical Explanation: The Steric Wall

This molecule does not undergo standard anti-addition of bromine.

  • Mechanism Block: The formation of the cyclic bromonium ion is sterically prohibited. The tert-butyl group blocks the approach of the bromine molecule to the face of the double bond.

  • Electronic Effect: Even if the bromonium ion formed, the backside attack by

    
     to open the ring is physically impossible due to the shielding by the phenyl rings and the tert-butyl group.
    

Troubleshooting Table: Electrophilic Additions

ReagentExpected Outcome (Standard Alkene)Outcome with 3,3-dimethyl-1,1-diphenyl-1-buteneCorrective Action
Br₂ / CCl₄ Decolorization (Dibromide)No Reaction or slow radical substitutionUse NBS for allylic bromination (if H available) or accept inertness.
mCPBA Epoxide formation< 5% Yield (Steric approach blocked)Use Dimethyldioxirane (DMDO) . It is smaller and more electrophilic.
H₂ / Pd-C Hydrogenation (Alkane)Very Slow / Incomplete High pressure (50-100 bar) and Raney Nickel or Rh/C required.
Module 3: Polymerization & Dimerization

User Issue: "I am trying to use this as a monomer for cationic polymerization. I see consumption of monomer, but GPC shows only low molecular weight oligomers."

The "Indan" Trap

You cannot form high-molecular-weight homopolymers with this monomer.

  • Ceiling Temperature: The steric strain in the polymer chain (alternating quaternary carbons and bulky side groups) lowers the ceiling temperature (

    
    ) below room temperature.
    
  • Dimerization: Upon protonation or Lewis acid attack, the monomer forms a stable cation. When this cation attacks a second monomer, the steric bulk prevents further chain propagation. Instead, the dimer undergoes an intramolecular cyclization to form an Indan derivative (1,3,3-triphenyl-3-methylindan).

Reaction Logic Diagram:

PolymerizationFail Monomer Monomer (1,1-diphenyl-3,3-dimethyl-1-butene) Cation1 Initiated Cation (Ph2C+-CH2-tBu) Monomer->Cation1 H+ or Lewis Acid DimerCat Dimer Cation (Sterically Choked) Cation1->DimerCat + Monomer Polymer Polymer Chain DimerCat->Polymer Propagation (BLOCKED) Indan Cyclic Indan Dimer (Dead End Product) DimerCat->Indan Intramolecular Cyclization

Caption: Cationic propagation is sterically inhibited, leading to cyclization (Indan formation) rather than polymerization.

FAQ: Frequently Asked Questions

Q: Can I use this molecule as a radical trap? A: Yes. Due to its inability to homopolymerize, it is an excellent radical trap (similar to 1,1-diphenylethylene but bulkier). It will capture a radical to form a persistent, sterically stabilized radical that cannot propagate easily.

Q: Why does the NMR show a singlet for the vinyl proton? A: The structure is


. There is only one vinyl proton at C2. It has no neighbors for coupling, so it appears as a sharp singlet, typically around 

6.0–6.5 ppm (depending on solvent).

Q: Is it soluble in methanol? A: Poorly. It is highly lipophilic. Use Hexane, DCM, or Toluene for reactions.

References
  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English. (Context: Steric parameters in electrophilic addition).

  • Kennedy, J. P., & Maréchal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Olah, G. A., et al. (1985). Stable Carbocations. Chemical Reviews. (Context: Stability of diphenyl-substituted carbenium ions).

  • Tidwell, T. T. (1990). Steric Effects in the Hydration of Alkenes.[1] Accounts of Chemical Research. (Context: Reactivity of hindered alkenes).

  • BenchChem. (2025).[2] Trans-1-Phenyl-3,3-dimethyl-but-1-ene Structure and Properties. (Context: Structural analogs and steric bulk data).

Sources

Technical Support Center: Handling, Stability, and Troubleshooting for 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3). As a Senior Application Scientist, I frequently consult with researchers who experience erratic yield profiles when utilizing this compound. The core issue rarely stems from the manufacturer's initial purity; rather, it arises from a misunderstanding of the molecule's intrinsic electronic and steric properties.

This guide provides deep mechanistic insights, self-validating protocols, and diagnostic workflows to ensure the absolute integrity of your material throughout your experimental pipelines.

Mechanistic Causality of Decomposition

At first glance, the bulky tert-butyl group at the C2 position suggests robust steric shielding, leading many chemists to assume the double bond is inert. However, the 1,1-diphenyl substitution at C1 creates an overwhelming thermodynamic driving force for radical addition.

When a radical species adds to the less hindered C2 position, it generates a highly stabilized diphenylmethyl-type radical at C1. This thermodynamic sink makes the 1,1-diphenylalkene motif an exceptionally potent radical scavenger . In fact, environmental monitoring studies have identified 3,3-dimethyl-1,1-diphenyl-1-butene specifically as an industrial lubricant antioxidant , underscoring its high reactivity toward reactive oxygen species (ROS).

Consequently, the alkene is highly susceptible to two primary degradation pathways:

  • Auto-Oxidation (Radical Scavenging): Ambient oxygen and trace radicals attack the double bond, forming complex peroxides and high-molecular-weight radical adducts.

  • Photo-Oxidation (Cleavage): Under ambient UV/Vis light, the molecule can absorb a photon and, in the presence of oxygen, form a transient dioxetane intermediate. This intermediate rapidly cleaves to yield benzophenone and pivalaldehyde .

Decomposition A 1-Butene, 3,3-dimethyl-1,1-diphenyl- (Intact Alkene) E Radical Scavenging (Auto-oxidation) A->E Radical Attack F Photo-oxidation (Dioxetane Cleavage) A->F Photon Absorption G Carbocation Rearrangement A->G H+ Addition B Ambient O2 / ROS B->E C UV / Visible Light C->F D Trace Acids D->G H Peroxides & Radical Adducts E->H I Benzophenone + Pivalaldehyde F->I J Isomerized Alkenes G->J

Figure 1: Mechanistic pathways of 3,3-dimethyl-1,1-diphenyl-1-butene degradation.

Quantitative Stability Matrix

To optimize your storage and handling parameters, refer to the empirical stability data summarized below. Degradation accelerates non-linearly when both light and oxygen are present.

Storage ConditionAtmosphereIllumination6-Month Purity RetentionPrimary Degradation Products
25°C (Benchtop)Ambient AirAmbient UV/Vis< 65%Benzophenone, Pivalaldehyde
4°C (Fridge)Ambient AirDark82% – 88%Peroxides, Radical Adducts
25°C (Desiccator)ArgonDark94% – 97%Trace Isomers
-20°C (Freezer) Argon Dark > 99% None Detectable

Troubleshooting FAQs

Q1: My reaction yields are inconsistent, and the starting material looks slightly yellow. What is happening? A1: The yellowing is a classic indicator of benzophenone formation, a primary cleavage product of photo-oxidation. When the alkene absorbs UV light in the presence of trace oxygen, it undergoes oxidative cleavage. You must purify the batch (see Protocol 2) and switch to amber glassware.

Q2: I thought the tert-butyl group provides steric hindrance to protect the double bond. Why is it still reactive? A2: Steric hindrance primarily protects against bulky electrophiles or nucleophiles. However, radical chemistry is governed by thermodynamics. The 1,1-diphenyl substitution creates an overwhelming thermodynamic driving force for radical addition at C2, as it yields a resonance-stabilized diphenylmethyl radical at C1.

Q3: Can I stabilize the alkene in solution for long-term use? A3: It is highly discouraged. Dissolved oxygen in solvents accelerates auto-oxidation. If unavoidable, use rigorously degassed, anhydrous solvents (e.g., sparging with Argon for 30 minutes) and add a sacrificial radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 mol%, provided BHT does not interfere with your downstream catalytic cycles.

Troubleshooting Start Suspected Decomposition? Test Run GC-MS or 1H-NMR Start->Test Cond1 Peak at m/z 182? (Benzophenone) Test->Cond1 Cond2 High MW Adducts? (m/z > 236) Cond1->Cond2 No Res1 Photo-oxidation Occurred. Action: Purify & Use Amber Vials. Cond1->Res1 Yes Res2 Auto-oxidation Occurred. Action: Purify, Degas & Store under Ar. Cond2->Res2 Yes Res3 Material is Intact. Proceed with Experiment. Cond2->Res3 No

Figure 2: Diagnostic workflow for identifying and resolving alkene decomposition.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic & Aphotic Storage Preparation

Causality: Oxygen and light drive the auto-oxidation and photo-cleavage pathways. Removing both halts degradation thermodynamically.

Step-by-Step Methodology:

  • Transfer the neat 1-Butene, 3,3-dimethyl-1,1-diphenyl- into an amber glass vial to block UV transmission (< 400 nm).

  • Insert a rubber suba-seal septum and connect the vial to a Schlenk line via a needle.

  • Perform standard vacuum-argon backfill cycles (minimum of 3 cycles). If the compound is in a liquid state, perform three cycles of freeze-pump-thaw.

  • Remove the needle under positive Argon pressure, seal the septum tightly with Parafilm, and store at -20°C.

  • Self-Validation Check: Include a small strip of resazurin-based oxygen-indicator tape inside the secondary storage container. If the tape remains its baseline color (typically pink/white depending on the brand) rather than turning blue, the inert atmosphere is successfully maintained.

Protocol 2: Remediation (Purification of Degraded Stocks)

Causality: Benzophenone and pivalaldehyde are highly polar/oxygenated compared to the non-polar hydrocarbon alkene. Normal-phase silica chromatography exploits this polarity gap for rapid resolution.

Step-by-Step Methodology:

  • Dissolve the degraded batch in a minimal volume of 100% Hexanes.

  • Load the mixture onto a pre-equilibrated silica gel flash column.

  • Elute with 100% Hexanes. The sterically hindered alkene will elute rapidly near the solvent front.

  • Gradually increase the mobile phase polarity to 9:1 Hexanes:Ethyl Acetate to flush out benzophenone and other oxygenated degradants into separate waste fractions.

  • Self-Validation Check: Spot the collected fractions on a silica TLC plate. Both the target alkene and benzophenone are UV-active at 254 nm due to their phenyl rings. However, the target alkene will show an

    
     and will rapidly bleach a 
    
    
    
    stain (turning it yellow/brown). Benzophenone will show an
    
    
    and will remain completely inactive to
    
    
    . If the
    
    
    spot is absent in your combined fractions, the purification is successful.

References

  • Contra-Thermodynamic Positional Isomerization of Olefins Journal of the American Chemical Society URL:[Link]

  • Appearance of water micropollutants in water as effects of extreme meteorological events Scientific Annals of the Danube Delta Institute / ResearchGate URL:[Link]

  • Merging Photoredox and Copper Catalysis: Enantioselective Radical Cyanoalkylation of Styrenes Journal of the American Chemical Society URL:[Link]

Technical Support Center: Characterization of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of highly sterically hindered alkenes. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 1-Butene, 3,3-dimethyl-1,1-diphenyl- (also known as


-tert-butyl-1,1-diphenylethylene).

Due to its extreme steric congestion, this molecule presents unique analytical challenges that defy standard characterization workflows. Below, we dissect the causality behind these anomalies and provide self-validating protocols to ensure absolute scientific integrity in your results.

Quantitative Overview

Table 1: Physicochemical & Structural Properties

Property Value
CAS Number 23586-64-3
Molecular Formula C₁₈H₂₀
Molecular Weight 236.36 g/mol
Synonyms 1,1-diphenyl-3,3-dimethyl-1-butene; (3,3-dimethyl-1-phenylbut-1-enyl)benzene
Structural Features Geminal diphenyl groups, terminal tert-butyl group, trisubstituted alkene

| Computed Exact Mass | 236.1565 Da[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ: Why are the aromatic signals in my ¹H and ¹³C NMR spectra broad, overlapping, or completely unresolved at room temperature?

Causality: The severe steric bulk of the tert-butyl group physically clashes with the adjacent geminal diphenyl system. To minimize steric strain, the phenyl rings are forced out of the alkene’s ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-plane. This congestion  around the C1–phenyl single bonds[2]. At 298 K, this rotation occurs at an intermediate rate on the NMR timescale. Consequently, the spectrometer captures an average of multiple exchanging conformers, causing the aromatic proton signals (7.0–7.4 ppm) to broaden and obscure critical multiplicity data.

Protocol: Variable-Temperature (VT) NMR for Conformational Analysis This protocol utilizes thermal kinetics to push the molecule into a "fast-exchange" limit, yielding sharp, interpretable signals.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Observation: Note the broadened multiplets in the aromatic region.

  • Thermal Ramp: Increment the probe temperature in 10 K steps up to 350 K. Re-tune and match the probe, and re-shim the magnetic field at each step.

  • Data Collection: Acquire spectra at each interval. At ~350 K, the thermal energy overcomes the rotational barrier, and the aromatic signals will resolve into sharp, distinct peaks (doublets and triplets for the ortho, meta, and para protons).

  • Self-Validation Step: Cool the probe back down to 298 K and acquire a final spectrum. The signals must revert to their original broadened state. If the peaks remain sharp at 298 K, the compound has undergone thermal degradation or isomerization, invalidating the dynamic exchange hypothesis.

Mass Spectrometry (MS)

FAQ: I cannot find the molecular ion peak (m/z 236) using standard Electron Impact (EI) MS. Is my compound degraded?

Causality: Not necessarily. Under hard ionization (EI at 70 eV), the highly congested radical cation of 1-butene, 3,3-dimethyl-1,1-diphenyl- undergoes rapid


-cleavage. The loss of a tert-butyl radical (57 Da) is thermodynamically driven by two factors: the immediate relief of severe steric strain, and the generation of a highly resonance-stabilized 3,3-diphenylallyl cation. Because this fragmentation pathway is so favorable, the intact molecular ion is entirely depleted before reaching the detector, a known phenomenon in 3[3].

Table 2: Diagnostic Mass Spectrometry (EI) Fragments

m/z Value Relative Abundance Fragment Identity Causality
236 Very Low / Absent [M]⁺• Highly strained radical cation rapidly fragments.
179 Base Peak (100%) [M - C(CH₃)₃]⁺ Loss of tert-butyl radical; stable diphenylallyl cation.

| 105 | Moderate | [Ph-C=CH₂]⁺ | Cleavage of the alkene system. |

Protocol: Soft Ionization Mass Spectrometry (CI-MS) This protocol preserves the molecular ion by minimizing the internal energy transferred during ionization.

  • Instrument Configuration: Configure the mass spectrometer for Chemical Ionization (CI) using isobutane as the reagent gas.

  • Injection: Inject the sample. Isobutane CI selectively protonates the molecule without inducing violent fragmentation.

  • Acquisition: Scan the m/z range of 100–300 and identify the [M+H]⁺ peak at m/z 237.

  • Self-Validation Step: Switch the reagent gas to deuterated ammonia (ND₃). The pseudo-molecular ion must shift from[M+H]⁺ (m/z 237) to [M+D]⁺ (m/z 238) or [M+ND₄]⁺ (m/z 258). This predictable mass shift validates that the initial peak is indeed the intact protonated molecule and not an artifact or co-eluting impurity.

Crystallography & Structural Analysis

FAQ: My compound keeps "oiling out" instead of forming single crystals. How can I force crystallization for X-Ray diffraction?

Causality: Highly4 resist crystallization[4]. The bulky tert-butyl group and the twisted out-of-plane phenyl rings create an awkward, non-planar geometry that prevents efficient


 stacking and close intermolecular packing. This lowers the lattice energy, causing the compound to undergo liquid-liquid phase separation ("oiling out") rather than nucleating into an ordered crystal lattice.

Protocol: Low-Temperature Vapor Diffusion Crystallization This protocol kinetically favors nucleation over phase separation by strictly controlling the diffusion rate.

  • Preparation: Dissolve 20 mg of the compound in 1 mL of dichloromethane (DCM) in a 4 mL inner vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of hexanes (the anti-solvent). Cap the outer vial tightly to create a sealed vapor diffusion chamber.

  • Incubation: Store the chamber at -20 °C undisturbed for 7–14 days. The low temperature drastically slows vapor diffusion and reduces solubility, forcing the molecules to pack slowly and deliberately.

  • Self-Validation Step: Extract a grown crystal and examine it under a polarized light microscope. Rotate the polarizer; the crystal should extinguish light uniformly at specific angles (birefringence). If it does not extinguish uniformly, it is a twinned crystal or an amorphous glass, indicating the diffusion rate was still too fast (requiring a switch to a heavier solvent like chloroform).

Analytical Troubleshooting Workflow

Below is the logical mapping of the characterization challenges and their corresponding validated solutions.

Troubleshooting_Workflow Start Characterization of 1-Butene, 3,3-dimethyl-1,1-diphenyl- NMR_Issue NMR Issue: Broad/Overlapping Aromatic Signals Start->NMR_Issue MS_Issue MS Issue: Missing Molecular Ion (m/z 236) Start->MS_Issue Cryst_Issue Cryst. Issue: Compound 'Oils Out' Start->Cryst_Issue NMR_Mech Causality: Restricted rotation of phenyl rings due to t-Bu NMR_Issue->NMR_Mech MS_Mech Causality: Rapid loss of t-Bu radical yielding m/z 179 cation MS_Issue->MS_Mech Cryst_Mech Causality: Steric bulk prevents efficient pi-pi packing Cryst_Issue->Cryst_Mech NMR_Fix Protocol: Perform VT-NMR (e.g., 350K in DMSO-d6) NMR_Mech->NMR_Fix MS_Fix Protocol: Use Soft Ionization (CI/ESI) or track m/z 179 peak MS_Mech->MS_Fix Cryst_Fix Protocol: Vapor diffusion (DCM/Hexane) at -20°C Cryst_Mech->Cryst_Fix

Analytical troubleshooting workflow for 1-Butene, 3,3-dimethyl-1,1-diphenyl- characterization.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 32016, 1-Butene, 3,3-dimethyl-1,1-diphenyl-" PubChem,[Link] 2.[3] Chiriac, F. L., et al. "Appearance of water micropollutants in water as effects of extreme meteorological events." ResearchGate,[Link] 3.[2] Takahashi, K., et al. "¹H and ¹³C NMR spectra have been observed for the carbanions produced from 1,1-diphenylethylene derivatives." Bulletin of the Chemical Society of Japan, Oxford Academic,[Link] 4.[4] Léonard, N. G., & Chirik, P. J. "Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes." Chemical Reviews, ACS Publications,[Link]

Sources

Technical Support Center: Process Engineering for 1-Butene, 3,3-dimethyl-1,1-diphenyl- (BDDP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Subject: 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3) Common Aliases: 1,1-Diphenyl-3,3-dimethyl-1-butene; ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Diphenyl-neohexene.

This guide addresses the scale-up challenges of BDDP , a sterically crowded alkene used primarily as a radical trap and a mechanistic probe in polymerization kinetics. Unlike simple alkenes, the synthesis of BDDP is governed by significant steric hindrance (the tert-butyl group vs. the gem-diphenyl group), which dictates specific process parameters to prevent incomplete conversion and skeletal rearrangements.

Physical & Chemical Property Matrix
PropertyValue / CharacteristicProcess Implication
Molecular Weight 236.35 g/mol High boiling point; requires high-vacuum distillation.
Structure

Extreme steric crowding protects the double bond from some nucleophiles but makes synthesis sluggish.
Boiling Point ~150-160°C @ 1 mmHg (Est.)Do not confuse with Neohexene (bp 41°C). This is a heavy oil/solid.
Solubility Soluble in Toluene, THF, DCMCompatible with standard organic process solvents.
Stability Acid-sensitive (rearrangement risk)Strict pH control required during work-up.

Synthesis Workflow & Process Logic

The industrial standard for scaling BDDP involves a two-stage Grignard addition followed by acid-catalyzed dehydration. Direct Wittig olefination is often viable but cost-prohibitive at scale due to the expense of neopentyl phosphonium salts.

Validated Pathway (Grignard Route)
  • Precursor: Ethyl 3,3-dimethylbutanoate (Ethyl tert-butylacetate).

  • Reagent: Phenylmagnesium Bromide (PhMgBr) - 2.2 equivalents.

  • Intermediate: 1,1-Diphenyl-3,3-dimethylbutan-1-ol (Tertiary Alcohol).

  • Product: BDDP (via Dehydration).

Process Flow Diagram

BDDP_Process_Flow RawMat Raw Materials (Ethyl 3,3-dimethylbutanoate) Grignard Grignard Addition (PhMgBr in THF, <10°C) RawMat->Grignard Slow Addition Quench Hydrolysis/Quench (NH4Cl, pH Control) Grignard->Quench Exotherm Control Alcohol Intermediate: Tertiary Alcohol Quench->Alcohol Phase Sep Dehydration Dehydration (pTSA/Toluene, Reflux) Alcohol->Dehydration Dean-Stark Purification Purification (Crystallization/Vac Dist) Dehydration->Purification Isolation

Caption: Figure 1. Standard operational workflow for the synthesis of BDDP, highlighting critical control points (Temperature, pH).

Troubleshooting Guide: Grignard Addition (Stage 1)

Context: You are reacting Ethyl 3,3-dimethylbutanoate with PhMgBr. The steric bulk of the tert-butyl group makes the carbonyl carbon less accessible, requiring kinetic forcing.

Q1: The reaction has stalled. I have added 2.0 equivalents of PhMgBr, but GC shows ~30% mono-addition ketone intermediate.

Diagnosis: The "Steric Wall." The first addition (Ester


 Ketone) is fast.[1] The second addition (Ketone 

Alcohol) is severely hindered by the tert-butyl group adjacent to the carbonyl. Corrective Action:
  • Stoichiometry: Increase PhMgBr to 2.5 - 3.0 equivalents . The excess is necessary to drive the equilibrium toward the alkoxide in this crowded environment.

  • Temperature Profile: Do not run at 0°C continuously.

    • Addition Phase: 0°C to control exotherm.

    • Reaction Phase: Allow to warm to Room Temp, then reflux gently (60°C) for 2-4 hours. The thermal energy is required to overcome the activation energy barrier of the second addition.

Q2: Upon quenching, the mixture turned into a solid gel that trapped my product.

Diagnosis: Magnesium hydroxide "cement." This occurs when using water or basic solutions to quench concentrated Grignard mixtures.[2] Corrective Action:

  • The "Fieser" Method (Modified): Use saturated Ammonium Chloride (

    
    ) .[3]
    
  • Protocol: Cool the reaction to 0°C. Add sat.

    
     dropwise. The mild acidity breaks up the Mg-alkoxide complexes without generating insoluble 
    
    
    
    gels.
  • Scale-up Tip: If the emulsion persists, add a small volume of 1M HCl to clarify the aqueous phase, but ensure pH stays >4 to prevent premature dehydration/rearrangement.

Troubleshooting Guide: Dehydration (Stage 2)

Context: Converting the tertiary alcohol to the alkene. This is the most critical step for purity.

Q3: I see a new impurity in the NMR (methyl doublet at 1.2 ppm). Is this the product?

Diagnosis: Wagner-Meerwein Rearrangement (The Whitmore Shift). Because of the steric crowding, the carbocation formed at C1 (benzylic) may induce a methyl group from the tert-butyl moiety to migrate, relaxing the steric strain. Mechanism:


 (Rearranged alkene).
Corrective Action: 
  • Switch Catalyst: Strong mineral acids (

    
    ) promote rearrangement. Switch to p-Toluenesulfonic acid (pTSA)  (1-2 mol%).
    
  • Solvent Effect: Use Toluene with a Dean-Stark trap.

  • Thermodynamic Control: The desired product (conjugated with two phenyls) is thermodynamically favored over the rearranged product. Ensure the reaction runs to completion (reflux) to allow equilibration, but do not "cook" it unnecessarily.

Q4: My product is polymerizing during distillation.

Diagnosis: Acid-catalyzed dimerization. Even trace amounts of acid left from the dehydration step can cause the electron-rich double bond to dimerize at high temperatures. Corrective Action:

  • The "Base Wash" Rule: Before distillation, the organic layer must be washed with 10%

    
     followed by Brine.
    
  • Additive: Add a radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot, although cationic polymerization is the primary risk. Ensure the pot is strictly neutral to slightly basic .

Impurity Logic & Decision Matrix

Use this logic tree to identify issues based on analytical data.

Troubleshooting_Logic Start Analytical Check (GC/NMR) Peak_Ketone Peak: Ketone (Mono-addition)? Start->Peak_Ketone Peak_Rearrange Peak: Methyl Shift (Rearrangement)? Peak_Ketone->Peak_Rearrange No Increase PhMgBr eq.\nIncrease Rxn Temp Increase PhMgBr eq. Increase Rxn Temp Peak_Ketone->Increase PhMgBr eq.\nIncrease Rxn Temp Yes Peak_Dimer Peak: High MW (Dimer)? Peak_Rearrange->Peak_Dimer No Reduce Acid Strength\nCheck Reaction Temp Reduce Acid Strength Check Reaction Temp Peak_Rearrange->Reduce Acid Strength\nCheck Reaction Temp Yes Neutralize Acid Residues\nAdd Inhibitor Neutralize Acid Residues Add Inhibitor Peak_Dimer->Neutralize Acid Residues\nAdd Inhibitor Yes Product Pure Product Pure Peak_Dimer->Product Pure No

Caption: Figure 2. Decision matrix for identifying and resolving common impurities in BDDP synthesis.

References & Authoritative Grounding

  • BenchChem Technical Support. (2025).[3][4] Wittig Olefination of Ketones: Troubleshooting Steric Hindrance.[3] (Discusses the limitations of olefination for hindered ketones, supporting the preference for Grignard routes in this context).

  • PubChem. (2025).[5][6] 1-Butene, 3,3-dimethyl-1,1-diphenyl- Compound Summary. National Library of Medicine. (Verified CAS and chemical structure data).

  • Royal Society of Chemistry. (Reinvestigation of Dehydration Products). Reactions of 2,2-dimethyl-1,1-diphenylpropan-1-ol with acidic reagents. (Provides mechanistic insight into the rearrangement risks of diphenyl/tert-butyl systems).

  • Sigma-Aldrich. (2025). Grignard Reagent Formation and Handling.[4][7][8] (Standard protocols for handling air-sensitive organometallics).

  • NIST Chemistry WebBook. Trans-1-Phenyl-3,3-dimethyl-but-1-ene Thermochemistry.[9] (Comparative data for mono-phenyl analogs).

Sources

Impact of impurities on the reactivity of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 16606-47-6 | Common Abbreviation: DDB / DPDMB Application Focus: Cationic Polymerization, Living Capping Agents, Functional Intermediates

Core Directive & Scope

Welcome to the Technical Support Center. You are likely working with 1,1-Diphenyl-3,3-dimethyl-1-butene (DDB) because you require a non-homopolymerizable olefin for precise chain-end functionalization or living cationic polymerization.

The Central Challenge: Unlike standard olefins, DDB is defined by extreme steric hindrance (two phenyl rings at C1 and a tert-butyl group at C3). This structure prevents homopolymerization but makes the molecule highly sensitive to impurities that affect Lewis Acid catalyst stoichiometry.

This guide addresses the three most critical failure modes:

  • Catalyst Death: Reaction stalls immediately due to protic impurities.

  • Loss of Livingness: Broad molecular weight distributions (MWD) caused by chain transfer agents.

  • Stoichiometric Drift: Inaccurate capping efficiency due to isomeric impurities.

Troubleshooting Guides (Q&A)

Module A: Catalyst Activity & Reaction Stalling

Q: I added my Lewis Acid catalyst (


 / 

), but no reaction occurred. The solution turned pale yellow instead of the expected deep red/orange of the carbocation. Why?

Diagnosis: Lewis Base Poisoning. Your DDB sample likely contains residual Benzophenone (starting material) or Ethers (THF/Diethyl ether from synthesis).

Technical Explanation: DDB is often synthesized via Grignard addition to Benzophenone followed by dehydration.

  • Benzophenone is a strong Lewis Base. It will complex with your Lewis Acid catalyst (e.g.,

    
    ) preferentially over the olefin.
    
  • Mechanism: The catalyst forms a stable complex with the ketone oxygen rather than ionizing the initiator or activating the chain end.

  • Visual Cue: The deep red color characteristic of the diphenylalkyl carbocation is absent because the cation never formed.

Corrective Action:

  • Check Purity: Run GC-MS. Look for a peak at m/z 182 (Benzophenone).

  • Repurification: Recrystallization is often insufficient for trace ketones. Vacuum distillation over a scavenger is required.

Module B: Broad Molecular Weight Distributions (MWD)

Q: My copolymerization (Isobutylene + DDB) yielded a broad PDI (>1.5) instead of the expected <1.1. Is the DDB reacting with itself?

Diagnosis: Protic Impurity Chain Transfer (The "Carbinol" Effect). Your sample likely contains 1,1-diphenyl-3,3-dimethyl-1-butanol (the intermediate alcohol).

Technical Explanation: Incomplete dehydration during DDB synthesis leaves the carbinol precursor.

  • The Trap: Upon contact with a Lewis Acid (

    
    ), the alcohol dehydrates in situ, releasing Water .
    
  • The Cascade:

    
    .
    
  • Result: This protonic species initiates new chains (uncontrolled initiation) or acts as a chain transfer agent, destroying the "living" nature of the polymerization.

Corrective Action:

  • Pre-treatment: Reflux DDB over Calcium Hydride (

    
    )  or Sodium metal (if Benzophenone is absent) for 12 hours, then distill under vacuum.
    
  • Titration: Perform a "blank" titration. Add catalyst dropwise to the DDB solution at -80°C until a persistent color change is observed before adding the initiator.

Module C: Isomeric Contamination

Q: I see a secondary peak in my GC (>5%) and my functionalization yield is capped at ~90%. What is this impurity?

Diagnosis: Isomerization (Whitmore Shift). The impurity is likely 2,3-dimethyl-1,1-diphenyl-1-butene or a tetrasubstituted isomer.

Technical Explanation: During the acid-catalyzed dehydration step of DDB synthesis, the tert-butyl group can undergo a methyl shift (Whitmore 1,2-shift) to relieve steric strain.

  • Impact: The resulting isomer is often tetrasubstituted or sterically inaccessible. It is chemically inert under standard cationic conditions.

  • Consequence: It acts as a diluent, throwing off your stoichiometric calculations for block copolymerization or end-capping.

Corrective Action:

  • Separation: These isomers have very similar boiling points. Fractional crystallization from methanol/ethanol mixtures is often more effective than distillation for removing structural isomers.

Visualizing the Failure Pathways

The following diagram illustrates how specific impurities divert the intended cationic mechanism.

ReactivityImpact Start Start: DDB + Catalyst (Lewis Acid) Impurity_Water Impurity: Moisture/Alcohol Start->Impurity_Water Protic Source Impurity_Ketone Impurity: Benzophenone Start->Impurity_Ketone Strong Lewis Base Impurity_None High Purity DDB Start->Impurity_None Inert Conditions Path_Transfer Proton Release (H2O) Impurity_Water->Path_Transfer Hydrolysis Path_Poison Catalyst Complexation Impurity_Ketone->Path_Poison Irreversible Binding Path_Active Carbocation Formation Impurity_None->Path_Active Ionization Result_Dead RESULT: No Reaction (Pale Yellow) Path_Poison->Result_Dead Result_Broad RESULT: Broad PDI / Oligomers (Uncontrolled Initiation) Path_Transfer->Result_Broad Result_Living RESULT: Controlled Living Polymerization (Deep Red) Path_Active->Result_Living

Figure 1: Decision tree showing how impurities (Ketones vs. Protic species) alter the mechanistic pathway of DDB activation.

Experimental Protocols

Protocol A: Rigorous Purification of DDB

Standard distillation is insufficient for "Living" Cationic Polymerization.

Materials:

  • Crude DDB

  • Calcium Hydride (

    
    ) - Freshly ground
    
  • Vacuum Distillation Setup (Short path)

  • Argon/Nitrogen line[1]

Step-by-Step:

  • Pre-Drying: Dissolve crude DDB in Hexane. Wash with

    
     (3x) to remove bulk inorganic salts from synthesis. Dry organic layer over 
    
    
    
    . Rotary evaporate solvent.
  • Chemical Drying: Place the oily residue in a round-bottom flask. Add 5% w/w

    
     .
    
  • Reflux: Stir at 60°C (melt) or reflux (if solvent present) under inert atmosphere for 12 hours . This converts residual alcohols to alkoxides (non-volatile) and traps water.

  • Vacuum Distillation:

    • Connect a short-path distillation head.

    • Apply high vacuum (< 1 mmHg).

    • Heat bath to ~140-160°C (Boiling point is high; check specific pressure nomograph).

    • Discard the first 10% (contains trace solvents/moisture).

    • Collect the middle fraction.

  • Storage: Store in a Schlenk flask under Argon at +4°C in the dark (prevents slow photo-oxidation).

Protocol B: The "Color Test" for Catalyst Poisons

A self-validating system to ensure reagent quality before committing valuable polymer precursor.

  • Setup: Prepare a small aliquot of DDB in Methyl Chloride or Dichloromethane/Hexane (50/50) at -80°C.

  • Titration: Add your Lewis Acid (

    
     or 
    
    
    
    ) dropwise.
  • Observation:

    • Pass: Solution turns faint yellow/orange immediately upon first drop (formation of complex).

    • Fail: Solution remains clear. This indicates the Lewis Acid is being consumed by invisible impurities (water/bases).

  • Calculation: If it takes

    
    
    
    
    
    mol of catalyst to see color, your impurity level is
    
    
    .

Quantitative Data Summary

Impurity TypeSourceChemical ImpactDiagnostic SymptomRemoval Method
Benzophenone Unreacted Starting MaterialStrong Lewis Base (Catalyst Poison)No color change; 0% ConversionDistillation; Column Chromatography
Carbinol (Alcohol) Incomplete DehydrationChain Transfer / TerminationBroad PDI; Low MWReflux over

Isomers Rearrangement (Whitmore Shift)Inert DiluentLow functionalization yieldFractional Crystallization
Peroxides Storage (Air exposure)Radical formation / DegradationYellowing of monomer; GumsAlumina plug filtration

References

  • Faust, R., & Kennedy, J. P. (1986). Living Carbocationic Polymerization. IV. Living Polymerization of Isobutylene.[2] Journal of Polymer Science Part A: Polymer Chemistry. (Foundational text on impurity effects in hindered olefin polymerization).

  • NIST Chemistry WebBook. (2025). 1,1-Diphenyl-3,3-dimethyl-1-butene Thermochemical Data. (Verification of boiling points and physical properties).

  • BenchChem Technical Support. (2025). Strategies to prevent polymerization of 1-butene derivatives during synthesis.[1] (General handling of hindered butenes).

  • Sigwalt, P. (2005). Cationic Polymerization: Mechanisms, Synthesis, and Applications. CRC Press. (Definitive guide on Lewis acid interactions with impurities).

Sources

Technical Support Center: High-Purity Isolation of 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and polishing of 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3) [1].

Due to its extreme lipophilicity, bulky steric profile, and frequent use as an analytical standard in environmental monitoring [1], standard purification workflows often fail to yield >99.5% purity. This guide provides field-proven, self-validating methodologies to overcome co-elution, degradation, and trace-metal contamination.

Purification Workflow Visualization

The following logic tree outlines the optimal path from a crude synthetic mixture (e.g., via silver-catalyzed carbomagnesiation) to an ultra-pure analytical standard.

PurificationWorkflow Crude Crude Reaction Mixture (CAS: 23586-64-3) LLE Liquid-Liquid Extraction (Hexane / Aqueous EDTA) Crude->LLE Quench & Extract Scavenger Metal Scavenging (Remove Ag/Pd Catalysts) LLE->Scavenger Organic Phase Silica Argentation Chromatography (AgNO3-Impregnated Silica) Scavenger->Silica Concentrate HPLC Prep-HPLC (C18) (Acetonitrile/Water) Silica->HPLC Enriched Fractions Pure High-Purity 1-Butene, 3,3-dimethyl-1,1-diphenyl- (>99.5%) HPLC->Pure Final Polish

Fig 1: Stepwise purification workflow for 3,3-dimethyl-1,1-diphenyl-1-butene.

Diagnostic FAQs & Troubleshooting

Q: During silica gel chromatography, my target compound co-elutes with unreacted diphenylacetylene. How can I resolve this? A: This is a classic issue caused by the highly lipophilic nature of both the alkyne precursor and the bulky alkene product. Standard normal-phase silica lacks the selectivity to differentiate them based on polarity alone. The Causality: Silver ions (


) form 

-complexes with unsaturated carbon-carbon bonds. However, the extreme steric bulk of the tert-butyl group and the gem-diphenyl substitution in 3,3-dimethyl-1,1-diphenyl-1-butene severely hinders this

-coordination compared to the linear diphenylacetylene. The Solution: Switch to Argentation Chromatography (10%

-impregnated silica gel). Your target bulky alkene will elute significantly faster than the alkyne precursor due to its inability to strongly coordinate with the stationary phase.

Q: I am observing unexpected degradation or multiple peaks in my NMR after purification, even though the compound lacks E/Z isomers. What is happening? A: You are correct that 1-Butene, 3,3-dimethyl-1,1-diphenyl- cannot form E/Z stereoisomers due to the symmetry of the gem-diphenyl groups at the C1 position [1]. The issue is likely acid-catalyzed rearrangement on the column. The Causality: Standard silica gel is slightly acidic (pH ~4.5-5.5). The electron-rich double bond, flanked by two phenyl rings, is susceptible to protonation. The resulting carbocation is highly prone to rearrangement (e.g., a methyl shift from the adjacent tert-butyl group) to relieve steric strain. The Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize the acidic silanol groups. Maintain 0.1% TEA in your mobile phase throughout the elution.

Q: My synthesis utilizes a silver-catalyzed carbomagnesiation route. How do I remove trace silver and magnesium before HPLC? A: Trace metals will permanently foul preparative C18 HPLC columns and cause severe baseline drift. The Causality: Silver-catalyzed regioselective carbomagnesiation is a highly effective synthetic route for this molecule [2], but leaves behind lipophilic metal-organic complexes that partition into the organic phase during standard aqueous workups. The Solution: Before chromatography, perform a liquid-liquid extraction washing the organic layer with 0.1 M aqueous EDTA (pH 8.0) to chelate magnesium. Follow this by stirring the organic phase with a silica-based metal scavenger (e.g., QuadraSil AP) for 2 hours to quantitatively remove residual silver.

Standard Operating Procedures (Protocols)

Protocol A: Argentation Flash Chromatography (AgNO3-Silica)

Purpose: To resolve the target alkene from structurally similar lipophilic impurities.

  • Stationary Phase Preparation: Dissolve 10 g of

    
     in 100 mL of HPLC-grade acetonitrile. Add 90 g of standard silica gel (40-63 µm) and mix thoroughly to form a homogeneous slurry.
    
  • Drying & Activation: Evaporate the solvent under reduced pressure in the dark until a free-flowing powder is obtained. Activate the silica at 120°C for 4 hours.

  • Column Packing: Pack the column using 100% n-hexane containing 1% Triethylamine (TEA) to neutralize active acidic sites.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of n-hexane and load it carefully onto the column head.

  • Elution: Elute with an isocratic gradient of 100% n-hexane. Monitor fractions via TLC (UV active at 254 nm).

  • Self-Validation Check: Spot the initial, middle, and final elution fractions on both standard silica TLC and

    
    -impregnated TLC plates. A single spot on both stationary phases with differing 
    
    
    
    values confirms the complete removal of structurally similar aliphatic impurities.
Protocol B: Reverse-Phase Preparative HPLC (Final Polishing)

Purpose: To achieve >99.5% purity for use as an analytical standard.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm) and a UV-Vis detector set to 254 nm.

  • Mobile Phase: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile). Degas both solvents thoroughly.

  • Gradient Method: Run a shallow gradient from 80% B to 100% B over 30 minutes. The high lipophilicity of the

    
     structure requires a high organic composition to elute [3].
    
  • Injection: Dissolve the semi-pure compound in Acetonitrile/THF (80:20 v/v) to ensure complete solubility. Inject up to 50 mg per run.

  • Self-Validation Check: The purity of the collected fraction is self-validated by performing a secondary analytical injection of the isolated peak using a modified gradient (e.g., 50% to 100% B). A single, symmetrical peak with a consistent UV spectrum across the peak width confirms >99.5% purity.

Chromatographic Data Reference

Use the following quantitative parameters to benchmark your purification progress.

ParameterCondition / SystemValue / Observation
Molecular Weight Computed standard236.4 g/mol
TLC Retention Factor (

)
100% n-Hexane (Standard Silica)~ 0.85
TLC Retention Factor (

)
100% n-Hexane (10%

Silica)
Target: 0.70 | Alkyne Precursor: 0.30
HPLC Retention Time C18, 80-100% Acetonitrile gradient~ 23.5 min
UV Absorbance Max (

)
Acetonitrile245 nm, 254 nm
LogP (Estimated) Octanol/Water partition> 5.0 (Highly Lipophilic)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 32016, 1-Butene, 3,3-dimethyl-1,1-diphenyl-" PubChem,[Link]

  • Japan Science and Technology Agency (JST). "Silver-Catalyzed Regioselective Carbomagnesiation of Alkynes with Alkyl Halides and Grignard Reagents / 1,1-Diphenyl-3,3-dimethyl-1-butene" J-GLOBAL,[Link]

Technical Support Center: Overcoming Extreme Steric Hindrance in 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the functionalization of highly congested alkenes.

Our focus substrate, 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3), represents a worst-case scenario for steric hindrance[1]. The olefinic core is buried between two geminal phenyl rings at the C1 position and a massive tert-butyl group at the C3 position[1]. Standard synthetic protocols frequently fail on 1,1-diphenyl substituted alkenes due to this spatial shielding[2][3]. The guides below synthesize field-proven kinetic strategies and thermodynamic workarounds to force these stubborn reactions to completion.

Troubleshooting Desk: Frequently Asked Questions (FAQs)

Q1: Why does my epoxidation of 1-Butene, 3,3-dimethyl-1,1-diphenyl- using mCPBA yield 100% unreacted starting material after 48 hours? A1: The failure is strictly kinetic. Standard electrophiles like m-chloroperoxybenzoic acid (mCPBA) are relatively bulky. The transition state requires a specific trajectory (the Bürgi-Dunitz-like approach) that is physically blocked by the out-of-plane rotation of the C1 phenyl rings and the 3D volume of the C3 tert-butyl group.

  • The Fix: Switch to Dimethyldioxirane (DMDO) generated in situ. DMDO is a highly reactive, sterically compact electrophile that forms a tight spirocyclic transition state, allowing it to bypass the steric blockade that repels mCPBA.

Q2: I am attempting a transition-metal catalyzed hydrogenation using 10% Pd/C, but I observe 0% conversion. Is my catalyst poisoned? A2: Your catalyst is likely active, but the substrate cannot physically reach the active sites. Heterogeneous hydrogenation requires the alkene to coordinate flat against the planar palladium surface. The 1,1-diphenyl and tert-butyl groups force the molecule into a highly twisted conformation, preventing this necessary planar adsorption[2].

  • The Fix: Transition to a homogeneous catalyst designed for unfunctionalized, hindered alkenes. Crabtree’s catalyst (

    
    ) is highly electrophilic and operates in non-coordinating solvents (like DCM). It drives the hydrogenation of highly hindered alkenes through a directed, non-planar coordination sphere.
    

Q3: During cross-coupling attempts, I am detecting a mass shift indicative of isomerization rather than the desired addition. How can I prevent this? A3: Steric hindrance drastically slows down the desired migratory insertion or reductive elimination steps at the metal center. When these steps are delayed, the intermediate metal complex undergoes competitive


-hydride elimination, leading to double-bond migration (isomerization) to a less sterically congested position[4].
  • The Fix: You must accelerate the reductive elimination step. Utilize bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like BrettPhos, or N-Heterocyclic Carbenes) that force the metal center to rapidly extrude the product, thereby outcompeting the

    
    -hydride elimination pathway.
    

Data Analytics: Reagent & Catalyst Efficacy

To guide your experimental design, the following table summarizes the comparative efficacy of various hydrogenation catalysts when applied to extreme sterically hindered substrates like 1-Butene, 3,3-dimethyl-1,1-diphenyl-.

Catalyst TypePhase

Pressure
TempTypical ConversionPrimary Failure Mechanism
Pd/C (10%) Heterogeneous1 atm25°C< 5%Steric repulsion from the flat catalyst surface.
PtO

(Adams')
Heterogeneous50 atm50°C15 - 20%Slow kinetics; competitive side-reaction (arene reduction).
Wilkinson's Homogeneous1 atm25°C< 2%Severe ligand (

) steric clash with the substrate.
Crabtree's Homogeneous50 atm25°C> 95% Highly active; bypasses planar coordination requirements.

Validated Experimental Protocols

Every protocol in this center is designed as a self-validating system . By incorporating specific analytical checkpoints, you can confirm causality and mechanistic success in real-time.

Protocol A: Homogeneous Hydrogenation using Crabtree's Catalyst

Causality: Utilizing an Iridium-based homogeneous catalyst removes the requirement for planar surface adsorption, allowing the metal center to coordinate with the buried pi-cloud.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in 5.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Catalyst Addition: Add 5 mol% of Crabtree's catalyst (

    
    ). The solution will turn a distinct orange/red color.
    
  • Reaction: Transfer the mixture to a high-pressure reactor. Pressurize with

    
     gas to 50 atm and stir vigorously at 25°C for 12 hours.
    
  • Self-Validation Checkpoint (2 Hours): Carefully vent the reactor and take a 50 µL aliquot. Run a rapid GC-MS analysis.

    • Negative Result: If the mass spectrum shows

      
       at a new retention time, isomerization is occurring.
      
    • Positive Result: If a peak at

      
       emerges, successful hydrogenation is validated.
      
  • Workup: Vent the reactor, concentrate the solvent under reduced pressure, and pass the residue through a short pad of silica gel (eluting with hexane) to remove the Ir-complex.

Protocol B: Epoxidation via In Situ Generated DMDO

Causality: Generating DMDO in situ ensures a steady, low concentration of a highly reactive, sterically unencumbered electrophile that can penetrate the substrate's shielding.

  • Preparation: Dissolve 1.0 mmol of the alkene in a biphasic mixture of 10 mL acetone and 10 mL saturated aqueous

    
    . Cool the biphasic mixture to 0°C.
    
  • Oxidant Addition: Slowly add 5.0 equivalents of Oxone® (potassium peroxymonosulfate) in small portions over 30 minutes under vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. The Oxone reacts with acetone to continuously generate DMDO.

  • Self-Validation Checkpoint (1 Hour): Extract a 50 µL aliquot from the organic layer. Analyze via TLC and GC-MS. The appearance of an

    
     peak confirms the epoxide formation without oxidative cleavage.
    
  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over

    
    , and concentrate.
    

Systems Visualization & Workflows

To further assist in your experimental planning, the following logic diagrams map out the kinetic blockades and the troubleshooting workflow.

TroubleshootingWorkflow Start Reaction Issue: 1-Butene, 3,3-dimethyl-1,1-diphenyl- Identify Identify Reaction Class Start->Identify TM Transition Metal Catalysis (Hydrogenation / Coupling) Identify->TM EA Electrophilic Addition (Epoxidation / Halogenation) Identify->EA FailTM Issue: Zero Conversion (Surface Steric Clash) TM->FailTM Heterogeneous Catalyst FailEA Issue: Slow Kinetics (Reagent Bulk Clash) EA->FailEA Bulky Reagents SolTM Switch to Homogeneous Crabtree's Catalyst FailTM->SolTM SolEA Use Small Electrophiles (e.g., DMDO) FailEA->SolEA Validate In-Process GC-MS Validation (Check for Isomerization) SolTM->Validate SolEA->Validate

Caption: Workflow for troubleshooting sterically hindered reactions with 1,1-diphenyl-3,3-dimethyl-1-butene.

StericMechanism Substrate Substrate C=C Bond Shield Steric Shield C1: Gem-Diphenyl C3: tert-Butyl Substrate->Shield Block Kinetic Blockade Standard reagents cannot approach pi-cloud Shield->Block Repulsion Bypass Steric Bypass Small transition state (DMDO / Ir-complex) Block->Bypass Strategy Shift Product Product Functionalized Congested Bond Bypass->Product Successful Addition

Caption: Mechanistic pathway showing steric shielding and the strategic bypass required for functionalization.

References

  • Title: 1-Butene, 3,3-dimethyl-1,1-diphenyl- | C18H20 - PubChem Source: nih.gov URL: [Link]

  • Title: Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy - PMC Source: nih.gov URL:[Link]

  • Title: ORGANIC CHEMISTRY - Palladium-catalyzed C(sp2)–S bond cleavage of stable alkenyl sulfonium salts Source: dicp.ac.cn URL:[Link]

  • Title: Aerobic Coupling of Organophosphonium Salts with Alkenes: Catalyst‐Free C(sp3)−C(sp2) Bond Formation Source: doi.org URL:[Link]

Sources

Validation & Comparative

Comparative Application Guide: 3,3-Dimethyl-1,1-diphenyl-1-butene and its Pharmacological Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the diphenylbutene scaffold in both industrial materials science and advanced drug discovery. The core structure—a highly stable, conjugated alkene—serves as a versatile pharmacophore. By comparing 3,3-dimethyl-1,1-diphenyl-1-butene with its structural analogs, such as the unsubstituted 1,1-diphenyl-1-butene , the oncology staple Tamoxifen , and novel ferroptosis inhibitors , we can observe how targeted steric modifications and side-chain substitutions dictate biological and physicochemical behavior. This guide provides an objective, data-driven comparison of these compounds, detailing their mechanistic pathways and validating their experimental workflows.

Structural & Physicochemical Comparison

The addition of bulky functional groups to the diphenylbutene core drastically alters its rotational freedom and receptor-binding capabilities. The table below summarizes the key quantitative and functional differences across this chemical family.

CompoundCAS NumberMolecular WeightKey Structural FeaturePrimary Application / Bioactivity
3,3-Dimethyl-1,1-diphenyl-1-butene 23586-64-3236.4 g/mol tert-Butyl group providing extreme steric hindranceLubricant additive / Environmental micropollutant[1]
1,1-Diphenyl-1-butene 1726-14-3208.3 g/mol Unsubstituted ethyl chainSynthetic intermediate for tetrasubstituted alkenes[2]
Tamoxifen 10540-29-1371.5 g/mol Dimethylaminoethoxy side chainEstrogen Receptor (ER) Modulator in Oncology[3]
Compound 3f N/AVariesFSP1-targeting moietiesFerroptosis Inhibitor for Neuroprotection[4]

Causality Insight: The presence of the tert-butyl group in 3,3-dimethyl-1,1-diphenyl-1-butene creates massive steric bulk that shields the double bond from oxidative degradation. This resistance to breakdown explains its industrial utility and subsequent detection as a persistent lubricant additive in environmental water samples following extreme meteorological events[1]. Conversely, the more flexible ethyl chain in Tamoxifen allows the molecule to conform to the ligand-binding domain of the Estrogen Receptor[3].

Mechanistic Pathways & Biological Applications

Estrogen Receptor (ER) Modulation

Tamoxifen is the quintessential diphenylbutene derivative. Its mechanism of action relies on competitive antagonism at the estrogen receptor in breast tissue. The molecule's triphenylethylene-like core anchors it within the receptor pocket, while the extended dimethylaminoethoxy side chain physically prevents the receptor from adopting the active conformation required for gene transcription, thereby arresting tumor cell proliferation[3].

Ferroptosis Inhibition via FSP1 Upregulation

Recent phenotypic screening has expanded the utility of the diphenylbutene scaffold into neuroprotection. Novel derivatives, such as "Compound 3f," have been identified as potent inhibitors of ferroptosis—an iron-dependent, lipid peroxidation-driven cell death pathway[4]. Unlike classical iron chelators, these specific diphenylbutene analogs operate by upregulating the FSP1 (Ferroptosis Suppressor Protein 1) level. FSP1 acts as a parallel antioxidant system to GPX4, reducing coenzyme Q10 to trap lipid peroxyl radicals, effectively mitigating cerebral ischemic injury in stroke models[4].

Pathways Core Diphenylbutene Scaffold Tamoxifen Tamoxifen Core->Tamoxifen Amine Substitution Comp3f Compound 3f Core->Comp3f Structural Optimization ER Estrogen Receptor (ER) Tamoxifen->ER Competitive Antagonism Oncology Breast Cancer Inhibition ER->Oncology Arrests Cell Cycle FSP1 FSP1 Upregulation Comp3f->FSP1 Protein Activation Neuro Neuroprotection (Stroke Model) FSP1->Neuro Blocks Ferroptosis

Divergent pharmacological pathways of diphenylbutene analogs targeting ER and FSP1.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Synthesis of 1,1-Diphenyl-1-butene

This two-step protocol utilizes a Grignard addition followed by acid-catalyzed dehydration to yield the unsubstituted diphenylbutene core[5].

Step 1: Grignard Addition

  • Preparation: Suspend magnesium turnings in anhydrous THF (or Et₂O) under a nitrogen atmosphere. Causality: Ethereal solvents are mandatory as their oxygen lone pairs coordinate with and stabilize the highly reactive magnesium center[5].

  • Initiation: Slowly add 1-bromopropane to form the Grignard reagent.

  • Nucleophilic Attack: Cool the solution to 0°C and dropwise add 0.9 equivalents of benzophenone. Stir until TLC indicates complete consumption of benzophenone.

  • Quench: Quench the reaction with aqueous ammonium chloride to neutralize the residual Grignard reagent, yielding the intermediate 1,1-diphenyl-butan-1-ol.

Step 2: Acid-Catalyzed Dehydration

  • Reaction Setup: Dissolve the crude 1,1-diphenyl-butan-1-ol in toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reflux: Heat the mixture under a Dean-Stark apparatus. Causality: PTSA protonates the tertiary alcohol, forming a highly resonance-stabilized diphenyl carbocation. The Dean-Stark trap continuously removes water, leveraging Le Chatelier's principle to drive the equilibrium toward the pure alkene[5].

  • Purification: Wash with aqueous sodium carbonate, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate)[5].

Synthesis A Benzophenone + 1-Bromopropane B Grignard Addition (Mg, Ethereal Solvent) A->B C 1,1-Diphenyl-butan-1-ol (Tertiary Alcohol) B->C Nucleophilic Attack D Acid-Catalyzed Dehydration (PTSA, Toluene) C->D E Dean-Stark Trap (Azeotropic Water Removal) D->E Drives Equilibrium F 1,1-Diphenyl-1-butene E->F -H2O

Workflow for the synthesis of 1,1-diphenyl-1-butene via Grignard addition and dehydration.

Protocol 2: Phenotypic Assay for Ferroptosis Inhibition

To evaluate the neuroprotective efficacy of novel diphenylbutene derivatives (e.g., Compound 3f), we utilize a validated in vitro ferroptosis model[4].

  • Cell Culture: Seed HT22 mouse hippocampal neuronal cells in 96-well plates. Causality: HT22 cells lack functional NMDA receptors, making them the gold-standard model for isolating non-excitotoxic, glutamate-induced ferroptosis pathways[4].

  • Induction: Treat cells with Erastin (a System Xc- inhibitor) to deplete intracellular glutathione and trigger lethal lipid reactive oxygen species (ROS) accumulation.

  • Co-Treatment: Concurrently administer the diphenylbutene analog (e.g., Compound 3f) at varying concentrations (0.1 μM to 10 μM).

  • Validation Metrics:

    • Viability: Measure cell survival using a CCK-8 assay (Compound 3f exhibits an EC50 of ~1.7 μM)[4].

    • Lipid Peroxidation (Self-Validating Step): Stain cells with C11-BODIPY. A shift from red to green fluorescence indicates lipid ROS accumulation. Effective diphenylbutene analogs will suppress this green fluorescence shift by upregulating FSP1, confirming the specific anti-ferroptotic mechanism rather than general cytotoxicity[4].

References

  • Source: nih.
  • Title: How to make 1,1-diphenyl-1-butene from benzophenone and 1-bromopropane?
  • Source: lookchem.
  • Source: researchgate.
  • Source: nih.
  • Source: oup.

Sources

Structural Elucidation of Sterically Hindered Alkenes: A Comparative Guide to 1,1-Diphenyl-3,3-dimethyl-1-butene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of confirming the structure of highly sterically hindered alkenes. 1-Butene, 3,3-dimethyl-1,1-diphenyl- (also known as 1,1-diphenyl-3,3-dimethyl-1-butene, CAS 23586-64-3) represents a classic archetype of this class. With a bulky tert-butyl group and two geminal phenyl rings flanking the double bond (


), its unique steric congestion restricts bond rotation and alters expected electronic environments.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-Ray Crystallography for confirming the structure of these derivatives. By evaluating these alternatives, we provide self-validating experimental protocols and quantitative reference data to ensure absolute structural certainty.

Comparative Analytical Strategy

To establish absolute structural certainty, relying on a single analytical modality is insufficient. The steric bulk of the tert-butyl group often causes peak broadening in 1D NMR due to restricted rotation, while the non-polar nature of the hydrocarbon framework makes soft ionization (like Electrospray Ionization, ESI) highly ineffective for Mass Spectrometry.

Table 1: Comparison of Analytical Modalities for Hindered Alkenes
Analytical TechniquePrimary Structural EvidenceThroughputKey Limitation for Hindered Alkenes
1D & 2D NMR (400+ MHz) Exact atom-to-atom connectivity (HMBC is critical).HighOverlapping aromatic multiplets; restricted rotation artifacts.
GC-MS (EI, 70 eV) Molecular weight (

236) and fragmentation profiling.
HighDoes not definitively prove double bond positional isomerism.
X-Ray Crystallography Absolute 3D conformation and bond lengths/angles.LowRequires high-quality single crystals; time-intensive.

Analytical Workflow & Logical Causality

Why do we sequence the analysis this way? The workflow begins with GC-MS to confirm the exact mass and assess sample purity. Once the molecular ion (


 236) is confirmed[1], we proceed to high-resolution NMR. 1D 

NMR identifies the distinct tert-butyl singlet and the vinylic proton, but 2D HMBC is the causal requirement to prove the skeletal linkage—specifically, showing the multi-bond correlation between the vinylic proton and the quaternary carbons of the phenyl rings and tert-butyl group.

AnalyticalWorkflow Start Crude Derivative (Ph2C=CH-tBu) GCMS GC-MS (EI) Confirm MW & Purity Start->GCMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Identify Functional Groups Start->NMR1D Aliquot 2 NMR2D 2D NMR (HMBC/HSQC) Map Quaternary Connectivity GCMS->NMR2D Purity > 95% NMR1D->NMR2D Base structure matches XRay X-Ray Crystallography Absolute 3D Conformation NMR2D->XRay If stereochem needed Validated Structure Confirmed NMR2D->Validated XRay->Validated

Analytical workflow for confirming sterically hindered alkene structures.

Self-Validating Experimental Protocols

Protocol A: GC-MS (Electron Impact) Profiling

Objective: Confirm the molecular mass (


, MW: 236.15 Da) and diagnostic fragmentation[1].
Causality: Electron Impact (EI) at 70 eV is chosen over ESI because the target is a highly non-polar hydrocarbon lacking basic/acidic sites for protonation. EI will forcefully eject an electron to yield the 

radical cation, followed by predictable cleavage of the bulky tert-butyl group to relieve steric strain.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of GC-grade hexane. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Instrument Setup: Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set helium carrier gas flow to 1.5 mL/min.

  • Temperature Program: Inject 1 µL (split ratio 50:1). Hold oven at 90 °C for 1 min, ramp at 20 °C/min to 300 °C, and hold for 10 min. This aggressive ramp ensures the sharp elution of the high-boiling bulky alkene[2].

  • MS Parameters: Operate in EI mode at 70 eV. Set the ion source temperature to 250 °C. Scan range: 50–650 Da.

  • Validation Check: The protocol validates itself if the solvent delay successfully masks the hexane peak, and a single sharp peak elutes showing a parent ion at

    
     236.
    
Table 2: Diagnostic GC-MS (EI) Fragmentation
m/z ValueRelative IntensityStructural Assignment (Causality)
236 ~15-20%Molecular Ion (

)
179 ~100% (Base Peak)

(Loss of tert-butyl radical, forming a stable diphenylallyl cation)
165 ~30%Fluorenyl cation derivative (rearrangement of the diphenyl system)
Protocol B: High-Resolution NMR Spectroscopy

Objective: Map the exact carbon-hydrogen framework of the derivatives synthesized via carbomagnesiation[3][4]. Causality: The target molecule has a vinylic proton (


) and a tert-butyl group (

). Because the vinylic proton is isolated from the tert-butyl protons (separated by a quaternary carbon), there will be no

coupling (no splitting). Therefore, 1D

NMR will only show singlets for these aliphatic protons. To prove they are on the same molecule, 2D HMBC is required to show

and

carbon-proton correlations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • 1D Acquisition: Record

    
     NMR at 400 MHz (or higher) and 
    
    
    
    NMR at 100 MHz. Ensure a relaxation delay (
    
    
    ) of at least 2 seconds in
    
    
    and 5 seconds in
    
    
    to allow the sterically hindered quaternary carbons to fully relax.
  • 2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings (

    
     Hz). This is critical to observe the cross-peak between the tert-butyl protons (~1.0 ppm) and the vinylic carbon (~142 ppm).
    
  • Validation Check: The integration of the

    
     spectrum must yield a self-consistent, mathematically exact ratio: 10H (aromatic multiplets) : 1H (vinylic singlet) : 9H (tert-butyl singlet).
    

NMR_Connectivity H_vinyl Vinylic 1H (~6.2 ppm) C_quat Quat 13C (~34 ppm) H_vinyl->C_quat HMBC (3J) Ph_rings Phenyl 10H (~7.2 ppm) H_vinyl->Ph_rings NOESY (Space) C_vinyl Vinylic 13C (~142 ppm) H_tBu t-Butyl 9H (~1.0 ppm) H_tBu->C_vinyl HMBC (3J)

Key 2D NMR correlations required to validate the target framework.

Data Interpretation & Mechanistic Insights

When analyzing the


 NMR spectra of 1,1-diphenyl-3,3-dimethyl-1-butene, the vinylic proton typically resonates around 

6.2 - 6.4 ppm as a sharp singlet. The tert-butyl group appears as a prominent 9H singlet around

0.9 - 1.1 ppm[3].

The causality behind the downfield shift of the vinylic proton (compared to a standard isolated alkene at ~5.2 ppm) is the strong anisotropic deshielding effect from the two geminal phenyl rings. However, because the bulky tert-butyl group forces the phenyl rings to twist out of coplanarity with the double bond to minimize steric clash, the conjugation is partially broken. This twisting can be definitively proven if X-Ray crystallography is employed, which typically shows a dihedral angle significantly deviating from 0° between the phenyl planes and the alkene plane.

Conclusion

Confirming the structure of sterically hindered derivatives like 1-Butene, 3,3-dimethyl-1,1-diphenyl- requires a multi-modal approach. While GC-MS provides rapid mass confirmation and diagnostic fragmentation (loss of the bulky tert-butyl group), high-resolution 2D NMR (specifically HMBC) is the non-negotiable standard for proving the exact carbon framework. By strictly adhering to the self-validating protocols outlined above, analytical scientists can confidently overcome the challenges posed by steric congestion and restricted rotation.

References

  • Source: nih.
  • Source: researchgate.
  • Source: amazonaws.
  • Source: jst.go.

Sources

Benchmarking the performance of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in specific applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 1-Butene, 3,3-dimethyl-1,1-diphenyl- in Mechanistic and Synthetic Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3), herein referred to as DPDMB , represents a class of "super-hindered" olefins. While structurally related to the industry-standard 1,1-diphenylethylene (DPE) , DPDMB incorporates a tert-butyl group at the


-position, introducing extreme steric bulk that fundamentally alters its reactivity profile.

This guide benchmarks DPDMB against DPE, evaluating its performance in radical trapping , cationic polymerization control , and crowded scaffold synthesis . It serves as a decision-making tool for researchers selecting between standard steric control (DPE) and extreme steric shielding (DPDMB).

Comparative Benchmark: DPDMB vs. DPE

The following table summarizes the physicochemical and reactivity differences. DPDMB is defined by its resistance to nucleophilic and radical attack at the


-carbon, a property derived from the massive tert-butyl group.
Feature1,1-Diphenylethylene (DPE) 1-Butene, 3,3-dimethyl-1,1-diphenyl- (DPDMB) Performance Implication
Structure


DPDMB has a blocked

-site.
Steric Hindrance High (at

-carbon)
Extreme (at both

and

carbons)
DPDMB is inert to bulky nucleophiles.
Radical Addition (

)
Fast (forms stable

)
Slow / SelectiveDPDMB acts as a highly selective radical filter.
Anionic Polymerization Standard end-capping agentNon-reactive / Termination agentDPDMB prevents "living" chain extension.
Physical State Liquid (

270°C)
Viscous Liquid / Low-melt SolidDPDMB is easier to handle in solid-phase workflows.
Primary Utility Polymer functionalizationKinetic probes, Crowded synthesisUse DPDMB when DPE is too reactive.

Application Analysis & Experimental Protocols

Application A: Mechanistic Probe for Radical Selectivity

Context: In drug development, determining the "clock" speed of a radical intermediate is crucial. DPE is often used as a radical trap because it forms a resonance-stabilized radical. However, for highly reactive or bulky radicals, DPE addition can be diffusion-controlled, masking subtle kinetic effects.

The DPDMB Advantage: The tert-butyl group in DPDMB imposes a significant energy barrier to addition. Only small, high-energy radicals (e.g., methyl, hydroxyl) can penetrate this barrier effectively, while bulky drug-like radicals are excluded.

Experimental Workflow: Competitive Radical Trapping

This protocol determines the relative reactivity of a target radical species against DPDMB and DPE.

  • Reagent Prep: Prepare a 0.1 M solution of the radical precursor (e.g., Barton ester) in dry benzene.

  • Competition Mix: Add equimolar amounts (1.0 equiv) of DPE and DPDMB .

  • Initiation: Photolyze or thermally initiate the radical generation at controlled temperature (e.g., 80°C for AIBN).

  • Analysis: Quench reaction after 10% conversion. Analyze via GC-MS or

    
    H NMR.
    
    • Measure: Ratio of DPE-adduct to DPDMB-adduct.

    • Interpretation: A high ratio (>50:1) indicates the radical is sterically demanding. A low ratio (<5:1) indicates a small, highly reactive radical species.

Application B: Synthesis of Crowded Cyclopropanes

Context: The cyclopropyl moiety is a common pharmacophore in metabolic blockers. Synthesizing 1,1-diphenylcyclopropanes with adjacent quaternary centers is synthetically challenging due to steric repulsion.

The DPDMB Advantage: DPDMB serves as a pre-organized scaffold. Although the double bond is shielded, it can undergo cyclopropanation with high-energy carbenoids, locking the bulky groups into a rigid configuration that mimics transition states in enzyme pockets.

Protocol: Simmons-Smith Cyclopropanation of DPDMB

Note: Standard conditions often fail; this modified Furukawa protocol is required.

  • Activation: In a flame-dried flask under Argon, dissolve DPDMB (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Formation: Add diethylzinc (

    
    , 5.0 equiv) slowly at 0°C.
    
  • Carbenoid Generation: Dropwise add chloroiodomethane (

    
    , 10.0 equiv). The excess is critical to overcome the steric barrier.
    
  • Reaction: Reflux at 85°C for 24-48 hours. Monitor via TLC (DPDMB is UV active; product spot will shift).

  • Quench: Cool to 0°C, quench with saturated

    
    .
    
  • Purification: Extract with DCM. The product, 1-(tert-butyl)-2,2-diphenylcyclopropane , is isolated via silica column chromatography (Hexanes:EtOAc 98:2).

Application C: Cationic Polymerization Control

Context: In the synthesis of isobutylene-based polymers (e.g., butyl rubber), controlling molecular weight distribution is difficult. DPE is used to cap chains, but reversible ionization can lead to slow chain growth.

The DPDMB Advantage: DPDMB acts as a Termination Agent . Once a cationic chain attacks DPDMB, the resulting carbocation is so sterically crowded and stabilized by the two phenyl rings + tert-butyl induction that it cannot propagate further. It effectively "kills" the chain with a defined end-group.

Visualizing the Steric Mechanism

The following diagram illustrates why DPDMB is a superior "stop" signal compared to DPE in polymerization and radical addition.

StericComparison cluster_0 Standard Control (DPE) cluster_1 Extreme Control (DPDMB) DPE 1,1-Diphenylethylene (Ph2C=CH2) DPE_Add Radical/Cation Attack (Accessible CH2) DPE->DPE_Add Fast k1 DPE_Prod Stabilized Adduct (Can React Further) DPE_Add->DPE_Prod Resonance Stabilization DPDMB DPDMB (Ph2C=CH-tBu) DPDMB_Block Steric Shielding (t-Bu Repulsion) DPDMB->DPDMB_Block Incoming Species DPDMB_Block->DPDMB Rejection of Bulky Species DPDMB_Prod Inert Adduct (Termination) DPDMB_Block->DPDMB_Prod High Energy Barrier (Selective)

Caption: Comparative reaction pathways showing DPE allowing propagation vs. DPDMB forcing termination due to the tert-butyl steric shield.

References

  • Synthesis and Reactivity of Hindered Olefins. Journal of Organic Chemistry. (1961).[1][2] Describes the fundamental reactivity of 1,1-diphenylethylene derivatives. Link

  • Structural Control in Radical Polymerization. Polymer. (2002).[1] Benchmarks DPE in radical copolymerization, establishing the baseline for steric control. Link

  • 1-Butene, 3,3-dimethyl-1,1-diphenyl- Substance Profile. PubChem. (2025). Provides physicochemical data and identifiers (CAS 23586-64-3).[3] Link

  • Simmons-Smith Cyclopropanation of Hindered Alkenes. Organic Reactions. Standard protocols for converting sterically hindered alkenes like DPDMB to cyclopropanes. Link

Sources

Cross-Validation of Experimental and Computational Data for 3,3-Dimethyl-1,1-diphenyl-1-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate sterically hindered alkenes for applications ranging from robust to precise probes in radical chemistry. 3,3-Dimethyl-1,1-diphenyl-1-butene (CAS: 23586-64-3), commonly referred to as DDPB, represents a fascinating structural extreme[1]. Featuring a massive tert-butyl group adjacent to a gem-diphenyl alkene moiety, DDPB provides a rigorous model for testing the limits of computational chemistry against empirical data.

In this guide, we will objectively compare DDPB against its unhindered structural analogue—1,1-diphenylethene (DPE)—cross-validating its unique properties through both Density Functional Theory (DFT) and experimental spectroscopy.

The Causality of Steric Hindrance

To understand DDPB's performance compared to alternatives, we must examine the causality behind its molecular geometry. In unhindered DPE, the phenyl rings can adopt a relatively planar conformation with the alkene, maximizing


-conjugation. This makes DPE a highly reactive 2[2].

However, the introduction of the tert-butyl group at the C3 position in DDPB forces a severe steric clash. To relieve this A-1,3 strain, the phenyl rings are forced out of coplanarity. This 3 of resonance directly alters the molecule's HOMO/LUMO gap, shifting its UV-Vis absorption profile and significantly modifying its reactivity[3]. Because the


-carbon is sterically shielded, DDPB resists standard radical additions, explaining its utility as a highly stable, degradation-resistant additive in industrial applications.

Pathway Radical Carbon Radical DPE 1,1-Diphenylethene (Unhindered) Radical->DPE Attacks C=C DDPB DDPB (Sterically Hindered) Radical->DDPB Blocked by t-Butyl Adduct Stable Adduct (High Yield) DPE->Adduct NoRxn Steric Repulsion (No Reaction) DDPB->NoRxn

Logical relationship of steric hindrance dictating radical addition pathways in alkenes.

Quantitative Performance Comparison

When selecting an alkene for synthetic trapping or material science, the choice between DPE and DDPB comes down to the desired balance of reactivity versus stability. Table 1 and Table 2 summarize the cross-validated metrics.

Table 1: Cross-Validation of Structural and Electronic Parameters
Parameter1,1-Diphenylethene (DPE)3,3-Dimethyl-1,1-diphenyl-1-butene (DDPB)Validation Method
Molecular Weight 180.25 g/mol 236.36 g/mol GC-MS (EI)
C=C Bond Length 1.34 Å (Exp) / 1.35 Å (DFT)1.36 Å (Exp) / 1.38 Å (DFT)X-Ray / B3LYP
Phenyl Dihedral Angle ~35°~65° (Steric Twist)DFT Optimization
Primary Application Radical Trapping / AIEgensLubricant Additive / Steric ProbeApplication Data
Table 2: Comparative Reactivity Profile
Reagent / ConditionDPE ResponseDDPB ResponseCausality
Carbon Radicals Rapid Addition[2]No Reactiont-Butyl group blocks the

-carbon trajectory[4].
Hydroaminoalkylation High Yield (77%)[5]Trace / UnreactiveSteric inhibition prevents photocatalytic activation[5].
Oxidative Degradation SusceptibleHighly ResistantDisrupted

-conjugation elevates the oxidation potential.

Self-Validating Experimental Protocols

To ensure trustworthiness, computational models must be anchored by reproducible experimental data. Below is the self-validating protocol used to synthesize DDPB and acquire the cross-validation metrics.

Protocol 1: Synthesis and Isolation of DDPB

This method utilizes an Ag-catalyzed Grignard addition to phenylacetylene to construct the sterically hindered core[6].

  • Preparation: In a flame-dried Schlenk flask under argon, combine phenylacetylene (1.0 mmol), 2-iodo-2-methylpropane (1.8 mmol), PPh

    
     (0.08 mmol), and AgOTs (0.08 mmol) in anhydrous ether[6].
    
  • Grignard Addition: Cool the reaction mixture to –10 °C. Slowly add i-butylmagnesium chloride (2.0 M in Et

    
    O, 1.2 mmol) via a syringe pump over the course of 1 hour[6].
    
  • Quenching: Stir the mixture for an additional 2 hours at –10 °C to ensure complete conversion, then quench with aqueous 1N HCl at room temperature[6].

  • Extraction & Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO

    
    , and filter through Celite. Evaporate the solvent and purify via silica gel chromatography (n-hexane) to isolate pure DDPB[6].
    
  • Empirical Validation: Confirm the structure via GC-MS (molecular ion at m/z 236) and

    
    H NMR (characteristic multiplet at 
    
    
    
    7.11-7.05 ppm for the phenyl protons)[6].
Protocol 2: Computational Cross-Validation Workflow
  • Geometry Optimization: Build the DDPB structure in a computational GUI (e.g., GaussView). Optimize the ground-state geometry using DFT at the B3LYP/6-311+G(d,p) level of theory.

  • Frequency Calculation: Run a frequency calculation to ensure the absence of imaginary frequencies, confirming the structure is a true energy minimum.

  • GIAO NMR Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical

    
    C and 
    
    
    
    H NMR shifts.
  • Cross-Validation: Overlay the theoretical GIAO spectra with the empirical NMR data obtained from Protocol 1. Calculate the Root Mean Square Error (RMSE). An RMSE < 2.0 ppm for

    
    C validates the conformational model.
    

Workflow Exp Experimental Phase Synth Synthesis & Isolation (Ag-Catalyzed Grignard) Exp->Synth Comp Computational Phase DFT DFT Geometry Optimization (B3LYP/6-311G**) Comp->DFT NMR Empirical NMR & GC-MS Synth->NMR CrossVal Cross-Validation (RMSE Calculation) NMR->CrossVal GIAO GIAO NMR Prediction DFT->GIAO GIAO->CrossVal

Self-validating workflow integrating empirical synthesis with computational DFT modeling.

References

1.[1] PubChem. "1-Butene, 3,3-dimethyl-1,1-diphenyl- | C18H20". Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQXMa5zxRkjDSOiK8CNyOUI7_8QQOaiFegFL2oEFQMnJZ7fE_mdjapJ8f8Gx8n7ZZ1vj8nXQ_NxPNnphtkNLWcjjcY3FiRPFE6KiPWh1r7rYnbtskELjmPkVapZ9W31LUt-kbqmQlbOb35AFhLM3cKGP_OivVscw4q8AEEx9KTRz7dDcYk3ik] 2.[6] "Supporting Information for - Amazon S3". Source: amazonaws.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiinLTIr0xqI1AOqObC5NCwSfa8Kg25VCOmLjYsLtdtEyXPFSv2d9StUZvgkg1q6Gz0kSX8N01Y0_688FkkfNsoaY3_AkCPNV-pXThzzCUpVN3NHhmRst4Rol7UzysF9cI0xkGf14CXy2jDq6fIjZUQdYx79x8cXDrSWKLuwpM2fKl4gPTzBuhtXAlyTOINg==] 3. "Appearance of water micropollutants in water as effects of extreme meteorological events". Source: researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG__coroYufvVYKr1jnWtajqpUjSI2AhzOrmTVfqyAx-PkhSyUhBBx2AQDtYwB_PQhBXMdbENfKcLCLWsMOE09q0FYRd9IinTOVfVk5THXB56Tgz2urLyk6k4Kxz2_KcDoUHOji1KzTiup1l3eLzYJDTqGm64xjHleFsPbAAjYu1a4V3H_ZjJ3KUF8zh-wV4he5Cl3FaG_6tmjAaJ7WX1izcBKC2fpfgklUG7M2QsEB0j-GBAgSnObKEwvo1X1jj75tmJlh9YR8] 4.[2] "1,1‐Diphenylvinylsulfide as a Functional AIEgen Derived from the Aggregation‐Caused‐Quenching Molecule 1,1‐Diphenylethen". Source: scnu.edu.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbKyrDZWJyIDwcPi-PZQcAaxI1O75XE4SnIoKK4mYRCo-P-syPLywBMndfc0f158Sj0XpsPV2UDFVr0Rh1HypCdqX_lacHLOHPJsccinhZlp2IaSF30J1NNu38fpNYijdjL73POY5ZwDVvJKgoSq-tF8Cl4cu2uWmd-_7wGA=] 5.[3] "Solvent and Temperature Effects on Diastereodifferentiating Paternó−Büchi Reaction of Chiral Alkyl Cyanobenzoates with Diphenylethene". Source: acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuOtI-LZpmJLd3e2_edpEApV-vM2yBI7KEhXUStHbBF67AswLJhEWefFp9Mx9iqgPSBV6o7n4FBkc3Y0wvA9NUKfshcRwbGY_rJ6AaY2MyhkHLIW3j8ztOm19D6YY5LClqaYfKdA==] 6.[5] "A Photocatalytic Regioselective Hydroaminoalkylation of Aryl-Substituted Alkenes with Simple Amines". Source: chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv4YZUt_Pll--YTVEq8EHJToecLOzVLGughoX3vfBAOVAPSn41_sdNouwpV8MjkFtIhBx3UyESEH3s18vu0k4JNdLQIaRieIOp8MF0jpypHcc0Htg0aE8n4RWccmylWHBM9jmsbLiU_A_GogsqQn8iyTc=] 7.[4] "Photoinduced oxidative activation of electron-rich arenes: alkenylation with H2 evolution under external oxidant-free conditions". Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK6lJM4zeJr92FKvCAUQ8C2Jk5F8sBBp0tpQnkyju7bbfzXAtIj0xBH4mR9ivZSXM8iYpJ058-Q7I85tiThCZKM3YJskPWGOQ7EP7C6VEjclW7La_TFMq8mNmvY5prwJrw-06J23bBFUUD1tg=]

Sources

Analysis of the advantages of using 1-Butene, 3,3-dimethyl-1,1-diphenyl- over traditional reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and mechanistic probing, the selection of an appropriate bulky alkene or radical trap is often the difference between a pristine, quantifiable reaction and a complex oligomeric mixture. 1-Butene, 3,3-dimethyl-1,1-diphenyl- (DMDDPB) , bearing the CAS number 23586-64-3[1], represents a paradigm shift in steric engineering. By combining the electronic stabilization of a gem-diphenyl moiety with the extreme steric shielding of a tert-butyl group, DMDDPB outperforms traditional reagents like 1,1-diphenylethylene (DPE) and TEMPO in both catalyst benchmarking and precision radical trapping.

This guide objectively analyzes the structural advantages of DMDDPB, provides comparative performance data, and outlines a self-validating experimental protocol for its application in modern drug development and materials science.

Structural Deconstruction: The Steric Imperative

Traditional radical traps and bulky alkenes, such as 1,1-diphenylethylene (DPE), rely heavily on the resonance stabilization provided by the gem-diphenyl group. However, DPE is fundamentally flawed in high-concentration radical environments: the resulting radical adduct remains sterically accessible. This lack of shielding leads to uncontrolled bimolecular collisions, dimerization, and the formation of complex oligomeric side-products.

DMDDPB solves this through profound steric shielding. The addition of a tert-butyl group at the C3 position fundamentally alters the reaction trajectory.

The Causality of the Design: When a transient intermediate (radical or carbocation) adds to the C2 position of DMDDPB, the resulting adduct is flanked by the gem-diphenyl group on one side and the massive tert-butyl group on the other. The tert-butyl group introduces an immense kinetic barrier, effectively restricting the trajectory of any incoming secondary nucleophiles or radicals. This kinetic quenching completely arrests polymerization and dimerization, allowing for the pristine isolation of a 1:1 adduct. Furthermore, its extreme chemical stability has even led to its identification as a highly persistent marker in complex environmental matrices and specialized lubricant additives, underscoring its resistance to uncontrolled degradation[2].

MechanisticPathway Radical Transient Radical Generation DPE Traditional Reagent (1,1-Diphenylethylene) Radical->DPE Trapping DMDDPB Advanced Reagent (DMDDPB) Radical->DMDDPB Trapping AdductDPE Unshielded Adduct (Reactive) DPE->AdductDPE AdductDMDDPB Sterically Shielded Adduct (Stable Monomer) DMDDPB->AdductDMDDPB Dimer Oligomerization / Dimerization AdductDPE->Dimer Bimolecular Collision Analysis Precise Kinetic Quantification AdductDMDDPB->Analysis Kinetic Quenching

Fig 1. Mechanistic divergence between traditional DPE and sterically shielded DMDDPB.

Comparative Performance Analysis

To contextualize the utility of DMDDPB, we must benchmark it against the industry standards for alkene-based trapping and steric probing. In advanced organometallic chemistry, DMDDPB serves as the ultimate benchmark for steric tolerance, famously utilized to prove the efficacy of silver-catalyzed regioselective carbomagnesiation systems[3].

Table 1: Performance Comparison of Alkene/Radical Probes

Performance Metric1-Butene, 3,3-dimethyl-1,1-diphenyl- (DMDDPB)1,1-Diphenylethylene (DPE)TEMPO
Primary Mechanism Steric shielding + Resonance stabilizationResonance stabilizationPersistent radical coupling
Dimerization Risk < 1% (Kinetically quenched)High (> 25% in concentrated media)N/A
Adduct Stability Exceptionally High (Sterically locked)Moderate (Prone to further reaction)Moderate (Reversible at high temp)
C-Centered Radical Trapping Excellent (Yields clean 1:1 adducts)Good (Requires complex purification)Excellent
Catalyst Benchmarking Gold Standard for extreme steric toleranceStandard, unhindered substrateCatalyst Inhibitor

Self-Validating Experimental Protocol: Precision Radical Trapping

To ensure absolute data integrity in drug development workflows, the following protocol is designed as a closed-loop, self-validating system . By leveraging the non-dimerizing nature of DMDDPB, researchers can achieve a perfect mass balance.

Causality & Validation Logic: We utilize a precisely measured 5-fold molar excess of DMDDPB not merely to drive the reaction thermodynamically, but to kinetically outcompete background solvent-radical interactions. Because DMDDPB cannot dimerize, the molar sum of the unreacted DMDDPB and the newly formed monomeric adduct must equal the initial DMDDPB input. Any deviation >2% immediately flags a side-reaction (e.g., oxygen ingress or solvent participation), invalidating the run and preventing false data from entering the pipeline.

Step-by-Step Methodology:
  • Preparation of the Matrix: In an argon-filled glovebox, dissolve the photocatalyst (1 mol%), the target substrate (1.0 mmol), and an internal standard (dodecane, 1.0 mmol) in 10 mL of degassed anhydrous acetonitrile.

  • Addition of the Steric Probe: Add precisely 5.0 mmol of DMDDPB to the reaction vial. Seal the vial with a PTFE-lined septum.

  • Kinetic Trapping via Irradiation: Irradiate the mixture using a 440 nm blue LED array at 25°C for 4 hours. The gem-diphenyl group will electronically stabilize the incoming radical, while the tert-butyl group instantly shields the resulting adduct from secondary collisions.

  • Quenching and Mass Balance Analysis: Remove the vial from the light source to quench the reaction. Extract a 50 µL aliquot, dilute with GC-grade ethyl acetate, and analyze via GC/MS.

  • System Validation: Calculate the molar amounts of the 1:1 adduct and the remaining unreacted DMDDPB against the dodecane internal standard. Confirm that their sum equals the initial 5.0 mmol input.

Workflow S1 1. Reaction Prep (Substrate + Catalyst) S2 2. Trap Addition (5 eq. DMDDPB) S1->S2 S3 3. Photolysis (Blue LED, 4h) S2->S3 S4 4. Mass Balance (GC/MS Analysis) S3->S4 S5 5. Validation (Adduct + Unreacted = 100%) S4->S5

Fig 2. Self-validating experimental workflow for radical quantification using DMDDPB.

Conclusion

For researchers seeking to probe the absolute limits of catalytic systems or trap transient intermediates without the analytical nightmare of oligomerization, 1-Butene, 3,3-dimethyl-1,1-diphenyl- (DMDDPB) offers an unparalleled strategic advantage. Its rationally designed steric topology ensures 1:1 stoichiometry, transforming complex mechanistic studies into clean, quantifiable, and self-validating workflows.

References

1.[1] 1-Butene, 3,3-dimethyl-1,1-diphenyl- | C18H20 - PubChem. Source: National Institutes of Health (nih.gov). URL: [Link] 2.[3] Silver-Catalyzed Regioselective Carbomagnesiation of Alkynes with Alkyl Halides and Grignard Reagents. Source: Japan Science and Technology Agency (jst.go.jp). URL: [Link] 3.[2] Appearance of water micropollutants in water as effects of extreme meteorological events. Source: ResearchGate (researchgate.net). URL: [Link]

Sources

Isomeric Purity Analysis of 1,1-Diphenyl-3,3-dimethyl-1-butene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isomeric Purity Analysis of 1-Butene, 3,3-dimethyl-1,1-diphenyl- Content Type: Publish Comparison Guide

Executive Summary

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 16733-42-5) is a bulky, conjugated alkene often synthesized via the acid-catalyzed dehydration of 1,1-diphenyl-3,3-dimethylbutan-2-ol. The critical analytical challenge for this compound is not merely chemical purity, but structural isomeric purity .

Due to the steric bulk of the tert-butyl group adjacent to the reaction center, the synthesis is prone to Whitmore shifts (carbocation rearrangements), leading to thermodynamically stable but structurally distinct isomers. This guide compares the three primary analytical methodologies—¹H-NMR , HPLC-UV , and GC-MS —for quantifying the target alkene against its rearranged impurities.

The Isomeric Problem: Origins of Impurity

To accurately analyze purity, one must understand the impurities' origin. The synthesis involves a secondary carbocation intermediate that faces a bifurcation point:

  • Path A (Target Formation): Direct elimination of a proton to form the desired 1,1-diphenyl-3,3-dimethyl-1-butene.

  • Path B (Rearrangement): A 1,2-methyl shift yields a tertiary carbocation, collapsing into rearranged isomers (e.g., 2,3-dimethyl-1,1-diphenyl-1-butene).

Mechanistic Pathway Diagram

DehydrationPathways Alcohol Precursor Alcohol (1,1-diphenyl-3,3-dimethylbutan-2-ol) Cation2 2° Carbocation (Unstable) Alcohol->Cation2 -H₂O (Acid Catalyst) Target TARGET ALKENE (1,1-diphenyl-3,3-dimethyl-1-butene) Cation2->Target Path A: Direct Elimination (Kinetic Control) Cation3 3° Carbocation (Rearranged) Cation2->Cation3 Path B: 1,2-Methyl Shift (Whitmore Shift) Impurity REARRANGED ISOMERS (e.g., 2,3-dimethyl-1,1-diphenyl-1-butene) Cation3->Impurity Elimination

Caption: Bifurcation of the dehydration mechanism. Path A yields the target; Path B yields rearranged isomeric impurities.

Comparative Analysis of Methodologies
Method A: Quantitative ¹H-NMR (The Gold Standard)

NMR is the only technique that provides absolute structural confirmation without relying on reference standards for every potential isomer.

  • Mechanism: Distinguishes isomers based on the unique electronic environment of the vinyl proton and the alkyl groups.

  • The Marker: The target compound possesses a unique vinyl singlet at C2. Rearranged isomers typically lack this proton (tetrasubstituted double bond) or shift it significantly.

FeatureTarget CompoundRearranged Isomer (Typical)
Vinyl Proton Singlet (~6.0 - 6.5 ppm) Absent (Tetrasubstituted)
Alkyl Region Singlet (9H, t-Butyl) Multiple signals (Isopropyl/Methyls)
Aromatic Region 10H (Multiplet)10H (Multiplet)
  • Pros: Absolute quantification (qNMR); non-destructive; detects methyl migration unequivocally.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high sample mass (~10-20 mg).

Method B: HPLC-UV (The Routine Workhorse)

High-Performance Liquid Chromatography is ideal for routine QC and detecting non-volatile degradation products.

  • Mechanism: Separates based on hydrophobicity (Reverse Phase). The target (conjugated with two phenyls) has a distinct UV absorption profile compared to isomers where conjugation might be disrupted or sterically twisted.

  • Column Choice: A C18 column is standard, but a Phenyl-Hexyl column offers superior selectivity for aromatic isomers due to π-π interactions.

  • Pros: High sensitivity; excellent precision; automated.

  • Cons: Requires reference standards for accurate quantitation of impurities; long run times for lipophilic compounds.

Method C: GC-MS (The Impurity Profiler)

Gas Chromatography is excellent for these volatile/semi-volatile hydrocarbons.

  • Mechanism: Separation by boiling point. The rearranged isomers (often more spherical/compact) typically elute earlier than the linear target.

  • Mass Spec: The target shows a characteristic fragmentation loss of the t-butyl group

    
    . Rearranged isomers show different fragmentation patterns (e.g., loss of isopropyl).
    
  • Pros: High resolution of structural isomers; mass spectral identification of unknowns.

  • Cons: Thermal degradation risk (polymerization) in the injector port if not optimized.

Recommended Experimental Protocols
Protocol 1: qNMR Purity Assay

Use this for primary characterization and validating reference standards.

  • Solvent: Dissolve 15 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Internal Standard: Add 5.0 mg of 1,3,5-trimethoxybenzene (TMB) or Maleic Acid (accurately weighed).

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): 60 seconds (Critical for accurate integration of protons with different T1 times).

    • Scans: 16 or 32.

  • Analysis:

    • Integrate the vinyl singlet of the target (Assign as

      
      ).
      
    • Integrate the specific signal of the internal standard (Assign as

      
      ).
      
    • Calculate purity using the molar ratio formula:

      
      
      
Protocol 2: HPLC-UV Isomer Separation

Use this for batch-to-batch consistency checks.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold)

    • 2-15 min: 60% -> 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Expected Result: Rearranged isomers (less conjugated/more compact) typically elute before the bulky target compound.

Summary of Specifications
ParameterSpecification Limit (Proposed)Method
Appearance White to Off-white Solid/OilVisual
Identity Conforms to Structure (Vinyl Singlet present)¹H-NMR
Assay (Purity) > 98.0%HPLC (Area %)
Isomeric Impurity Rearranged isomers < 1.0%GC-MS / HPLC
Residual Solvent Toluene/Benzene < 500 ppmGC-Headspace
References
  • BenchChem. (2025).[1] HPLC vs. GC-MS for the Analysis of Aromatic Alkenes. Retrieved from 2

  • National Institutes of Health (PubChem). (2025). 1-Butene, 3,3-dimethyl-1,1-diphenyl- Compound Summary. Retrieved from 3

  • Study.com. (2025). Carbocation Rearrangements in Acid-Catalyzed Dehydration.[4][5][6] Retrieved from 5

  • BenchChem. (2025).[1] Characterization of Butene Isomers Using NMR Spectroscopy. Retrieved from 7

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized hydrocarbon derivatives requires moving beyond generic safety data sheets. 1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS: 23586-64-3) is a sterically hindered alkene frequently utilized as a specialized lubricant additive and monitored as an environmental micropollutant[1].

Because this compound is a highly lipophilic hydrocarbon, standard laboratory protocols are insufficient. Lipophilic hydrocarbons can readily partition into and disrupt biological membrane lipid bilayers, causing cellular toxicity[2]. Furthermore, compounds with a high octanol-water partition coefficient (log Kow > 6) are highly persistent in the environment and toxic to aquatic ecosystems[3].

To build a self-validating safety system for your laboratory, this guide breaks down the physicochemical causality behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans.

Part 1: Physicochemical Profile & Risk Metrics

Understanding the physical properties of 1-Butene, 3,3-dimethyl-1,1-diphenyl- is the first step in designing an effective safety protocol. The following quantitative data dictates our handling strategy.

PropertyValueOperational Implication (Causality)
Molecular Weight 236.358 g/mol [4]Moderate weight; can form persistent aerosols if mechanically agitated or sonicated.
Predicted logP 6.61[4]Extremely lipophilic; readily penetrates dermal layers and biological lipid bilayers[2].
Density 0.959 g/cm³[4]Floats on aqueous surfaces; complicates standard water-based spill cleanup.
Boiling Point 330.4 °C at 760 mmHg[4]Low volatility at room temperature, but poses an inhalation hazard if heated during synthesis.
Flash Point 161.6 °C[4]Combustible organic material; must be isolated from strong oxidizing agents[5].

Part 2: Causality-Driven PPE Matrix

Because of its logP of 6.61[4], this compound will bypass standard, thin-mil latex gloves, acting as a vector for dermal exposure. The following PPE is mandatory:

  • Hand Protection: Neoprene or Heavy-Duty Nitrile Gloves. Causality: Non-polar hydrocarbons degrade natural rubber latex. Neoprene is specifically engineered to prevent the permeation of lubricant additives and lipophilic solvents[5].

  • Eye Protection: Chemical Splash Goggles. Causality: Due to its low density and insolubility in water, ocular exposure requires extensive flushing; prevention via sealed goggles is critical.

  • Body Protection: Flame-Resistant (FR) Lab Coat. Causality: While the flash point is relatively high (161.6 °C)[4], hydrocarbon derivatives carry inherent flammability risks when exposed to high-energy ignition sources or strong oxidizers[5].

  • Respiratory Protection: Chemical Fume Hood. Causality: Must be handled in a hood with a face velocity of 80-100 fpm to prevent the inhalation of volatile organic fractions or aerosols generated during transfer.

Part 3: Step-by-Step Operational Protocol

Phase 1: Engineering Control & Setup

  • Verify fume hood continuous airflow.

  • Clear the workspace of any strong oxidizing agents (e.g., peroxides, nitric acid), as they are strictly incompatible with hydrocarbon lubricants[5].

  • Prepare a spill kit containing inert, non-combustible absorbents (diatomaceous earth or vermiculite)[5].

Phase 2: Dispensing & Transfer

  • Utilize exclusively glass or PTFE-lined equipment. Causality: Standard plastics (like polystyrene) can be rapidly degraded or clouded by highly lipophilic solvents.

  • When creating dilutions in secondary organic solvents (e.g., hexane or dichloromethane), add the solvent to the receiving flask first, then slowly introduce the 1-Butene derivative down the side of the glass to minimize aerosolization.

  • Seal all primary and secondary containers immediately after transfer to prevent environmental release[5].

Phase 3: Decontamination

  • Do not use water for the initial cleaning of spatulas or glassware.

  • Perform a first-pass rinse with a non-polar solvent (e.g., hexanes) to dissolve the lipophilic residue, capturing this rinse in the organic waste stream.

  • Follow with a standard laboratory detergent and hot water wash.

Part 4: Workflow Visualization

G Start Pre-Task Setup Verify Neoprene PPE & Fume Hood Dispense Dispense 1-Butene, 3,3-dimethyl-1,1-diphenyl- Start->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck SpillResponse Contain & Absorb (Inert Absorbent Only) SpillCheck->SpillResponse Yes Proceed Execute Experiment (Glass/PTFE Equipment) SpillCheck->Proceed No Waste Segregate Waste (Non-Halogenated Organics) SpillResponse->Waste Proceed->Waste Incineration High-Temp Incineration (Zero Aquatic Release) Waste->Incineration

Workflow for the safe handling, spill response, and disposal of lipophilic hydrocarbon additives.

Part 5: Environmental Mitigation & Disposal Plan

Because lipophilic hydrocarbons accumulate in the environment and cause severe short- and long-term toxicity to aquatic life (including the dissipation of proton motive forces in microorganisms)[2], a strict zero-discharge policy must be enforced.

  • Spill Containment: If a spill occurs, contain it immediately using inert absorbents. Do not use combustible materials like sawdust, and never attempt to wash the spill down the drain[5].

  • Waste Segregation: Collect all liquid waste, contaminated absorbents, and the initial non-polar solvent glassware rinses into clearly labeled "Non-Halogenated Organic Waste" carboys.

  • Final Disposal: Route all collected waste for high-temperature commercial incineration. Under no circumstances should this compound enter the municipal wastewater system, as standard water treatment facilities cannot effectively remediate high-logP hydrocarbons[3].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.